molecular formula C8H10<br>C6H4(CH3)2<br>C8H10 B7882435 o-Xylene CAS No. 68411-84-7

o-Xylene

Cat. No.: B7882435
CAS No.: 68411-84-7
M. Wt: 106.16 g/mol
InChI Key: CTQNGGLPUBDAKN-UHFFFAOYSA-N
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Description

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999)
This compound is a xylene substituted by methyl groups at positions 1 and 2.
Commercial or mixed xylene usually contains about 40-65% m-xylene and up to 20% each of this compound and p-xylene and ethylbenzene. Xylenes are released into the atmosphere as fugitive emissions from industrial sources, from auto exhaust, and through volatilization from their use as solvents. Acute (short- term) inhalation exposure to mixed xylenes in humans results in irritation of the eyes, nose, and throat, gastrointestinal effects, eye irritation, and neurological effects. Chronic (long-term) inhalation exposure of humans to mixed xylenes results primarily in central nervous system (CNS) effects, such as headache, dizziness, fatigue, tremors, and incoordination;  respiratory, cardiovascular, and kidney effects have also been reported. EPA has classified mixed xylenes as a Group D, not classifiable as to human carcinogenicity.
orththis compound is a natural product found in Psidium guajava, Juglans nigra, and other organisms with data available.
Xylene is an aromatic hydrocarbon composed of a benzene ring linked to two methyl groups and that exists in three isoforms depending on the sites where the methyl groups are attached. Xylene is used for various industrial applications.
See also: m-Xylene (related);  p-Xylene (related);  Xylene (related).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-xylene
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InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
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InChI Key

CTQNGGLPUBDAKN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C
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Molecular Formula

C8H10, Array
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DSSTOX Substance ID

DTXSID3021807
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Molecular Weight

106.16 g/mol
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Physical Description

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F
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Flash Point

63 °F (NTP, 1992), 32 °C c.c., 90 °F
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Solubility

Insoluble (NTP, 1992), Solubility in water: none, 0.02%
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Density

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg
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CAS No.

95-47-6
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Melting Point

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F
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Foundational & Exploratory

An In-depth Technical Guide to o-Xylene: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-xylene (this compound) is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂. It is one of three isomers of dimethylbenzene, the others being meta-xylene and para-xylene.[1][2] In this molecule, two methyl groups are substituted on a benzene ring at adjacent carbon atoms (the "ortho" position).[1][3] A colorless and flammable liquid with a characteristic sweet odor, this compound is a significant compound in the chemical industry, primarily sourced from the catalytic reforming of petroleum naphtha.[2][4] While widely used as a solvent in various industrial applications including paints, lacquers, and coatings, it also serves as a crucial precursor in the synthesis of phthalic anhydride, a key component in the production of plasticizers, dyes, and resins.[2][5] In the context of drug development and research, this compound is sometimes utilized as a solvent in pharmaceutical formulations.[2] Understanding its chemical and physical properties, metabolic pathways, and the experimental methodologies to determine these characteristics is essential for its safe and effective use in scientific and industrial settings.

Chemical Structure

The structure of this compound consists of a benzene ring with two methyl groups attached to adjacent carbon atoms.

IUPAC Name: 1,2-Dimethylbenzene[2][6]

Synonyms: o-Xylol, 2-Xylene, 1,2-Dimethylbenzol[6]

Chemical Formula: C₈H₁₀[1]

Molecular Weight: 106.168 g·mol⁻¹[1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

General and Physical Properties
PropertyValueReference
AppearanceColorless liquid[1]
OdorAromatic, sweet[6]
Melting Point-25.2 °C to -24 °C[1][7]
Boiling Point144.4 °C[1][8]
Density0.88 g/mL at 20 °C[1][7]
Vapor Density3.7 (vs air)[7]
Vapor Pressure7 mmHg at 20 °C[1]
Refractive Index1.505 at 20 °C[7]
Dipole Moment0.45 D[9]
Solubility Data
SolventSolubilityReference
Water0.02% (20 °C), 178 mg/L (25 °C)[1][6]
EthanolVery soluble[1]
Diethyl EtherVery soluble[1]
AcetoneMiscible[7]
BenzeneMiscible[7]
Safety and Flammability
PropertyValueReference
Flash Point30 °C to 32 °C (closed cup)[5][10]
Autoignition Temperature465 °C[10]
Lower Explosive Limit0.9%[11]
Upper Explosive Limit6.7%[11]
LD₅₀ (oral, rat)3523 mg/kg[12]

Experimental Protocols

Detailed methodologies for determining the key properties of this compound are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using a Thiele tube or a melting point apparatus with a boiling point attachment.[6][13]

Methodology:

  • A small amount of this compound is placed in a small test tube or fusion tube.[6]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6]

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.[13]

  • The assembly is heated in a liquid bath (like paraffin in a Thiele tube) or a heating block.[13] The heating should be gradual and uniform.[6]

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.[13]

Determination of Melting Point (Capillary Method)

For substances that are liquid at room temperature, the melting point is determined by first freezing the sample.

Methodology:

  • A small amount of this compound is introduced into a capillary tube.

  • The capillary tube is cooled in a suitable bath (e.g., dry ice/acetone) until the sample solidifies.

  • The capillary tube containing the solid sample is then placed in a melting point apparatus.[14]

  • The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[12]

  • The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is the melting point of the substance.[15]

Determination of Density (Pycnometer Method)

The density of a liquid like this compound can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[3][8]

Methodology:

  • A clean, dry pycnometer is weighed accurately (m₁).

  • The pycnometer is filled with this compound, ensuring no air bubbles are present, and the excess liquid is removed. The outside of the pycnometer is carefully dried.

  • The pycnometer filled with this compound is weighed (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The pycnometer filled with the reference liquid is weighed (m₃).

  • The density of this compound (ρ) is calculated using the following formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_ref where ρ_ref is the density of the reference liquid.

Determination of Solubility

The solubility of this compound in various solvents is determined by direct observation.

Methodology:

  • A specific volume of the solvent (e.g., 1 mL of water) is placed in a test tube.[16]

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to the test tube.

  • The test tube is stoppered and shaken vigorously for a set period (e.g., 1-2 minutes).[16]

  • The mixture is allowed to stand and is then observed. If a single homogeneous phase is present, the substance is considered soluble. If two distinct layers form, it is insoluble.[17] If droplets are suspended, it is sparingly soluble.

  • This process is repeated with different solvents (e.g., ethanol, diethyl ether) to determine its solubility profile.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is relatively simple. Due to the symmetry of the molecule, the aromatic protons give rise to a complex multiplet, while the methyl protons appear as a single sharp peak.

¹³C NMR: The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule due to its symmetry.[18]

Experimental Protocol (General):

  • A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, and broadband proton decoupling is typically used to simplify the spectrum.[19]

  • The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and the chemical shifts of the peaks are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for aromatic C-H stretching, C=C stretching in the aromatic ring, and C-H bending of the methyl groups.

Experimental Protocol (Liquid Film):

  • Two salt plates (e.g., NaCl or KBr) are cleaned and dried.

  • A drop or two of this compound is placed on the surface of one salt plate.

  • The second salt plate is placed on top, spreading the liquid into a thin film.

  • The "sandwich" of salt plates is placed in the sample holder of the IR spectrometer.

  • The IR spectrum is recorded over the desired range (e.g., 4000-600 cm⁻¹).[20]

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides information about the structure of the molecule. The mass spectrum of this compound will show a molecular ion peak at m/z = 106. Common fragment ions are observed at m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 77 (phenyl ion, [C₆H₅]⁺).[21]

Experimental Protocol (General):

  • A small sample of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.

  • The sample is vaporized and then ionized, typically by a beam of high-energy electrons (electron ionization).

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Metabolic Pathways

In biological systems, this compound is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[22] The metabolic process involves the oxidation of one of the methyl groups.

The degradation of this compound can proceed through several pathways, particularly in microorganisms. One common pathway involves the oxidation of a methyl group to form o-methylbenzyl alcohol, which is then further oxidized to o-methylbenzaldehyde and subsequently to o-methylbenzoic acid.[7][11] Another pathway involves the direct oxidation of the aromatic ring.[7]

Below is a diagram representing a common microbial degradation pathway for this compound.

o_xylene_metabolism o_xylene This compound o_methylbenzyl_alcohol o-Methylbenzyl Alcohol o_xylene->o_methylbenzyl_alcohol Xylene Monooxygenase o_methylbenzaldehyde o-Methylbenzaldehyde o_methylbenzyl_alcohol->o_methylbenzaldehyde Benzyl Alcohol Dehydrogenase o_methylbenzoic_acid 2-Methylbenzoic Acid o_methylbenzaldehyde->o_methylbenzoic_acid Benzaldehyde Dehydrogenase methylcatechol 3-Methylcatechol o_methylbenzoic_acid->methylcatechol Dioxygenation central_metabolism Central Metabolism methylcatechol->central_metabolism Ring Cleavage

References

A Comprehensive Technical Guide to the Physical Properties of 1,2-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of 1,2-dimethylbenzene, an aromatic hydrocarbon of significant interest in various scientific and industrial domains. This document collates essential quantitative data, outlines detailed experimental methodologies for property determination, and presents a logical workflow for analysis.

Core Physical and Chemical Properties

1,2-Dimethylbenzene, also known as o-xylene, is a colorless, flammable liquid with a characteristic sweet odor.[1][2] It is a constitutional isomer of m-xylene and p-xylene.[3] Its chemical structure consists of a benzene ring substituted with two adjacent methyl groups.[4] This ortho-substitution pattern dictates its unique physical and chemical behaviors. It is less dense than water and is practically insoluble in it.[1][4] However, it is very soluble in organic solvents like ethanol, diethyl ether, acetone, and benzene.[3][5]

Quantitative Physical Property Data

The following tables summarize the key physical properties of 1,2-dimethylbenzene, compiled from various reputable sources.

Property Value
Molecular Formula C₈H₁₀[1]
Molecular Weight 106.17 g/mol [1]
Appearance Colorless liquid[1][6]
Odor Sweet, aromatic[1][2]
Melting Point -25.2 °C to -23 °C (-13.36 °F to -9.4 °F)[5][7][8]
Boiling Point 144.4 °C (291.9 °F) at 760 mmHg[3]
Density 0.88 g/mL at 20 °C (68 °F)[1][5]
Solubility in Water 0.171 g/L to 0.2 g/L at 20-25 °C (practically insoluble)[4][8][9][10]
Solubility in Organic Solvents Very soluble in ethanol, diethyl ether, acetone, and benzene.[3][5]
Vapor Pressure 7 mmHg at 20 °C; 10 mmHg at 89.8 °F[1][3][11]
Vapor Density 3.66 to 3.7 (relative to air)[1][7]
Refractive Index ~1.505 at 20 °C[1][7][12]
Flash Point 17 °C to 32.0 °C (62.6 °F to 89.6 °F) (closed cup)[6][13]
Autoignition Temperature 463 °C to 465 °C (865.4 °F to 869 °F)[6][13]
Explosive Limits in Air 0.9% to 7.6% by volume[6][11]
Viscosity 0.8102 mPa·s at 20 °C[9]
Surface Tension 30.10 dyn/cm at 20°C[9]
Octanol/Water Partition Coefficient (log Pow) 3.12

Experimental Protocols

The determination of the physical properties of 1,2-dimethylbenzene requires precise and standardized experimental procedures. Below are detailed methodologies for measuring key properties.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] The Thiele tube method is a common and efficient technique for this determination, requiring a small sample volume.[15]

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant mineral oil

  • Heating source (e.g., Bunsen burner)

  • Sample of 1,2-dimethylbenzene

Procedure:

  • A small amount of 1,2-dimethylbenzene is placed in the fusion tube.[16]

  • The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.[16]

  • The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level above the side arm.

  • The thermometer and fusion tube assembly are immersed in the oil within the Thiele tube.

  • The side arm of the Thiele tube is gently and uniformly heated.[16]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.[16]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of 1,2-dimethylbenzene.[15]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,2-dimethylbenzene is flammable; keep it away from open flames and sparks.[13]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like 1,2-dimethylbenzene, this can be determined by measuring the mass of a known volume.

Materials:

  • Graduated cylinder (e.g., 25 mL or 50 mL)

  • Electronic balance (analytical or top-pan)

  • Pipette (for accurate volume transfer)

  • Sample of 1,2-dimethylbenzene

Procedure:

  • The mass of a clean, dry graduated cylinder is measured and recorded.[17][18]

  • A specific volume of 1,2-dimethylbenzene (e.g., 20 mL) is accurately transferred into the graduated cylinder.[17]

  • The mass of the graduated cylinder containing the 1,2-dimethylbenzene is measured and recorded.[17]

  • The mass of the 1,2-dimethylbenzene is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[17]

  • The density is then calculated using the formula: Density = Mass / Volume. The result is typically expressed in g/cm³ or g/mL.[19]

  • For higher accuracy, the procedure can be repeated multiple times, and the average density can be calculated.[18]

Safety Precautions:

  • Perform the experiment in a well-ventilated area.

  • Avoid inhalation of vapors and skin contact.

  • Handle 1,2-dimethylbenzene with care to prevent spills.

Visualized Experimental Workflow: Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of 1,2-dimethylbenzene using the Thiele tube method.

BoilingPointDetermination start Start prep_sample Prepare Sample: - Place this compound in fusion tube - Insert inverted capillary tube start->prep_sample setup_apparatus Assemble Apparatus: - Attach fusion tube to thermometer - Immerse in Thiele tube with oil prep_sample->setup_apparatus heating Heat Thiele Tube: - Apply gentle, uniform heat - Observe for bubble stream setup_apparatus->heating observe_bubbles Continuous Bubbles Observed? heating->observe_bubbles observe_bubbles->heating No cool_down Cool Apparatus: - Remove heat source - Monitor temperature decrease observe_bubbles->cool_down Yes record_bp Record Boiling Point: - Note temperature at which  liquid enters capillary tube cool_down->record_bp end End record_bp->end

Caption: Workflow for Boiling Point Determination.

References

o-Xylene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Ortho-xylene (this compound) , systematically named 1,2-dimethylbenzene, is an aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Chemical Identifiers and Properties

This compound is a colorless, flammable liquid with a sweet, aromatic odor.[1][2] It is one of three structural isomers of dimethylbenzene, the others being meta-xylene and para-xylene.[3]

Table 1: Key Identifiers for this compound

IdentifierValue
CAS Number 95-47-6[4][5]
Molecular Formula C₈H₁₀[3][4][5]
Molecular Weight 106.17 g/mol [4][6]
IUPAC Name 1,2-Dimethylbenzene[1][2]
Synonyms o-Xylol, 2-Methyltoluene[3][5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless liquid[2][3]
Density 0.88 g/cm³ at 20°C[1][2]
Melting Point -25.2°C (-13.4°F)[1]
Boiling Point 144.4°C (291.9°F)[3]
Flash Point 25°C (77°F)[1]
Solubility in Water 0.02% (20 °C)[3]
Solubility in Organic Solvents Very soluble in ethanol, diethyl ether, acetone, and benzene[1][3]
Vapor Pressure 7 mmHg (20°C)[3]
Refractive Index (nD20) 1.505[4][7]

Production and Synthesis

The primary industrial source of this compound is petroleum. It is obtained through the catalytic reforming of petroleum naphtha, which produces a mixture of aromatic compounds, including the three xylene isomers.[2] These isomers are then separated through fractional distillation.[2][7]

A more sustainable, two-step synthesis route has also been developed using biomass-derived feedstocks. This process involves the dehydration of pinacol to yield 2,3-dimethylbutadiene, followed by a Diels-Alder reaction with acrolein and subsequent dehydration to form this compound.

G Industrial Production and Primary Application of this compound cluster_production Production from Petroleum cluster_application Primary Application Petroleum Petroleum Catalytic Reforming Catalytic Reforming Petroleum->Catalytic Reforming Mixed Xylenes Mixed Xylenes Catalytic Reforming->Mixed Xylenes Fractional Distillation Fractional Distillation Mixed Xylenes->Fractional Distillation This compound This compound Fractional Distillation->this compound m-Xylene m-Xylene Fractional Distillation->m-Xylene p-Xylene p-Xylene Fractional Distillation->p-Xylene Air Oxidation Air Oxidation This compound->Air Oxidation Phthalic Anhydride Phthalic Anhydride Plasticizers, Dyes, Resins Plasticizers, Dyes, Resins Phthalic Anhydride->Plasticizers, Dyes, Resins Air Oxidation->Phthalic Anhydride

Production and major use of this compound.

Applications in Research and Drug Development

This compound is a versatile compound with numerous applications relevant to scientific research and pharmaceutical development.

  • Precursor for Phthalic Anhydride: The vast majority of commercially produced this compound is used as a feedstock for the synthesis of phthalic anhydride.[1][2][3] Phthalic anhydride is a crucial intermediate in the production of plasticizers (e.g., dioctyl phthalate), dyes, and polyester resins.[1][8]

  • Solvent: Due to its ability to dissolve a wide range of organic compounds, this compound is utilized as a solvent in the formulation of paints, lacquers, adhesives, and coatings.[1][9] In laboratory settings, it is used as a clearing agent in histology.[10]

  • Pharmaceutical Intermediate: this compound serves as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8][9][11] For instance, it is involved in the production of mefenamic acid and riboflavin (Vitamin B2).[10]

  • Other Syntheses: It is also a precursor for certain pesticides and insecticides.[8][11]

Experimental Protocol: Analysis of this compound by Gas Chromatography

The purity of this compound and the quantification of its impurities can be reliably determined using gas chromatography (GC), following methods such as ASTM D3797.[12][13] This method is suitable for analyzing impurities like nonaromatic hydrocarbons, benzene, toluene, and other xylene isomers.[12][13]

Objective: To determine the purity of an this compound sample and quantify impurities.

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Polar-fused silica capillary column

  • Microsyringe

  • Volumetric flasks (50 mL)

  • This compound test specimen

  • Internal standard (e.g., iso-octane)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

Procedure:

  • Instrument Setup: Install the capillary column in the GC and establish stable operating conditions as recommended by the instrument manufacturer.

  • Standard Preparation:

    • Fill a 50-mL volumetric flask to the mark with the this compound sample to be tested.

    • Using a microsyringe, add a precise amount (e.g., 30 µL) of the internal standard (iso-octane) to the flask.

    • Mix the solution thoroughly. This will create a solution with a known concentration of the internal standard.[12]

  • Injection: Inject a small volume (e.g., 0.6 µL) of the prepared solution into the gas chromatograph.[12]

  • Data Acquisition: Record the resulting chromatogram.

  • Analysis:

    • Identify the peaks corresponding to the internal standard, this compound, and any impurities by comparing their retention times to known standards.

    • Measure the peak areas of all identified components.

    • The concentration of each impurity is calculated relative to the internal standard.

    • The purity of this compound is determined by subtracting the total percentage of all identified impurities from 100%.[12]

G Workflow for GC Analysis of this compound Start Start Sample Preparation Sample Preparation Start->Sample Preparation Add internal standard GC Injection GC Injection Sample Preparation->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation FID Detection FID Detection Chromatographic Separation->FID Detection Data Analysis Data Analysis FID Detection->Data Analysis Peak integration End End Data Analysis->End Calculate purity

Gas chromatography analysis workflow.

Safety and Handling

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[14][15] It is also an irritant to the skin, eyes, and respiratory system.[2][14] High-level exposure can cause central nervous system effects such as dizziness and headache.[2]

Recommended Handling Practices:

  • Work in a well-ventilated area or under a chemical fume hood.[16]

  • Keep away from heat, sparks, and open flames.[16]

  • Use explosion-proof electrical equipment.[14]

  • Ground and bond containers when transferring material to prevent static discharge.[16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[14]

  • In case of a spill, remove all ignition sources and use an inert absorbent material for cleanup.[14]

  • Store in a cool, dry, well-ventilated area in tightly closed containers.[4]

References

An In-depth Technical Guide on the Thermodynamic Data and Phase Behavior of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and phase behavior of ortho-Xylene (this compound), an aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of these properties, and includes visualizations of experimental workflows and phase relationships to facilitate a deeper understanding.

Thermodynamic Data of this compound

The following tables summarize the essential thermodynamic data for this compound, compiled from various reliable sources. These values are crucial for process design, safety analysis, and computational modeling in various scientific and industrial applications.

Table 1: Fundamental Thermodynamic Properties of this compound

PropertyValueUnitsReference(s)
Molecular FormulaC₈H₁₀-[1][2]
Molar Mass106.167 g/mol [3]
Melting Point-25.2°C[1][4]
247.95K[1][4]
Boiling Point (at 1 atm)144.4°C[1][4]
417.55K[1][4]
Triple Point247.8K[5]
Critical Temperature630.3K[3]
Critical Pressure3.73MPa[3]
Critical Density2.64mol/dm³[3]

Table 2: Enthalpy and Entropy Data for this compound

PropertyValueUnitsConditionsReference(s)
Standard Enthalpy of Fusion (ΔfusH°)13.6kJ/molat Melting Point[6]
Standard Entropy of Fusion (ΔfusS°)54.87J/(mol·K)at Melting Point[6]
Standard Enthalpy of Vaporization (ΔvapH°)43.4kJ/molat 298.15 K[7]
36.24kJ/molat Boiling Point[6][8]
Standard Molar Entropy (S°)246.5J/(mol·K)Liquid at 298.15 K[6]
353.6J/(mol·K)Gas at 298.15 K[6]

Table 3: Heat Capacity of this compound

PhaseHeat Capacity (Cp)UnitsTemperature (°C)Reference(s)
Liquid187.653J/(mol·K)25[9]
Gas132.5J/(mol·K)25[6]

Table 4: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Vapor Pressure (mmHg)Reference(s)
-3.81[6]
32.110[6]
59.540[6]
81.3100[6]
121.7400[6]
144.4760[6]

Phase Behavior of this compound

The phase behavior of this compound is critical for its separation, purification, and use as a solvent. This section describes its solid-liquid and liquid-vapor equilibria.

Solid-Liquid Equilibrium

The solid-liquid equilibrium of this compound is characterized by its melting point. Below -25.2 °C (247.95 K), this compound exists as a solid. The transition from solid to liquid at a constant pressure occurs at this temperature. Experimental determination of the solid-liquid equilibrium is often carried out using Differential Scanning Calorimetry (DSC), which can precisely measure the enthalpy of fusion.[6]

Liquid-Vapor Equilibrium

The liquid-vapor equilibrium of this compound is described by its vapor pressure curve, which dictates the temperature at which it boils at a given pressure. At standard atmospheric pressure (760 mmHg), this compound boils at 144.4 °C.[1][4] The relationship between temperature and vapor pressure is non-linear and can be modeled by equations such as the Antoine equation. Data for vapor-liquid equilibria are essential for the design of distillation columns used to separate xylene isomers.[10][11]

The following diagram provides a qualitative representation of the pressure-temperature phase diagram for this compound, illustrating the solid, liquid, and gas phases and the phase transition boundaries.

G Qualitative P-T Phase Diagram of this compound cluster_boundaries Solid Solid Liquid Liquid Gas Gas p1->p2 Fusion Curve p3->p4 Vaporization Curve p5->p6 Sublimation Curve TriplePoint Triple Point CriticalPoint Critical Point xaxis Temperature (K) yaxis Pressure (atm) origin->xtick origin->ytick

Caption: Qualitative Pressure-Temperature Phase Diagram for this compound.

Experimental Protocols

Accurate determination of thermodynamic data relies on precise experimental methodologies. This section outlines the protocols for key experiments.

Determination of Heat Capacity by Differential Scanning calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) to ensure accuracy.

  • Sample Preparation: Accurately weigh a small amount of high-purity this compound (typically 5-10 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Baseline Measurement: Perform a run with two empty pans to establish the baseline heat flow of the instrument over the desired temperature range.

  • Sapphire Measurement: Run a sapphire standard (a material with a well-known heat capacity) under the same conditions as the sample to determine the heat capacity calibration factor.

  • Sample Measurement: Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The heat capacity of the this compound is then calculated using the following equation:

    Cp,sample = (Δq / Δt) / (m * β)

    where:

    • Cp,sample is the specific heat capacity of the sample.

    • Δq / Δt is the differential heat flow.

    • m is the mass of the sample.

    • β is the heating rate.

The following diagram illustrates the general workflow for determining the heat capacity of a liquid using DSC.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Calibrate Calibrate DSC with Indium Standard Prep_Sample Prepare this compound Sample (5-10 mg in hermetic pan) Calibrate->Prep_Sample Run_Sample Run this compound Sample (Controlled Heating Rate) Prep_Sample->Run_Sample Prep_Ref Prepare Empty Reference Pan Run_Baseline Run Baseline (Two Empty Pans) Prep_Ref->Run_Baseline Run_Sapphire Run Sapphire Standard Run_Baseline->Run_Sapphire Run_Sapphire->Run_Sample Record_HF Record Differential Heat Flow Run_Sample->Record_HF Calculate_Cp Calculate Specific Heat Capacity (Cp) Record_HF->Calculate_Cp

Caption: Experimental Workflow for DSC Measurement of Heat Capacity.

Determination of Vapor Pressure by Comparative Ebulliometry

Comparative ebulliometry is a precise method for determining the vapor pressure of a liquid by comparing its boiling temperature with that of a reference substance with a well-known vapor pressure.

Methodology:

  • Apparatus Setup: The apparatus consists of two ebulliometers connected to a common pressure-controlled system. One ebulliometer contains the this compound sample, and the other contains a reference substance (e.g., water).

  • Sample and Reference Preparation: A known quantity of high-purity this compound is placed in the sample ebulliometer, and the reference substance is placed in the reference ebulliometer.

  • System Equilibration: The system is brought to a specific pressure, and both liquids are heated to their boiling points. The system is allowed to reach thermal and phase equilibrium.

  • Temperature Measurement: The boiling temperature of the this compound and the reference substance are measured simultaneously with high-precision thermometers.

  • Varying Pressure: The pressure of the system is varied, and the corresponding boiling temperatures of the sample and reference are recorded at each new pressure point.

  • Data Analysis: The vapor pressure of the this compound at a given temperature is determined by knowing the vapor pressure of the reference substance at its measured boiling temperature, as they are both at the same system pressure.

The logical relationship in a comparative ebulliometry experiment is depicted in the following diagram.

G P_sys Controlled System Pressure (P_sys) T_ref Boiling Temperature of Reference (T_ref) P_sys->T_ref determines T_sample Boiling Temperature of this compound (T_sample) P_sys->T_sample determines P_ref_known Known Vapor Pressure of Reference at T_ref (P_ref(T_ref)) T_ref->P_ref_known yields P_sample_determined Determined Vapor Pressure of this compound at T_sample (P_sample(T_sample)) P_ref_known->P_sample_determined equals P_sys, thus determines

Caption: Logical Relationship in Comparative Ebulliometry.

Determination of Solid-Liquid Equilibrium by Differential Scanning Calorimetry (DSC)

DSC can also be effectively used to determine the solid-liquid equilibrium (melting point) and the enthalpy of fusion of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature using a standard with a known melting point (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • Cooling Cycle: The sample is cooled at a controlled rate to a temperature well below its expected melting point to ensure complete crystallization.

  • Heating Cycle: The crystallized sample is then heated at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Acquisition: The heat flow into the sample is recorded as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.

  • Data Analysis:

    • Melting Point: The onset temperature of the melting peak is taken as the melting point.

    • Enthalpy of Fusion: The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).

The workflow for this experimental procedure is visualized below.

G start Start calibrate Calibrate DSC Temperature start->calibrate prepare Prepare and Seal This compound Sample calibrate->prepare cool Cool Sample below Expected Melting Point prepare->cool heat Heat Sample at a Slow, Controlled Rate cool->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Thermogram record->analyze determine_mp Determine Melting Point (Peak Onset) analyze->determine_mp determine_hf Determine Enthalpy of Fusion (Peak Area Integration) analyze->determine_hf end End determine_mp->end determine_hf->end

Caption: Workflow for Solid-Liquid Equilibrium Analysis using DSC.

References

A Comprehensive Technical Guide to the Solubility of o-Xylene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of o-xylene in a variety of organic solvents. Due to its non-polar nature, this compound is readily miscible with a wide array of common organic liquids. This guide summarizes its solubility profile, offers detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concept: The Solubility of this compound

This compound (1,2-dimethylbenzene) is a non-polar aromatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," indicating that it exhibits high solubility in other non-polar or weakly polar organic solvents. For many common organic solvents, this compound is not just soluble but completely miscible, meaning it can form a homogeneous solution in all proportions without a defined saturation limit.

Data Presentation: Solubility Profile of this compound

Given the high miscibility of this compound with many organic solvents, extensive quantitative solubility data at various concentrations and temperatures is not widely tabulated in scientific literature. Instead, solubility is often described qualitatively. The following table summarizes the solubility behavior of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsSolubility of this compoundReference(s)
Aliphatic Hydrocarbons Hexane, Heptane, Petroleum EtherMiscible[1]
Aromatic Hydrocarbons Benzene, TolueneMiscible[2][3]
Alcohols Ethanol, MethanolVery Soluble/Miscible[3][4][5]
Ethers Diethyl EtherVery Soluble/Miscible[3][4][5]
Ketones AcetoneMiscible[2][3]
Esters Ethyl AcetateReadily Soluble[6]
Chlorinated Solvents Chloroform, Carbon TetrachlorideMiscible[1][6]

Experimental Protocols for Solubility Determination

For novel solvent systems or specific temperature and pressure conditions where the solubility of this compound may not be infinite, the following experimental protocols can be employed to quantitatively determine its solubility.

Gravimetric Method

This classic and straightforward method is ideal for determining the solubility of a non-volatile solute in a volatile solvent. Since this compound is volatile, this method is better suited for determining the solubility of a solid in this compound, but the principles can be adapted. For a liquid-liquid system where the solvent is significantly more volatile than this compound, it can be applied with care.

Principle: A saturated solution is prepared, and a known volume or mass of this solution is taken. The solvent is then evaporated, and the mass of the remaining solute (this compound) is measured.

Detailed Methodology:

  • Saturation: In a sealable, temperature-controlled vessel, add an excess of this compound to the chosen solvent.

  • Equilibration: Agitate the mixture vigorously for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. Allow the mixture to settle, permitting any undissolved phase to separate.

  • Sampling: Carefully extract a precise volume (e.g., 10 mL) of the clear, saturated supernatant, ensuring no undissolved droplets are transferred.

  • Solvent Evaporation: Transfer the sample to a pre-weighed, clean, and dry evaporating dish. Gently heat the dish in a fume hood to evaporate the solvent. To minimize loss of this compound, a rotary evaporator or a gentle stream of inert gas at a controlled temperature below the boiling point of this compound can be used.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the heating and cooling steps until a constant mass is achieved.

  • Calculation: The solubility can be calculated as follows:

    • Mass of this compound = (Final mass of dish + residue) - (Initial mass of empty dish)

    • Solubility ( g/100 mL) = (Mass of this compound / Volume of sample) * 100

Gas Chromatography (GC) Method

This is a highly accurate and versatile method for determining the concentration of a volatile compound like this compound in a solution.

Principle: A saturated solution is prepared, and a small, known volume of this solution is injected into a gas chromatograph. The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Detailed Methodology:

  • Calibration Standards: Prepare a series of standard solutions of this compound in the solvent of interest at various known concentrations.

  • GC Method Development: Develop a suitable GC method with a column and conditions (e.g., injector temperature, oven temperature program, detector temperature) that provide good separation and a sharp peak for this compound. A Flame Ionization Detector (FID) is typically used for hydrocarbons.

  • Calibration Curve: Inject known volumes of each standard solution into the GC and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: Carefully take an aliquot of the clear supernatant of the saturated solution. If necessary, dilute the sample with the pure solvent to bring its concentration within the range of the calibration curve.

  • Injection and Data Acquisition: Inject a known volume of the (diluted) sample into the GC and record the peak area for this compound.

  • Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the (diluted) sample. If the sample was diluted, multiply by the dilution factor to find the concentration in the original saturated solution.

Spectroscopic Method (UV-Vis)

This method is applicable if this compound exhibits a distinct UV-Vis absorbance peak that is not obscured by the solvent. This compound has characteristic UV absorbance maxima.

Principle: The absorbance of a saturated solution is measured at a specific wavelength. The concentration is then determined using the Beer-Lambert law and a previously constructed calibration curve.

Detailed Methodology:

  • Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to identify a wavelength of maximum absorbance (λmax) where the solvent itself has minimal absorbance.

  • Calibration Standards: Prepare a series of standard solutions of this compound in the solvent with known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the selected λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method.

  • Sample Preparation and Analysis: Withdraw a sample of the clear, saturated solution. It will likely be necessary to dilute this sample with the pure solvent to bring its absorbance into the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Concentration Calculation: Use the measured absorbance and the calibration curve to find the concentration of the diluted sample. Multiply by the dilution factor to determine the solubility of this compound in the solvent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

SolubilityDeterminationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification start Start: Define Solvent and Temperature prep_solution Prepare Saturated Solution (Excess this compound in Solvent) start->prep_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibrate phase_separation Allow Phases to Separate equilibrate->phase_separation sampling Sample Supernatant phase_separation->sampling method_choice Select Analytical Method sampling->method_choice gc Gas Chromatography method_choice->gc Volatile gravimetric Gravimetric Analysis method_choice->gravimetric Non-Volatile Solvent spectroscopy UV-Vis Spectroscopy method_choice->spectroscopy UV Active gc_quant Determine Concentration from Calibration Curve gc->gc_quant grav_quant Evaporate Solvent and Weigh Residue gravimetric->grav_quant spec_quant Measure Absorbance and Use Calibration Curve spectroscopy->spec_quant calculate Calculate Solubility (e.g., g/100mL, mole fraction) gc_quant->calculate grav_quant->calculate spec_quant->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Experimental Solubility Determination.

References

Navigating the Invisible Hazard: A Technical Guide to o-Xylene Safety in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the fast-paced environment of research and drug development, the safe handling of chemicals is paramount. This in-depth technical guide addresses the critical health and safety considerations for the laboratory use of o-Xylene, a common solvent and precursor in the synthesis of pharmaceuticals and other chemicals. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's properties, associated hazards, and the necessary protocols to ensure a safe laboratory environment.

This compound, a colorless, flammable liquid with a characteristic aromatic odor, presents several health and safety challenges that necessitate stringent control measures.[1][2] Inhalation, skin absorption, and eye contact are the primary routes of exposure, which can lead to a range of health effects from irritation of the eyes, skin, and respiratory system to more severe central nervous system impacts such as dizziness, drowsiness, and incoordination.[1]

This guide emphasizes the importance of understanding and adhering to established occupational exposure limits to minimize health risks. It also outlines detailed procedures for safe handling, storage, and emergency response, providing a robust framework for laboratories to manage the risks associated with this compound.

Section 1: Chemical and Physical Properties of this compound

A thorough understanding of this compound's chemical and physical properties is the foundation of its safe use. This data is crucial for designing appropriate storage and handling procedures, as well as for planning emergency responses.

PropertyValue
Chemical Formula C₈H₁₀
Molecular Weight 106.2 g/mol [3]
Appearance Colorless liquid[1]
Odor Aromatic[1]
Boiling Point 292°F (144.4°C)[1][3]
Melting/Freezing Point -13°F (-25°C)[1][3]
Flash Point 90°F (32°C)[1][3]
Vapor Pressure 7 mmHg[1][3]
Specific Gravity 0.88[1][3]
Solubility in Water 0.02%[1][3]
Lower Explosive Limit (LEL) 0.9%[1][3]
Upper Explosive Limit (UEL) 6.7%[1][3]

Section 2: Occupational Exposure Limits

Various regulatory and advisory bodies have established occupational exposure limits for this compound to protect laboratory personnel from its adverse health effects. Adherence to these limits is mandatory.

AgencyTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
OSHA (PEL) 100 ppm[4][5]-
NIOSH (REL) 100 ppm[4][5]150 ppm[4][5]
ACGIH (TLV) 100 ppm[4][5]150 ppm[4][5]
MAK (Germany) 440 mg/m³[4]-

Section 3: Health Hazard Information

Exposure to this compound can result in a range of health effects, from acute symptoms following short-term exposure to potential long-term consequences.

Routes of Exposure:

  • Inhalation: The primary route of exposure, leading to irritation of the nose, throat, and respiratory system.[1]

  • Skin Absorption: Can be absorbed through the skin, causing irritation and potentially contributing to systemic toxicity.[1]

  • Eye Contact: Causes irritation.[1]

  • Ingestion: Can cause gastrointestinal irritation and systemic poisoning.[1]

Acute Effects:

  • Irritation of the eyes, skin, nose, and throat.[1]

  • Central nervous system depression, with symptoms including dizziness, headache, drowsiness, and incoordination.[1][6]

  • High concentrations can lead to nausea, vomiting, and abdominal pain.[1]

Chronic Effects:

  • Prolonged or repeated skin contact can cause dermatitis, characterized by dryness and redness.[5]

  • Long-term exposure may affect the central nervous system, liver, and kidneys.[5]

Section 4: Experimental Protocols for Exposure Monitoring

To ensure that laboratory personnel are not exposed to this compound concentrations exceeding the established limits, a systematic approach to exposure monitoring is essential. The following is a generalized protocol for assessing airborne concentrations.

Protocol: Personal Air Sampling for this compound

1. Objective: To determine the 8-hour time-weighted average (TWA) and/or short-term exposure limit (STEL) concentration of this compound to which an individual researcher is exposed during a specific laboratory procedure.

2. Materials:

  • Personal sampling pump calibrated to a known flow rate (e.g., 0.05 to 0.2 L/min).

  • Sorbent tubes (e.g., charcoal tubes).

  • Tubing to connect the sorbent tube to the pump.

  • Tube holder to attach the sorbent tube to the worker's breathing zone.

  • Calibration device (e.g., bubble meter or electronic calibrator).

  • Chain of custody forms and sample labels.

3. Methodology:

  • Pump Calibration: Calibrate the personal sampling pump to the desired flow rate before and after each sampling event.
  • Sample Collection:
  • Attach the sorbent tube to the pump with flexible tubing.
  • Clip the tube holder to the worker's collar in their breathing zone.
  • Turn on the pump at the start of the work task and record the start time.
  • For TWA sampling, continue for the full work shift (or a representative portion).
  • For STEL sampling, sample for a 15-minute period during the task with the highest expected exposure.
  • At the end of the sampling period, turn off the pump and record the stop time.
  • Sample Handling:
  • Cap the sorbent tubes immediately after sampling.
  • Label each sample with a unique identifier.
  • Complete the chain of custody form with all relevant information (sample ID, date, start/stop times, flow rate).
  • Store and transport samples to an accredited analytical laboratory according to their specifications.
  • Analysis: The laboratory will typically use gas chromatography with a flame ionization detector (GC-FID) to analyze the this compound collected on the sorbent tube.
  • Calculation: The laboratory will report the mass of this compound found on the tube. The concentration in ppm is calculated using the mass, the volume of air sampled (flow rate x time), and the molecular weight of this compound.

Section 5: Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to prevent exposure and accidents.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® or polyvinyl alcohol recommended), safety goggles, and a lab coat.[9][10]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[11]

  • Use non-sparking tools and ground all equipment when transferring this compound to prevent static discharge.[7][8]

  • Keep containers tightly closed when not in use.[7][8]

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[7][8]

  • Store in a designated flammable liquid storage cabinet.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][12]

Section 6: Emergency Procedures

In the event of an this compound-related incident, prompt and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

  • Spills: Evacuate the area and eliminate all ignition sources. For small spills, absorb the material with a non-combustible absorbent (e.g., sand, earth) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.[8]

Section 7: Visualizing Safety Workflows and Pathways

To further aid in the comprehension of safety protocols and the biological impact of this compound, the following diagrams have been generated.

RiskAssessment cluster_0 Risk Assessment Workflow for this compound Use start Identify Task Involving this compound haz_id Hazard Identification (Flammable, Toxic) start->haz_id exposure_assess Exposure Assessment (Inhalation, Dermal, Ingestion) haz_id->exposure_assess risk_char Risk Characterization (Likelihood & Severity) exposure_assess->risk_char control_measures Implement Control Measures risk_char->control_measures eng_controls Engineering Controls (Fume Hood) control_measures->eng_controls Primary admin_controls Administrative Controls (SOPs, Training) control_measures->admin_controls Secondary ppe Personal Protective Equipment (Gloves, Goggles) control_measures->ppe Tertiary review Review and Update eng_controls->review admin_controls->review ppe->review

Caption: A logical workflow for conducting a risk assessment prior to using this compound in the laboratory.

PPESelection cluster_1 PPE Selection for this compound Handling start Task: Handling this compound inhalation_risk Potential for Inhalation? start->inhalation_risk fume_hood Work in Fume Hood inhalation_risk->fume_hood Yes respirator Consider Respirator (Consult EHS) inhalation_risk->respirator If hood unavailable skin_contact_risk Potential for Skin Contact? inhalation_risk->skin_contact_risk No fume_hood->skin_contact_risk respirator->skin_contact_risk gloves Wear Chemical Resistant Gloves (Viton® or PVA) skin_contact_risk->gloves Yes eye_splash_risk Potential for Eye Splash? skin_contact_risk->eye_splash_risk No lab_coat Wear Lab Coat gloves->lab_coat lab_coat->eye_splash_risk goggles Wear Safety Goggles eye_splash_risk->goggles Yes end Proceed with Task eye_splash_risk->end No goggles->end

Caption: A decision tree for selecting the appropriate Personal Protective Equipment (PPE) for handling this compound.

Metabolism cluster_2 Simplified Metabolic Pathway of this compound oXylene This compound (Absorbed into bloodstream) liver Liver Metabolism (Mixed-function oxidases) oXylene->liver exhalation Unchanged this compound (Exhaled) oXylene->exhalation methylbenzoic_acid o-Methylbenzoic Acid liver->methylbenzoic_acid conjugation Conjugation with Glycine methylbenzoic_acid->conjugation methylhippuric_acid o-Methylhippuric Acid (Excreted in urine) conjugation->methylhippuric_acid

Caption: A simplified diagram illustrating the primary metabolic pathway of this compound in the human body.

Conclusion

The responsible use of this compound in a laboratory setting is achievable through a combination of comprehensive knowledge, stringent adherence to safety protocols, and a proactive safety culture. This guide provides the foundational information for researchers and laboratory managers to develop and implement robust safety programs that protect personnel from the potential hazards of this widely used chemical. Regular training, consistent use of engineering controls and personal protective equipment, and preparedness for emergencies are the cornerstones of a safe and productive research environment.

References

An In-depth Technical Guide to the Natural Occurrence and Production of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Xylene (this compound), an aromatic hydrocarbon, is a critical raw material in the synthesis of phthalic anhydride, a precursor for various plasticizers, polymers, and resins. Its presence in both natural and industrial settings necessitates a thorough understanding of its origins and production methodologies. This technical guide provides a comprehensive overview of the natural occurrence of this compound in petroleum, coal tar, and as a biogenic volatile organic compound. It further details the primary industrial production processes, including catalytic reforming of petroleum naphtha and toluene disproportionation, along with the crucial separation techniques for isolating this compound from its isomers. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who require in-depth knowledge of this compound's lifecycle from natural sources to industrial production.

Natural Occurrence of this compound

This compound is a naturally occurring volatile organic compound (VOC) found in various environmental matrices. Its natural origins are primarily associated with geological fossil fuel deposits and biogenic emissions from flora.

Petroleum and Coal Tar

Crude oil and coal tar are the most significant natural reservoirs of this compound.[1] During the fractional distillation of crude oil, this compound is concentrated in the naphtha fraction. The composition of xylene isomers in petroleum reformate is typically around 20% this compound.[2] Similarly, coal tar, a byproduct of coal carbonization, contains a mixture of aromatic compounds, including xylenes. The this compound content in mixed xylenes derived from coal tar is generally between 10% and 15%.[2][3]

Biogenic Emissions

Various plant species naturally emit this compound as a biogenic volatile organic compound (BVOC). These emissions contribute to the complex mixture of VOCs in the atmosphere. While extensive quantitative data for a wide range of plants is still an area of active research, studies have documented the removal of this compound from the air by certain indoor plants, indicating a capacity for both uptake and potential emission.[4][5] The removal efficiency of total xylenes (including this compound) by Schefflera actinophylla and Ficus benghalensis has been measured at 7.0 and 7.3 μg·m⁻³·m⁻² of leaf area over a 24-hour period, respectively.[5]

Other Natural Sources

Forest fires and volcanic eruptions are additional natural sources that release this compound into the atmosphere.[6] The incomplete combustion of biomass during forest fires generates a variety of aromatic hydrocarbons, including this compound. Volcanic plumes can also contain a range of gaseous compounds, with the potential for this compound to be present, although specific quantitative data is limited.

Industrial Production of this compound

The industrial production of this compound is predominantly reliant on the processing of petroleum-derived feedstocks. The two primary routes for its synthesis are catalytic reforming of naphtha and the disproportionation and transalkylation of toluene. A critical aspect of this compound production is its separation from the C8 aromatic isomers, namely m-xylene, p-xylene, and ethylbenzene, which have very similar boiling points.

Catalytic Reforming of Naphtha

Catalytic reforming is a major refinery process used to upgrade low-octane naphtha into high-octane gasoline blending components and aromatic hydrocarbons.[7][8] This process is a primary source of mixed xylenes, including this compound.

The process involves heating a naphtha feedstock in the presence of a catalyst, typically platinum-based, to high temperatures and pressures.[8] This promotes a series of reactions, including dehydrogenation, dehydrocyclization, and isomerization, which convert naphthenes and paraffins into aromatic compounds. The resulting reformate is a complex mixture of hydrocarbons from which the C8 aromatics, including this compound, are subsequently separated.

Feedstock: Heavy naphtha fraction from crude oil distillation.

Catalyst: Typically a bifunctional catalyst containing a noble metal (e.g., platinum) on an acidic support (e.g., chlorinated alumina).[7]

Operating Conditions:

  • Temperature: 490-530 °C

  • Pressure: 5-25 atm

  • Hydrogen to Hydrocarbon Mole Ratio: 3:1 to 8:1

Procedure:

  • The naphtha feedstock is vaporized and mixed with hydrogen gas.

  • The mixture is heated to the reaction temperature and passed through a series of reactors containing the catalyst.

  • The reactor effluent is cooled, and the liquid product (reformate) is separated from the hydrogen-rich gas.

  • The reformate is then sent to a distillation unit to separate the aromatic compounds from the non-aromatic hydrocarbons.

  • The aromatic fraction, rich in benzene, toluene, and xylenes (BTX), is further processed to isolate the xylene isomers.

Catalytic_Reforming Naphtha Naphtha Feedstock Heater Heater Naphtha->Heater H2 Hydrogen H2->Heater Reactor Catalytic Reactor (Pt/Al2O3) Heater->Reactor Separator Separator Reactor->Separator Reformate Reformate Separator->Reformate H2_Recycle Hydrogen Recycle Separator->H2_Recycle Distillation Distillation Reformate->Distillation H2_Recycle->H2 BTX BTX Aromatics Distillation->BTX

Catalytic Reforming Process for BTX Production.
Toluene Disproportionation and Transalkylation

Toluene disproportionation (TDP) is a chemical process that converts toluene into benzene and a mixture of xylene isomers.[9][10] This process is often coupled with transalkylation, where heavier aromatics are reacted with toluene to produce additional xylenes.

In the TDP process, two molecules of toluene react to form one molecule of benzene and one molecule of xylene. The reaction is typically carried out over a zeolite catalyst. The transalkylation process involves the reaction of toluene with C9+ aromatics to produce more xylenes. These processes are valuable for converting lower-value toluene into higher-value benzene and xylenes.

Feedstock: High-purity toluene.

Catalyst: Zeolite catalysts, such as ZSM-5, are commonly used due to their shape-selective properties.[9][11]

Operating Conditions:

  • Temperature: 400-500 °C[11]

  • Pressure: 20-40 atm

  • Hydrogen to Hydrocarbon Mole Ratio: 2:1 to 5:1 (to suppress coke formation)

Procedure:

  • Toluene is vaporized, mixed with hydrogen, and preheated.

  • The mixture is fed into a fixed-bed reactor containing the zeolite catalyst.

  • The reaction products, consisting of benzene, xylenes, and unreacted toluene, are cooled and separated.

  • The product stream is then subjected to distillation to separate benzene, toluene (for recycle), and the mixed xylenes.

Toluene_Disproportionation Toluene_Feed Toluene Feed Heater Heater Toluene_Feed->Heater H2_Feed Hydrogen H2_Feed->Heater Reactor TDP Reactor (Zeolite Catalyst) Heater->Reactor Separator Separator Reactor->Separator Product_Mixture Benzene, Xylenes, Unreacted Toluene Separator->Product_Mixture Distillation Distillation Product_Mixture->Distillation Benzene Benzene Product Distillation->Benzene Mixed_Xylenes Mixed Xylenes Distillation->Mixed_Xylenes Toluene_Recycle Toluene Recycle Distillation->Toluene_Recycle Toluene_Recycle->Toluene_Feed

Toluene Disproportionation Process.
Separation of this compound

Due to the close boiling points of the C8 aromatic isomers, separating this compound from m-xylene, p-xylene, and ethylbenzene is a challenging and energy-intensive process. Fractional distillation is the primary method used for this separation.

Fractional distillation separates components of a liquid mixture based on differences in their boiling points. In the case of C8 aromatics, a series of distillation columns are used to sequentially separate the isomers. This compound has the highest boiling point among the xylene isomers, which allows for its separation as the bottom product in a dedicated distillation column.

Feedstock: Mixed C8 aromatic stream from catalytic reforming or toluene disproportionation.

Equipment: A series of high-efficiency distillation columns (superfractionators).

Procedure:

  • The mixed C8 aromatic feed is introduced into the first distillation column.

  • Ethylbenzene, having the lowest boiling point, is typically removed as the overhead product.

  • The bottom product, now enriched in xylenes, is fed to a second column.

  • In the xylene splitter column, p-xylene and m-xylene are taken as the overhead product, while this compound, with the highest boiling point, is collected as the bottom product.

  • The overhead stream containing p-xylene and m-xylene can be further processed (e.g., through crystallization or selective adsorption) to separate these two isomers.

Xylene_Separation Mixed_C8 Mixed C8 Aromatics Feed (o, m, p-Xylene, Ethylbenzene) Column1 Distillation Column 1 (Ethylbenzene Separation) Mixed_C8->Column1 Ethylbenzene Ethylbenzene Column1->Ethylbenzene Overhead Xylenes Mixed Xylenes Column1->Xylenes Bottoms Column2 Distillation Column 2 (this compound Separation) Xylenes->Column2 o_Xylene This compound Product Column2->o_Xylene Bottoms mp_Xylene m,p-Xylene Mixture Column2->mp_Xylene Overhead

Fractional Distillation for this compound Separation.

Quantitative Data Summary

The following tables summarize the quantitative data for the natural occurrence and industrial production of this compound.

Table 1: Typical Composition of Mixed Xylenes from Different Sources

SourceThis compound (%)m-Xylene (%)p-Xylene (%)Ethylbenzene (%)Reference
Petroleum Reformate20442015[2]
Coal Tar10-1545-70236-10[2][3]

Table 2: this compound Content in Fuels

FuelThis compound ConcentrationReference
Diesel Fuel223 mg/L[12] (from a specific study)
California Phase II Reformulated Gasoline19.7 g/kg[12] (from a specific study)

Analytical Methods for Quantification

The accurate quantification of this compound in various matrices is crucial for both environmental monitoring and industrial quality control. Several analytical techniques are employed for this purpose.

Gas Chromatography (GC): GC is the most common method for analyzing xylene isomers.[13] When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides excellent separation and sensitive detection of this compound in complex mixtures.[12][13]

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of xylene isomers, particularly for their metabolites in biological samples.[12]

Standard Test Methods: Standardized methods, such as ASTM D3797, provide detailed procedures for the analysis of this compound purity and its impurities by gas chromatography.[14]

Conclusion

This compound is a naturally occurring aromatic hydrocarbon with significant industrial importance. Its primary natural sources are petroleum and coal tar, with minor contributions from biogenic emissions and other natural events. The industrial production of this compound is dominated by the catalytic reforming of naphtha and toluene disproportionation, followed by energy-intensive fractional distillation to isolate it from its isomers. A thorough understanding of both its natural abundance and its production pathways is essential for researchers and professionals in the chemical and pharmaceutical industries. Continued research into more efficient and sustainable production and separation technologies remains a key area of interest.

References

Paving the Way for a Sustainable Future: A Technical Guide to o-Xylene Synthesis from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm shift is underway in the chemical industry, with a growing emphasis on transitioning from fossil fuel-based feedstocks to renewable, biomass-derived alternatives. A critical area of this green revolution is the sustainable production of aromatic compounds, which are foundational to a vast array of materials and chemicals. This technical guide provides an in-depth exploration of a promising pathway for the synthesis of o-xylene, a key industrial chemical, from biomass-derived precursors. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are at the forefront of developing sustainable chemical processes.

The conventional production of this compound relies heavily on the catalytic reforming of petroleum naphtha, a process with a significant environmental footprint. The development of bio-based routes to this compound not only mitigates reliance on finite fossil resources but also offers the potential for a more circular and sustainable chemical economy. One of the most viable and efficient methods for producing renewable this compound involves a two-step process starting from biomass-derived pinacol and acrolein.

Core Synthesis Pathway: From Pinacol and Acrolein to this compound

The synthesis of this compound from biomass-derived feedstocks is a multi-step process that leverages well-established chemical transformations. The overall pathway can be visualized as follows:

G Biomass Biomass-derived Pinacol & Acrolein Step1 Step 1: Dehydration Biomass->Step1 Intermediate 2,3-Dimethylbutadiene Step1->Intermediate Step2 Step 2: One-Pot Reaction (Diels-Alder & Decarbonylation/Aromatization) Intermediate->Step2 Product This compound Step2->Product

Figure 1: Overall workflow for the synthesis of this compound from biomass.

This process begins with the acid-catalyzed dehydration of pinacol to produce the key diene intermediate, 2,3-dimethylbutadiene. This is followed by a one-pot reaction sequence involving a Diels-Alder reaction between 2,3-dimethylbutadiene and acrolein, and subsequent decarbonylation and aromatization to yield the final this compound product.

Step 1: Dehydration of Pinacol to 2,3-Dimethylbutadiene

The initial and crucial step is the selective dehydration of pinacol to form 2,3-dimethylbutadiene. This reaction is typically acid-catalyzed, and various catalysts have been explored.[1] A highly effective method utilizes phosphotungstic acid (HPW) as the catalyst in an ionic liquid, 1-ethyl-3-methylimidazolium chloride ([emim]Cl), as the reaction medium. The ionic liquid plays a dual role by acting as a solvent and promoting the selective formation of the desired diene over the competing pinacol rearrangement product.

G Pinacol Pinacol Heat Heat Pinacol->Heat Catalyst Phosphotungstic Acid (HPW) in [emim]Cl Catalyst->Heat Product 2,3-Dimethylbutadiene Heat->Product Byproduct Water Heat->Byproduct

Figure 2: Dehydration of pinacol to 2,3-dimethylbutadiene.

Experimental Protocol: Dehydration of Pinacol

The following protocol is a representative procedure for the synthesis of 2,3-dimethylbutadiene from pinacol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine pinacol, phosphotungstic acid (HPW), and 1-ethyl-3-methylimidazolium chloride ([emim]Cl). A typical ratio is 1.0 g of pinacol, 100 mg of HPW, and 4.0 g of [emim]Cl.[2]

  • Reaction Conditions: Heat the reaction mixture to 130°C and maintain this temperature for 16 hours with continuous stirring.[2]

  • Product Isolation: The volatile product, 2,3-dimethylbutadiene, can be continuously removed from the reaction mixture by distillation. Collect the distillate in a cooled receiver.

  • Purification: The collected distillate, which primarily contains 2,3-dimethylbutadiene and water, is then purified. The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and further purified by fractional distillation.[1] The fraction boiling between 69-70.5°C is collected as pure 2,3-dimethylbutadiene.[1]

ParameterValueReference
Catalyst Phosphotungstic Acid (HPW)
Solvent 1-ethyl-3-methylimidazolium chloride ([emim]Cl)
Temperature 130°C[2]
Reaction Time 16 hours[2]
Yield of 2,3-dimethylbutadiene 86%[2]

Table 1: Summary of Reaction Conditions for Pinacol Dehydration

Step 2: One-Pot Diels-Alder Reaction and Decarbonylation/Aromatization

The second stage of the synthesis involves a one-pot reaction that combines three distinct transformations: a Diels-Alder cycloaddition, a decarbonylation, and an aromatization. This elegant approach enhances the overall efficiency of the process by minimizing intermediate isolation and purification steps.

The 2,3-dimethylbutadiene produced in the first step acts as the diene in a Diels-Alder reaction with acrolein, the dienophile. This cycloaddition reaction forms a substituted cyclohexene aldehyde intermediate. In the same pot, a palladium on carbon (Pd/C) catalyst facilitates the decarbonylation (removal of a carbonyl group) and subsequent aromatization of the intermediate to yield this compound.

G cluster_0 One-Pot Reaction Diene 2,3-Dimethylbutadiene DA_Reaction Diels-Alder Reaction Diene->DA_Reaction Dienophile Acrolein Dienophile->DA_Reaction Intermediate Cyclohexene Aldehyde Intermediate DA_Reaction->Intermediate Decarb_Arom Decarbonylation & Aromatization (Pd/C Catalyst) Intermediate->Decarb_Arom Product This compound Decarb_Arom->Product

Figure 3: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis of this compound

A detailed experimental procedure for the one-pot synthesis of this compound is as follows:

  • Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, combine the Diels-Alder adduct (3,4-dimethyl-Δ³-tetrahydrobenzaldehyde), a palladium on carbon (Pd/C) catalyst, and a suitable solvent if necessary. A typical loading is 0.28 g of the adduct and 28 mg of a 5 wt% Pd/C catalyst.[2] The reaction can be performed neat or in a solvent.

  • Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., argon). The reaction mixture is heated to 240°C and stirred at a high speed (e.g., 600 rpm) for 12 hours.[2]

  • Product Analysis and Purification: After the reaction is complete, the reactor is cooled to room temperature. The product mixture is then analyzed by gas chromatography (GC) to determine the yield and selectivity of this compound. The product can be purified from the catalyst by filtration and subsequent distillation.

ParameterValueReference
Catalyst 5 wt% Palladium on Carbon (Pd/C)[2]
Temperature 240°C[2]
Reaction Time 12 hours[2]
Yield of this compound 92% (from Diels-Alder adduct)[2]
Overall Yield of this compound 79% (from pinacol and acrolein)[2]

Table 2: Summary of Reaction Conditions for the One-Pot Synthesis of this compound

Concluding Remarks

The synthesis of this compound from biomass-derived pinacol and acrolein represents a significant advancement in the pursuit of sustainable chemical production. This two-step process, featuring a highly selective dehydration and an efficient one-pot Diels-Alder/decarbonylation/aromatization sequence, offers a promising and environmentally conscious alternative to conventional petroleum-based methods. The overall yield of 79% demonstrates the viability of this approach for producing renewable aromatic compounds.[2] Further research and process optimization will undoubtedly play a crucial role in the commercial-scale implementation of this technology, paving the way for a more sustainable and circular chemical industry.

References

Environmental Fate and Toxicity of o-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ortho-xylene (this compound) is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂. It is one of three constitutional isomers of dimethylbenzene, the others being m-xylene and p-xylene.[1] As a key component of commercial xylene mixtures, this compound is widely used in industrial applications, primarily as a precursor in the manufacturing of phthalic anhydride, a key component in plasticizers.[1][2] It also serves as a solvent in paints, coatings, and gasoline blending.[1][3]

The widespread industrial use of this compound leads to its release into the environment through various channels, including industrial emissions, vehicle exhaust, and volatilization from solvent use.[3][4] Given its prevalence and potential for human and environmental exposure, a thorough understanding of its environmental fate, transport, degradation, and toxicity is critical for risk assessment and management. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior and toxicological profile of this compound.

Environmental Fate

The environmental fate of this compound is governed by its physicochemical properties, which dictate its partitioning between air, water, and soil, and its susceptibility to various degradation processes.

Release and Distribution

This compound is released into the environment primarily as fugitive emissions from industrial facilities, in automobile exhaust, and through volatilization during its use as a solvent.[4] Once released, it partitions among different environmental compartments. Due to its high vapor pressure and Henry's Law constant, this compound readily volatilizes from soil and water surfaces into the atmosphere, which is its primary environmental sink.[1][4][5] While its water solubility is low, it is sufficient to pose a contamination risk to surface and groundwater.[5][6] In soil, its mobility is considered moderate and is largely controlled by its tendency to adsorb to soil organic matter.[1][7]

Degradation Processes

This compound is not persistent in the environment due to its susceptibility to degradation by both abiotic and biotic processes.

2.2.1 Atmospheric Degradation In the atmosphere, this compound is primarily degraded through photooxidation by hydroxyl radicals (•OH).[4] This process is relatively rapid and is the dominant fate of this compound in the troposphere.[4] The degradation can be further accelerated by the presence of ozone and UV light.

2.2.2 Biodegradation Biodegradation is the most significant degradation process for this compound in soil and aquatic systems.[1][4]

  • Aerobic Biodegradation: Numerous microorganisms, including bacteria from the genera Rhodococcus, Pseudomonas, and Zoogloea, can utilize this compound as a sole source of carbon and energy.[8][9] Several aerobic degradation pathways have been identified.[8] One common pathway involves the monooxygenation of a methyl group to form o-methylbenzyl alcohol, which is then oxidized to o-methylbenzaldehyde and subsequently to o-methylbenzoate.[2][10] Another major pathway involves the dioxygenation of the aromatic ring, leading to the formation of substituted catechols like 3,4-dimethylcatechol, which then undergoes ring cleavage.[2][9]

  • Anaerobic Biodegradation: Under anaerobic conditions, such as in groundwater or deeper soil layers, this compound can also be biodegraded.[4] Certain types of sulfate-reducing bacteria have been shown to mineralize this compound.[11]

Bioaccumulation

This compound has a low potential for bioaccumulation in organisms.[1] The bioconcentration factor (BCF) is reported to be 25.9, indicating it is not expected to build up significantly in fish.[4][12] Its relatively rapid metabolism and excretion prevent significant biomagnification in the food chain.[4]

Data Presentation: Physicochemical and Environmental Fate Parameters

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number95-47-6[1]
Molecular FormulaC₈H₁₀[1]
Water Solubility157.5 mg/L at 25°C[12]
Vapor Pressure8.8 - 11.8 kPa at 25°C[5]
Henry's Law Constant5.18 x 10⁻³ atm-m³/mole[7]
Log Kₒw (Octanol-Water Partition Coefficient)3.15[5]

Table 2: Environmental Fate Parameters for this compound

ParameterValueCompartment/ConditionReference
Soil Organic Carbon-Water Partitioning Coefficient (Kₒc)24 - 251Soil[7]
Bioconcentration Factor (BCF)25.9Aquatic Organisms[12]
First-Order Biodegradation Rate Constant0.10 - 0.11 d⁻¹Unsaturated Soil[13]

Ecotoxicity

This compound is classified as harmful to aquatic life, with the potential for long-lasting effects.[12]

Aquatic Toxicity

The acute toxicity of this compound has been evaluated for various aquatic organisms representing different trophic levels. Data indicates moderate toxicity to fish, invertebrates, and algae.

Table 3: Aquatic Toxicity of this compound

SpeciesEndpointValue (mg/L)Exposure DurationReference
Fish (Species not specified)LC₅₀2.6-[12]
Aquatic Invertebrates (Daphnia)EC₅₀1-[12]
Aquatic InvertebratesEL₅₀2.921 days[14]
AlgaeEC₅₀2.273 hours[14]
AlgaeErC₅₀4.3673 hours[14]
Algae (Selenastrum capricornutum)EC₅₀3.98 days[5]
Terrestrial Toxicity

Specific data on the toxicity of this compound to terrestrial organisms like earthworms or plants is limited in readily available literature. However, its presence in soil can impact soil microbial communities, which are responsible for its biodegradation. High concentrations could be detrimental to these microorganisms, potentially inhibiting natural attenuation processes.

Human Health Toxicity

Exposure to this compound can occur through inhalation, dermal contact, or ingestion, with inhalation being the most common route in occupational and environmental settings.[1][15]

Toxicological Profile
  • Acute Effects: Short-term exposure to this compound can cause irritation of the eyes, nose, and throat.[3] The primary target for acute toxicity is the central nervous system (CNS), with symptoms including headache, dizziness, ataxia, drowsiness, and confusion.[1][15] High-level exposure can lead to respiratory depression, pulmonary edema, and in severe cases, unconsciousness and death.[1][15]

  • Chronic Effects: Long-term exposure primarily results in CNS effects such as fatigue, tremors, and incoordination.[3] Respiratory, cardiovascular, and kidney effects have also been reported in cases of chronic occupational exposure.[3]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has determined that there is inadequate evidence for the carcinogenicity of xylenes in humans and has classified them as "not classifiable as to their carcinogenicity to humans" (Group 3).[1]

Table 4: Mammalian Toxicity of this compound

SpeciesRouteEndpointValueReference
RatOralLD₅₀3523 mg/kg[12]
RatOralLD₅₀4300 mg/kg[1]
RabbitDermalLD₅₀12126 mg/kg[12]
RatInhalationLC₅₀27124 mg/m³[12]
HumanInhalationMRL (Acute)2 ppm[16]
HumanInhalationMRL (Intermediate)0.6 ppm[16]

MRL: Minimal Risk Level (ATSDR)

Visualizations: Pathways and Workflows

Aerobic_Biodegradation_Pathway Aerobic Biodegradation Pathways of this compound cluster_pathwayA Pathway A: Methyl Group Oxidation cluster_pathwayB Pathway B: Ring Dioxygenation OX This compound MBA o-Methylbenzyl alcohol OX->MBA xylene monooxygenase DMC 3,4-Dimethylcatechol OX->DMC xylene dioxygenase MBD o-Methylbenzaldehyde MBA->MBD alcohol dehydrogenase MBZ o-Methylbenzoate MBD->MBZ aldehyde dehydrogenase CM Central Metabolism (TCA Cycle) MBZ->CM RC Ring Cleavage Products DMC->RC catechol 1,2-dioxygenase RC->CM

Caption: Aerobic biodegradation pathways of this compound by bacteria.

Aquatic_Toxicity_Workflow Workflow for Aquatic Invertebrate Acute Toxicity Test (e.g., OECD 202) cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase C1 Culture Test Organisms (e.g., Daphnia magna) T1 Range-Finding Test (Determine concentration range) C1->T1 C2 Prepare Test Solutions (Geometric Series of Concentrations) C2->T1 C3 Prepare Control (Dilution Water Only) T2 Definitive Test (Expose organisms for 48h) C3->T2 T1->T2 T3 Observe & Record Immobilization at 24h & 48h T2->T3 A1 Compile Concentration- Response Data T3->A1 A2 Calculate 48h EC50 (e.g., Probit Analysis) A1->A2 A3 Determine 95% Confidence Intervals A2->A3 R1 R1 A3->R1 Final Report

Caption: Experimental workflow for an acute aquatic toxicity test.

Soil_Sorption_Workflow Workflow for Soil Sorption Study (Batch Equilibrium Method) cluster_exp Equilibration cluster_analysis Analysis cluster_calc Calculation P1 Prepare Soil Sample (Air-dry, sieve) E1 Add Soil and Solution to Centrifuge Tubes P1->E1 P2 Prepare this compound Solutions in 0.01 M CaCl₂ (Series of concentrations) P2->E1 E2 Shake for 24-48h to Reach Equilibrium E1->E2 E3 Centrifuge to Separate Soil and Supernatant E2->E3 A1 Measure Final Concentration (Ce) in Supernatant (e.g., by GC) E3->A1 A2 Calculate Amount Sorbed (Cs) by Mass Balance A1->A2 A3 Plot Sorption Isotherm (Cs vs. Ce) A2->A3 C1 Calculate Distribution Coefficient (Kd = Cs / Ce) A3->C1 C2 Normalize to Organic Carbon Content (foc) C1->C2 C3 Determine Koc (Koc = Kd / foc) C2->C3 R1 R1 C3->R1 Final Report

Caption: Workflow for a soil sorption batch equilibrium experiment.

Experimental Protocols

Protocol: Aquatic Invertebrate Acute Toxicity Test

This protocol is based on the principles outlined in OECD Test Guideline 202 for Daphnia sp. Acute Immobilisation Test.[17]

  • Objective: To determine the median effective concentration (EC₅₀) of this compound that causes immobilization in a freshwater invertebrate species (Daphnia magna or D. pulex) after 48 hours of exposure.

  • Principle: Test organisms are exposed to a range of this compound concentrations in a static system for 48 hours. The number of immobilized organisms is recorded at 24 and 48 hours, and the EC₅₀ is calculated from the concentration-response data.

  • Methodology:

    • Test Organisms: Use first instar daphnids (less than 24 hours old) from a healthy, in-house culture.[17]

    • Range-Finding Test: Conduct a preliminary test with widely spaced concentrations (e.g., 0.1, 1, 10, 100 mg/L) to determine the approximate range of toxicity.

    • Definitive Test:

      • Prepare a minimum of five test concentrations of this compound in a geometric series (e.g., 1.0, 1.8, 3.2, 5.6, 10 mg/L), plus a control (dilution water only).[17] A solvent carrier may be used if necessary, but a solvent control must also be included.

      • Use at least 20 daphnids per concentration, divided into at least two replicates (10 daphnids per replicate vessel).[17]

      • Add the daphnids to the test vessels containing the prepared solutions.

      • Incubate for 48 hours at 20 ± 2°C with a defined light-dark cycle. Do not feed the organisms during the test.

    • Observations: At 24 and 48 hours, count the number of daphnids in each vessel that are immobilized (i.e., unable to swim after gentle agitation).

    • Data Analysis: Calculate the 48-hour EC₅₀ value and its 95% confidence limits using appropriate statistical methods, such as probit analysis or the Spearman-Karber method.[18]

Protocol: Soil Sorption by Batch Equilibrium

This protocol is based on the principles outlined in OECD Test Guideline 106.[19]

  • Objective: To determine the soil organic carbon-water partitioning coefficient (Kₒc) for this compound, which describes its tendency to adsorb to soil and sediment.

  • Principle: A known mass of soil is equilibrated with an aqueous solution of this compound of known concentration. After equilibration, the concentration of this compound remaining in the solution is measured. The amount sorbed to the soil is calculated by the difference, and the distribution coefficient (Kₑ) is determined.

  • Methodology:

    • Materials: Select and characterize the test soil (e.g., determine pH, texture, and fraction of organic carbon, fₒc). Prepare a stock solution of this compound in a background electrolyte solution (typically 0.01 M CaCl₂).

    • Procedure:

      • Weigh a known amount of soil (e.g., 2-5 g) into a series of centrifuge tubes.

      • Add a known volume (e.g., 20-50 mL) of this compound solution from a range of concentrations to the tubes. Include soil-free blanks to check for abiotic degradation or sorption to the vessel.

      • Seal the tubes and shake them on a mechanical shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

      • Separate the solid and liquid phases by centrifugation.

    • Analysis: Carefully remove an aliquot of the supernatant and analyze the equilibrium concentration (Cₑ) of this compound using a suitable analytical method, such as gas chromatography (GC).

    • Calculations:

      • Calculate the amount of this compound sorbed to the soil (Cₛ) in mg/kg.

      • Calculate the distribution coefficient: Kₑ = Cₛ / Cₑ.

      • Calculate the organic carbon-normalized sorption coefficient: Kₒc = Kₑ / fₒc.[20]

Protocol: Biodegradation in Soil

This protocol is based on general principles for assessing the biodegradation of organic chemicals in soil.[13]

  • Objective: To determine the rate of aerobic biodegradation of this compound in a specific soil.

  • Principle: this compound is added to a soil sample with known microbial activity. The disappearance of the parent compound is monitored over time under controlled aerobic conditions.

  • Methodology:

    • Soil and Inoculum: Use fresh soil with a known microbial population. The soil itself serves as the inoculum. The soil moisture is typically adjusted to 40-60% of its water-holding capacity.

    • Test Setup:

      • Treat a known mass of soil with this compound to achieve the desired initial concentration. Ensure homogeneous distribution.

      • Place the treated soil into incubation vessels (e.g., biometer flasks) that allow for air exchange while minimizing volatile losses.

      • Include sterile controls (e.g., using autoclaved soil) to distinguish between biotic and abiotic degradation.

      • Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C).

    • Sampling and Analysis:

      • At regular time intervals, sacrifice replicate vessels.

      • Extract the soil sample with an appropriate organic solvent (e.g., methanol or hexane/acetone).

      • Analyze the concentration of this compound in the extract using GC.

    • Data Analysis:

      • Plot the concentration of this compound versus time.

      • Determine the degradation rate constant (k) by fitting the data to a suitable kinetic model, often a first-order model (ln(Cₜ/C₀) = -kt).

      • Calculate the degradation half-life (DT₅₀) as DT₅₀ = ln(2) / k.

References

The Ascent of an Isomer: An In-depth Technical Guide to the Historical Development of o-Xylene Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical evolution of ortho-xylene (this compound) production methods. From its early origins in coal tar distillation to the sophisticated catalytic and separation processes of the modern petrochemical industry, the journey of this compound production is a story of increasing efficiency, purity, and scale, driven by its critical role as a precursor to phthalic anhydride and other valuable chemicals. This document details the key technological milestones, presents quantitative data in structured tables, provides illustrative experimental protocols, and visualizes the core processes through detailed diagrams.

Early Beginnings: this compound from Coal Tar Distillation

The industrial production of xylenes first emerged in the 19th century, with coal tar, a byproduct of coke production from coal, serving as the primary source.[1] The xylene isomers, including this compound, were isolated from the light oil fraction of coal tar through a process of fractional distillation.

Process Description

The initial separation of xylenes from coal tar was a rudimentary process. The light oil fraction, containing a mixture of benzene, toluene, and xylenes (BTX), was subjected to repeated distillations. Due to the close boiling points of the xylene isomers, achieving high-purity this compound was challenging and energy-intensive.

Typical Composition of Xylenes from Coal Tar

Mixed xylenes derived from coal tar had a variable composition, but a general breakdown is presented in Table 1.

ComponentTypical Concentration (%)
m-Xylene45 - 70
p-Xylene23
This compound 10 - 15
Ethylbenzene6 - 10
Data compiled from various sources.[2]
Experimental Protocol: Fractional Distillation of Coal Tar Light Oil (Illustrative Historical Method)
  • Initial Fractionation: A batch of coal tar light oil is charged into a distillation still. The still is heated to drive off the more volatile components.

  • Benzene and Toluene Removal: The temperature is carefully controlled to first distill off benzene (boiling point ~80°C) and then toluene (boiling point ~111°C).

  • Xylene Fraction Collection: The fraction boiling in the range of 135-145°C, corresponding to the mixed xylenes, is collected.

  • Fine Fractionation: This mixed xylene fraction is then subjected to further, more precise fractional distillation in a column with a high number of theoretical plates.

  • This compound Isolation: Due to its higher boiling point (144.4°C) compared to m-xylene (139.1°C) and p-xylene (138.4°C), this compound is concentrated in the higher-boiling fractions and can be separated as the bottoms product.

The Petrochemical Revolution: Catalytic Reforming of Naphtha

The mid-20th century witnessed a paradigm shift in this compound production with the advent of catalytic reforming of petroleum naphtha.[3][4] This process became the dominant route for producing aromatics, including xylenes, offering higher yields and a more consistent feedstock compared to coal tar. The first commercial catalytic reforming unit, the UOP Platforming process, was commercialized in 1949.[5]

Process Description

Catalytic reforming converts low-octane naphtha into a high-octane reformate rich in aromatic hydrocarbons. The process typically involves passing the naphtha feed over a bifunctional catalyst, commonly platinum on an acidic support like alumina, at high temperatures and pressures.[6]

Typical Process Parameters for Catalytic Reforming
ParameterTypical Range
Temperature495 - 525 °C
Pressure5 - 45 atm
CatalystPlatinum-Rhenium on Alumina
H₂/Hydrocarbon Mole Ratio3:1 - 8:1
Liquid Hourly Space Velocity (LHSV)1.5 - 3.0 hr⁻¹
Data compiled from various sources.[5]
Composition of Xylenes from Catalytic Reformate

The mixed xylene stream from catalytic reformate has a different isomeric distribution compared to coal tar, as shown in Table 2.

ComponentTypical Concentration (%)
m-Xylene~44
p-Xylene~20
This compound ~20
Ethylbenzene~15
Data compiled from various sources.[2]

The Separation Challenge: Isolating the Isomers

The shift to petroleum-based production increased the availability of mixed xylenes, intensifying the need for efficient separation technologies to isolate the valuable isomers. The close boiling points of p-xylene and m-xylene make their separation by conventional distillation impractical. However, the larger difference in the boiling point of this compound allows for its separation via fractional distillation, albeit requiring tall columns with many trays.

Fractional Distillation

Superfractionation, using distillation columns with a high number of trays (often over 100), became a standard method for isolating this compound from the mixed xylene stream.

Adsorption: The UOP Parex Process

A significant breakthrough in xylene separation came with the commercialization of the UOP Parex process in 1971.[7] This process utilizes a solid adsorbent in a simulated moving-bed (SMB) system to selectively adsorb p-xylene from the mixed isomer stream. While primarily designed for p-xylene recovery, the Parex process plays a crucial role in the overall aromatics complex by removing one isomer and simplifying the subsequent separation of the remaining components, including this compound.

Crystallization

Fractional crystallization is another technique used for p-xylene separation, based on its higher freezing point compared to the other isomers. By cooling the mixed xylene stream, p-xylene crystallizes out and can be separated. The remaining liquid is enriched in this compound and m-xylene.

Maximizing Yields: Isomerization and Toluene Methylation

To meet the growing demand for specific xylene isomers, particularly p-xylene and this compound, processes were developed to convert the less desired isomers into the more valuable ones.

Xylene Isomerization

Xylene isomerization processes re-establish an equilibrium mixture of the isomers from a feedstock that is depleted in one or more isomers. For example, the raffinate from a p-xylene separation unit, which is rich in m-xylene, this compound, and ethylbenzene, can be sent to an isomerization unit to produce more p-xylene. The development of shape-selective zeolite catalysts, such as ZSM-5, first synthesized in 1969 and patented in 1975, was a major advancement in this area.[8][9] These catalysts can selectively convert m-xylene and this compound to p-xylene. The first commercial xylene isomerization units were introduced in the late 1950s and early 1960s.

Toluene Methylation

Toluene methylation is a process that produces xylenes by reacting toluene with a methylating agent, typically methanol. This on-purpose production method can be tailored to selectively produce p-xylene by using modified ZSM-5 catalysts. While the primary target is often p-xylene, the process contributes to the overall xylene pool from which this compound can be separated.

The Rise of this compound as a Feedstock for Phthalic Anhydride

The historical development of this compound production is intrinsically linked to the demand for its primary derivative, phthalic anhydride. Initially, phthalic anhydride was produced from the oxidation of naphthalene, a major component of coal tar.[10][11] However, in the latter half of the 20th century, this compound surpassed naphthalene as the preferred feedstock due to higher yields and a more favorable price. This shift further spurred the development of more efficient this compound production and separation technologies.

Phthalic Anhydride Production: Naphthalene vs. This compound
FeedstockProcessTypical Yield (wt%)
NaphthaleneVapor-Phase Oxidation~90-95
This compound Vapor-Phase Oxidation ~105-110
Data compiled from various sources.

The higher weight yield from this compound is due to its molecular structure, which contains the necessary carbon atoms in a more direct arrangement for conversion to phthalic anhydride.

Visualizing the Evolution and Processes

The following diagrams, created using the DOT language, illustrate the historical development and key workflows in this compound production.

Historical_Development cluster_0 Early Stage (19th - early 20th Century) cluster_1 Mid-20th Century cluster_2 Late 20th Century - Present Coal Tar Coal Tar Fractional Distillation Fractional Distillation Coal Tar->Fractional Distillation Crude this compound Crude this compound Fractional Distillation->Crude this compound Petroleum Naphtha Petroleum Naphtha Catalytic Reforming Catalytic Reforming Petroleum Naphtha->Catalytic Reforming Mixed Xylenes Mixed Xylenes Catalytic Reforming->Mixed Xylenes Advanced Separation Advanced Separation Mixed Xylenes->Advanced Separation Isomerization Isomerization Advanced Separation->Isomerization High-Purity this compound High-Purity this compound Advanced Separation->High-Purity this compound Toluene Methylation Toluene Methylation Toluene Methylation->Mixed Xylenes Toluene Toluene Toluene->Toluene Methylation

Caption: Historical timeline of this compound production methods.

Modern_Production_Workflow Naphtha Feed Naphtha Feed Catalytic Reformer Catalytic Reformer Naphtha Feed->Catalytic Reformer Reformate Reformate Catalytic Reformer->Reformate BTX Extraction BTX Extraction Reformate->BTX Extraction Mixed Xylenes Mixed Xylenes BTX Extraction->Mixed Xylenes Xylene Splitter Xylene Splitter Mixed Xylenes->Xylene Splitter p-Xylene Separation (e.g., Parex) p-Xylene Separation (e.g., Parex) Xylene Splitter->p-Xylene Separation (e.g., Parex) High-Purity p-Xylene High-Purity p-Xylene p-Xylene Separation (e.g., Parex)->High-Purity p-Xylene This compound/m-Xylene Rich Stream This compound/m-Xylene Rich Stream p-Xylene Separation (e.g., Parex)->this compound/m-Xylene Rich Stream This compound Distillation Column This compound Distillation Column This compound/m-Xylene Rich Stream->this compound Distillation Column High-Purity this compound High-Purity this compound This compound Distillation Column->High-Purity this compound m-Xylene Rich Stream m-Xylene Rich Stream This compound Distillation Column->m-Xylene Rich Stream Isomerization Unit Isomerization Unit m-Xylene Rich Stream->Isomerization Unit Isomerization Unit->Mixed Xylenes

Caption: A typical modern integrated workflow for this compound production.

Conclusion

The historical development of this compound production methods reflects the broader evolution of the chemical industry, characterized by a relentless drive for higher efficiency, purity, and economic viability. The transition from coal tar to petroleum as the primary feedstock, coupled with the invention of sophisticated catalytic reforming, separation, and isomerization processes, has enabled the large-scale production of high-purity this compound. This, in turn, has been instrumental in supporting the growth of the polymer and plastics industries, which rely on this compound as a key building block. Future developments will likely focus on more sustainable production routes, potentially from bio-based feedstocks, and even more efficient separation technologies with lower energy consumption.

References

Methodological & Application

Application Notes and Protocols for o-Xylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of o-xylene as a high-boiling point solvent in various organic synthesis applications. Detailed protocols for key reactions, safety information, and data are presented to facilitate its effective and safe use in the laboratory.

Properties and Applications of this compound

This compound (1,2-dimethylbenzene) is a colorless, flammable aromatic hydrocarbon with a characteristic sweet odor.[1][2] Its physical and chemical properties make it a valuable solvent for a range of organic reactions, particularly those requiring elevated temperatures.[3]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₈H₁₀[1]
Molar Mass 106.17 g/mol [1]
Boiling Point 144.4 °C[1]
Melting Point -25.2 °C[4]
Density 0.88 g/cm³ at 20°C[4]
Flash Point 32 °C[1]
Solubility Miscible with ethanol, ether, acetone, and benzene. Very low solubility in water.[1][5]

Primary Applications in Organic Synthesis:

  • High-Temperature Reactions: Due to its high boiling point, this compound is an excellent solvent for reactions that require sustained heating to proceed at an appreciable rate.[3]

  • Azeotropic Removal of Water: this compound forms an azeotrope with water, allowing for the removal of water as a byproduct, which can drive equilibrium-limited reactions to completion.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a solvent and a reactant in the synthesis of various pharmaceuticals.[1][6]

  • Precursor for Chemical Manufacturing: this compound is a key starting material for the production of phthalic anhydride, which is used in the manufacturing of plasticizers, resins, and dyes.[1][7]

Experimental Protocols

The following are detailed protocols for representative organic reactions utilizing this compound as a solvent.

Bischler-Napieralski Reaction for the Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. The use of a high-boiling solvent like xylene is often necessary to drive the cyclization.[2][8]

Reaction Scheme:

G reactant β-Arylethylamide product 3,4-Dihydroisoquinoline reactant->product reagent reagent POCl₃, this compound, Reflux

Caption: General scheme of the Bischler-Napieralski reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-arylethylamide (1.0 eq) in this compound (5-10 mL per gram of amide).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140-145 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extraction: Make the aqueous solution basic with a concentrated solution of sodium hydroxide or ammonium hydroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Bischler-Napieralski Reaction Variants:

Starting MaterialDehydrating AgentTemperature (°C)Reaction Time (h)Yield (%)
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃Reflux3~85
N-PhenethylbenzamideP₂O₅Reflux4~70
Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[9]

Reaction Scheme:

G reactant1 β-Arylethylamine product Tetrahydroisoquinoline reactant1->product reagent reactant2 Aldehyde/Ketone reactant2->product reagent reagent Acid catalyst, this compound, Heat + + +->product reagent

Caption: General scheme of the Pictet-Spengler reaction.

Protocol:

  • Reaction Setup: To a solution of the β-arylethylamine (1.0 eq) in this compound (10-20 mL per gram of amine) in a round-bottom flask, add the aldehyde or ketone (1.1-1.5 eq).

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or hydrochloric acid).

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and stir for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Quantitative Data for Pictet-Spengler Reaction Variants:

β-ArylethylamineCarbonyl CompoundCatalystTemperature (°C)Reaction Time (h)Yield (%)
TryptamineFormaldehydep-TSA12072~90
PhenethylamineAcetaldehydeHCl10012~75

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Synthesis of Praziquantel

Praziquantel is a crucial anthelmintic drug used to treat schistosomiasis.[10] Its synthesis can involve steps that benefit from a high-boiling point solvent like this compound.

Mechanism of Action and Signaling Pathway:

Praziquantel's primary mechanism of action involves the disruption of calcium ion homeostasis in the parasite.[3][5] It is believed to interact with voltage-gated calcium channels on the surface of the schistosome, leading to a rapid influx of Ca²⁺ ions.[5] This influx causes severe muscle contractions and paralysis of the worm, leading to its dislodgement from host tissues and subsequent clearance by the host's immune system.[5][11]

G PZQ Praziquantel Ca_channel Voltage-gated Ca²⁺ Channel (on parasite membrane) PZQ->Ca_channel interacts with Ca_influx Rapid Ca²⁺ Influx Ca_channel->Ca_influx induces Contraction Muscle Contraction & Paralysis Ca_influx->Contraction Dislodgement Dislodgement from Host Tissue Contraction->Dislodgement Clearance Immune Clearance Dislodgement->Clearance

Caption: Praziquantel's mechanism of action.

Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[4][7] The final step in some synthetic routes involves a condensation reaction that can be performed at elevated temperatures in a solvent such as this compound.

Mechanism of Action and Signaling Pathway:

Olanzapine's therapeutic effects are attributed to its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][12] By blocking D₂ receptors in the mesolimbic pathway, it alleviates the positive symptoms of schizophrenia.[4] Its antagonism of 5-HT₂ₐ receptors in the frontal cortex is also a key part of its action.[7] The modulation of these neurotransmitter systems affects downstream signaling pathways, including the PI3K-Akt and MAPK signaling pathways.[13]

G Olanzapine Olanzapine D2_receptor Dopamine D₂ Receptor Olanzapine->D2_receptor antagonizes HT2A_receptor Serotonin 5-HT₂ₐ Receptor Olanzapine->HT2A_receptor antagonizes Mesolimbic Mesolimbic Pathway D2_receptor->Mesolimbic FrontalCortex Frontal Cortex HT2A_receptor->FrontalCortex Downstream Modulation of PI3K-Akt & MAPK Pathways Mesolimbic->Downstream FrontalCortex->Downstream Therapeutic Antipsychotic Effects Downstream->Therapeutic

Caption: Olanzapine's mechanism of action.

Note on Synthesis: Published synthetic procedures for olanzapine often describe the final condensation step in high-boiling solvents like toluene or dimethyl sulfoxide (DMSO).[14] Given its similar properties, this compound is a suitable alternative for this high-temperature reaction.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions.[11][13]

  • Flammability: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area, preferably in a fume hood.[10][13]

  • Inhalation: Avoid breathing vapors. Prolonged exposure can cause dizziness and headache.[15]

  • Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[13]

Experimental Workflow

The following diagram illustrates a general workflow for conducting a high-temperature reaction using this compound as a solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble dry glassware (round-bottom flask, condenser) B Add reactants and This compound A->B C Add catalyst/reagents B->C D Heat to reflux (140-145 °C) C->D E Monitor reaction (e.g., by TLC) D->E F Cool to room temperature E->F Upon completion G Quench reaction F->G H Aqueous work-up & extraction G->H I Dry, filter, and concentrate H->I J Purify product (chromatography/recrystallization) I->J

References

Application Notes and Protocols for the Synthesis of Phthalic Anhydride from o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of phthalic anhydride from the catalytic oxidation of o-xylene, a critical process in the industrial production of plasticizers, resins, and various chemical intermediates. This document outlines the underlying reaction mechanism, catalyst systems, process parameters, and detailed experimental protocols suitable for laboratory and pilot-scale synthesis.

Introduction

Phthalic anhydride is a versatile organic compound with significant industrial importance. The primary route for its synthesis is the vapor-phase oxidation of this compound over a vanadium pentoxide (V₂O₅) catalyst supported on titanium dioxide (TiO₂).[1][2] This process is highly exothermic and requires careful control of reaction conditions to maximize the yield of phthalic anhydride while minimizing the formation of by-products such as maleic anhydride, benzoic acid, and combustion products (CO and CO₂).[3]

Reaction Mechanism and Pathway

The oxidation of this compound to phthalic anhydride is a complex reaction that proceeds through a series of intermediates. The reaction is initiated by the activation of this compound on the catalyst surface. The currently accepted mechanism suggests that phthalic anhydride is not formed directly from this compound but rather through the sequential oxidation of intermediates, primarily o-tolualdehyde and phthalide.[1]

The simplified reaction pathway can be visualized as follows:

ReactionPathway oXylene This compound oTolualdehyde o-Tolualdehyde oXylene->oTolualdehyde Byproducts By-products (Maleic Anhydride, CO, CO₂) oXylene->Byproducts Phthalide Phthalide oTolualdehyde->Phthalide PhthalicAnhydride Phthalic Anhydride oTolualdehyde->PhthalicAnhydride Phthalide->PhthalicAnhydride PhthalicAnhydride->Byproducts

Figure 1: Simplified reaction pathway for the oxidation of this compound to phthalic anhydride.

Catalyst System

The most common catalyst for this process is vanadium pentoxide (V₂O₅) supported on anatase titanium dioxide (TiO₂).[1][4] The TiO₂ support provides a high surface area and enhances the catalytic activity and selectivity. The catalyst composition can be further modified with promoters such as potassium, phosphorus, or rubidium to improve performance and catalyst lifetime.[5]

Table 1: Typical Catalyst Compositions

ComponentWeight PercentageRole
V₂O₅1 - 10%Primary active catalytic species
TiO₂ (Anatase)60 - 99%Support, enhances activity and surface area
Promoters (e.g., K₂O, P₂O₅, Rb₂O)0.01 - 0.8%Improve selectivity and catalyst stability

Process Parameters and Performance Data

The synthesis of phthalic anhydride is typically carried out in a fixed-bed or fluidized-bed reactor. The reaction is highly exothermic, and efficient heat removal is crucial to control the temperature and prevent runaway reactions.[3]

Table 2: Typical Industrial Process Conditions

ParameterValueReference
Reactor TypeFixed-bed multitubular or Fluidized-bed[2][6]
Temperature340 - 425 °C[5][7]
Pressure< 1 bar (gauge)[7]
Feed CompositionThis compound in air (this compound concentration < 1 mol% for safety)[3]
CatalystV₂O₅/TiO₂[1]
This compound Conversion> 95%[8]
Phthalic Anhydride Selectivity70 - 85%[8][9]
Phthalic Anhydride Yield106 - 111% (by weight, based on this compound)[10]

Table 3: Laboratory-Scale Experimental Data [11]

CatalystReactor Temperature (°C)Phthalic Anhydride Yield (%)
Fused V₂O₅49067.8
V₂O₅ on Silica (Catalyst I)49024.3
Used Commercial Catalyst (Catalyst II)49019.6

Experimental Protocols

Catalyst Preparation (V₂O₅/TiO₂)

This protocol describes a general method for preparing a V₂O₅/TiO₂ catalyst.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Oxalic acid

  • Titanium dioxide (anatase) powder

  • Distilled water

Procedure:

  • Dissolve a calculated amount of ammonium metavanadate in a solution of oxalic acid in distilled water with gentle heating to form a vanadyl oxalate solution.

  • Add the anatase TiO₂ support to the vanadyl oxalate solution with continuous stirring to form a paste or slurry.

  • Impregnate the TiO₂ support with the vanadium solution. This can be done by incipient wetness impregnation or by spray-coating onto a pre-heated carrier in a coating drum.[10]

  • Dry the impregnated catalyst at 100-150°C to remove water.

  • Calcine the dried catalyst in a furnace with a controlled temperature program. A typical calcination temperature is between 400°C and 500°C. This step converts the vanadium precursor to the active V₂O₅ phase.

Laboratory-Scale Synthesis of Phthalic Anhydride

This protocol outlines a procedure for the vapor-phase oxidation of this compound in a laboratory-scale fixed-bed reactor.

ExperimentalWorkflow cluster_feed Feed Preparation cluster_reaction Reaction cluster_separation Product Separation Air Air Supply Mixer Mixing Chamber Air->Mixer oXylene This compound Reservoir Vaporizer Vaporizer oXylene->Vaporizer Vaporizer->Mixer Reactor Fixed-Bed Reactor (with Catalyst) Mixer->Reactor Condenser Condenser Reactor->Condenser Collector Product Collector Condenser->Collector Crude Phthalic Anhydride OffGas Off-Gas Treatment Condenser->OffGas Non-condensable gases

References

Application Notes and Protocols for the Quantification of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of o-xylene in various matrices. The protocols outlined below utilize common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Introduction

This compound (1,2-dimethylbenzene) is an aromatic hydrocarbon widely used as a solvent in industrial processes and as a precursor in the synthesis of various chemicals.[1] Its presence as a residual solvent in pharmaceutical products is strictly regulated due to potential toxicity.[2] Accurate and robust analytical methods are therefore essential for the quantification of this compound to ensure product quality and safety. This document details validated methods for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the quantification of this compound, providing a comparative overview to aid in method selection.

Table 1: Gas Chromatography (GC) Methods

ParameterGC-FID (NIOSH 1501)GC-MS (Headspace)
Limit of Detection (LOD) 8.4 pg/sample[3]1.0 ng/mL (in blood)[4]
Limit of Quantification (LOQ) 5 times the LOD[5]Not explicitly stated, but linearity starts at 5 ng/mL[4]
Linearity Range Not specified, but applicable for occupational exposure levels.[6][7]5 - 1500 ng/mL[4]
Accuracy (Mean Relative Error) Not specified in provided abstracts.≤ 15.3%[4]
Precision (Relative Standard Deviation) Not specified in provided abstracts.≤ 10.8%[4]
Typical Matrix Air[6]Blood, Biological Tissues[4][5]

Table 2: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry

ParameterHPLCUV-Vis Spectrophotometry
Limit of Detection (LOD) Method dependent, can be in the ppm range.Wavelength and matrix dependent.[8]
Limit of Quantification (LOQ) Method dependent. A method for p-xylene oxidation products reported 8 ppm for an impurity.[9]Wavelength and matrix dependent.[8]
Linearity Range Method dependent.Dependent on adherence to Beer-Lambert Law.
Accuracy A method for p-xylene oxidation products reported 97-98%.[9]Method dependent.
Precision Method dependent.Method dependent.
Typical Matrix Pharmaceutical preparations, Reaction mixtures.[9][10]Aqueous solutions.[8]

Experimental Protocols and Workflows

Gas Chromatography-Flame Ionization Detection (GC-FID) based on NIOSH 1501

This method is a widely accepted standard for monitoring occupational exposure to xylenes in the air.[6]

Experimental Protocol:

  • Sample Collection:

    • Collect this compound vapors from the air using a coconut shell charcoal (CSC) tube connected to a personal air sampling pump.

    • Operate the pump at a flow rate of 0.02–0.2 L/min.

    • Collect an air volume between 1 L and 30 L for optimal sensitivity.[6]

    • After sampling, seal and label the tubes for analysis.

  • Sample Preparation:

    • Desorb the this compound from the charcoal using a suitable solvent, typically carbon disulfide (CS₂).

    • Add an internal standard to the desorption solvent to improve quantitation accuracy.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A polar fused silica capillary column is often used.[11]

    • Injector: Split/splitless inlet.

    • Carrier Gas: Nitrogen or Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 150°C) to elute this compound and other components.

    • Injector and Detector Temperatures: Typically set around 250°C.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the air sample by comparing the peak area of this compound to the calibration curve, correcting for the desorption volume and the volume of air sampled.

Workflow Diagram:

GC_FID_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification AirSample Air Sample CharcoalTube Charcoal Tube Sampling (0.02-0.2 L/min) AirSample->CharcoalTube Desorption Solvent Desorption (e.g., CS₂) CharcoalTube->Desorption InternalStandard Add Internal Standard Desorption->InternalStandard Injection Inject into GC InternalStandard->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection DataAnalysis Data Analysis (Peak Area vs. Calibration Curve) Detection->DataAnalysis Result This compound Concentration DataAnalysis->Result

Caption: Workflow for this compound analysis by GC-FID.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is highly sensitive and suitable for the analysis of volatile organic compounds like this compound in complex matrices such as blood or pharmaceutical preparations.[4]

Experimental Protocol:

  • Sample Preparation:

    • Place a known amount of the sample (e.g., blood, drug product) into a headspace vial.

    • Add an internal standard, preferably an isotopically labeled version of this compound (e.g., this compound-d10), for accurate quantification.[4]

    • For biological samples, a drying agent like anhydrous calcium chloride may be added to remove moisture.[4]

    • Seal the vial tightly.

  • Headspace Analysis:

    • Place the vial in the headspace autosampler.

    • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow this compound to partition into the headspace.

    • Automatically inject a known volume of the headspace gas into the GC-MS system.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

    • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A programmed temperature ramp is used to separate this compound from other volatile components.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification:

    • Create a calibration curve using standards prepared in the same matrix as the samples.

    • Determine the concentration of this compound in the sample by comparing the ratio of the peak area of this compound to the peak area of the internal standard against the calibration curve.

Workflow Diagram:

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample in Headspace Vial InternalStandard Add Labeled Internal Standard Sample->InternalStandard Seal Seal Vial InternalStandard->Seal Incubation Incubate and Equilibrate Seal->Incubation Injection Automated Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection DataAnalysis Data Analysis (Peak Area Ratio vs. Calibration) Detection->DataAnalysis Result This compound Concentration DataAnalysis->Result

Caption: Workflow for this compound analysis by HS-GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly in samples where GC is not ideal, such as in non-volatile matrices or for simultaneous analysis with less volatile compounds.[10]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent that is miscible with the mobile phase.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

    • An internal standard can be added for improved precision.

  • HPLC Analysis:

    • Instrument: HPLC system with a UV detector.

    • Column: A reverse-phase column, such as a C18 column, is typically used.[10]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water.[10] A small amount of acid (e.g., phosphoric or formic acid) may be added to improve peak shape.[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound absorbs, such as around 263 nm.[12]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve by injecting a series of standard solutions of this compound.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Dissolve Dissolve Sample Filter Filter Sample (0.45 µm) Dissolve->Filter Injection Inject into HPLC Filter->Injection Separation Reverse-Phase C18 Column Injection->Separation Detection UV Detection (e.g., 263 nm) Separation->Detection DataAnalysis Data Analysis (Peak Area vs. Calibration Curve) Detection->DataAnalysis Result This compound Concentration DataAnalysis->Result

Caption: Workflow for this compound analysis by HPLC.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method that can be used for the quantification of this compound in relatively clean matrices, such as water, where interfering substances are minimal.[8]

Experimental Protocol:

  • Sample Preparation:

    • If necessary, extract the this compound from the sample matrix into a UV-transparent solvent (e.g., cyclohexane).

    • Ensure the final solution is clear and free of suspended particles.

  • UV-Vis Analysis:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Scan: Perform a wavelength scan from approximately 200 nm to 400 nm to identify the wavelength of maximum absorbance (λmax) for this compound, which is around 263 nm in cyclohexane.[12]

    • Measurement: Measure the absorbance of the sample at the determined λmax. Use the extraction solvent as a blank.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve, ensuring the measurement falls within the linear range of the curve.

Workflow Diagram:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_quant Quantification Extraction Solvent Extraction (if needed) Clarification Ensure Clear Solution Extraction->Clarification Scan Determine λmax (e.g., ~263 nm) Clarification->Scan Measure Measure Absorbance at λmax Scan->Measure Calculation Calculate Concentration Measure->Calculation Calibration Prepare Calibration Curve Calibration->Calculation Result This compound Concentration Calculation->Result

Caption: Workflow for this compound analysis by UV-Vis.

References

Application Notes & Protocols for o-Xylene Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: o-Xylene is a significant aromatic hydrocarbon used as a solvent and a precursor in the synthesis of various chemicals, including phthalic anhydride. Its accurate quantification is crucial for quality control in manufacturing processes, environmental monitoring, and in the analysis of petroleum products. Gas chromatography (GC) is the predominant analytical technique for the separation and quantification of this compound and its isomers. This document provides detailed application notes and experimental protocols based on established methods, including those from ASTM and the EPA.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound using different GC methods. These values can vary based on the specific instrument, column, and analytical conditions.

ParameterGC-FID MethodGC-MS Method (SPME)
Limit of Detection (LOD) ~0.009 ng/mL[1]< 1 ng/mL
Limit of Quantification (LOQ) ~0.030 ng/mL[1]< 1 ng/mL
Linearity Range 5-100 ng/mL[1]5-100 ng/mL
Purity Analysis Range Applicable for this compound purities of 98% or higher.[2]Not typically used for high-purity analysis.
Impurity Concentration Range 0.001% to 2.000%[2]ppb to ppm levels
Typical Recovery 97.5% ± 3.5% to 102.6% ± 1.5%[1]96.1% to 103.8%

Experimental Protocols

Method 1: High-Purity this compound Analysis and Impurity Profiling (Based on ASTM D3797)

This method is suitable for determining the purity of this compound and quantifying normally occurring impurities such as nonaromatic hydrocarbons, benzene, toluene, ethylbenzene, m-xylene, p-xylene, and cumene.[2][3]

1. Gas Chromatographic Conditions:

  • Column: A capillary column with a stationary phase that provides good separation of aromatic isomers is recommended. A CP-Wax 52 CB or a similar polar column is often used.[4]

    • Example Column: 30 m x 0.25 mm I.D., 0.20 µm film thickness SLB®-IL60[5]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 4 minutes

    • Ramp: 8°C/min to 200°C

    • Final Temperature: 200°C, hold for 5 minutes[5]

  • Carrier Gas: Helium or Nitrogen.[3][6]

    • Flow Rate: Set for optimal column performance, e.g., 30 cm/sec constant pressure.[5]

  • Injector:

    • Type: Split/Splitless

    • Temperature: 250°C[5]

    • Injection Volume: 1 µL[3][5]

    • Split Ratio: 100:1[3][5]

  • Detector:

    • Type: Flame Ionization Detector (FID)[7]

    • Temperature: 250°C[5]

2. Sample Preparation:

  • For high-purity this compound, direct injection is typically used.[3]

  • If an internal standard is used for quantification, a known amount is added to the sample.[7]

3. Analysis:

  • Inject the prepared sample into the gas chromatograph.

  • Acquire the chromatogram.

  • Identify the peaks corresponding to this compound and its impurities based on their retention times, which are determined by running a standard mixture.

  • The concentration of each impurity is measured relative to the internal standard or by external standard calibration.[7]

  • The purity of this compound is calculated by subtracting the total percentage of impurities from 100%.[7]

Method 2: Analysis of Volatile Aromatic Compounds in Environmental Samples (Based on EPA Method 8020/8021B)

This method is designed for the detection of aromatic volatile compounds, including this compound, in various matrices.[8][9]

1. Gas Chromatographic Conditions:

  • Column: A capillary column suitable for volatile organic compounds analysis.

  • Oven Temperature Program: A temperature program is used to separate the aromatic compounds.[8]

  • Carrier Gas: Inert gas.

  • Injector:

    • Type: Dependent on the sample introduction method.

  • Detector:

    • Type: Photoionization Detector (PID).[8]

2. Sample Preparation and Introduction:

  • Direct Injection: For neat and diluted organic liquids.[10]

  • Purge-and-Trap (Method 5030): Required for groundwater samples.[8] An inert gas is bubbled through the sample, and the volatilized aromatics are trapped on a sorbent material. The trap is then heated to desorb the compounds onto the GC column.[11]

3. Analysis:

  • Introduce the sample into the GC using the appropriate technique.

  • Run the temperature program to separate the analytes.

  • The PID detects the aromatic compounds as they elute from the column.

  • Quantification is typically performed using an external or internal standard calibration.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Sample (e.g., this compound, Water) Standard Internal/External Standard Addition Sample->Standard Extraction Purge-and-Trap or Direct Injection Standard->Extraction Injector Injector (Split/Splitless) Extraction->Injector Column Capillary Column (e.g., CP-Wax 52 CB) Injector->Column Separation Detector Detector (FID/PID) Column->Detector Detection Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound analysis by gas chromatography.

Sample_Introduction_Methods SampleType Sample Matrix HighPurity High-Purity this compound SampleType->HighPurity Environmental Environmental Sample (e.g., Water) SampleType->Environmental DirectInjection Direct Injection HighPurity->DirectInjection Method PurgeAndTrap Purge-and-Trap Environmental->PurgeAndTrap Method

Caption: Sample introduction methods based on the sample matrix.

References

Application Note: Raman Spectroscopy for the Rapid and Non-Destructive Analysis of Xylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylene is an aromatic hydrocarbon widely used as a solvent in various industries, including pharmaceuticals, and as a precursor in the synthesis of polymers. It exists as three structural isomers: ortho-xylene (this compound), meta-xylene (m-xylene), and para-xylene (p-xylene). While these isomers have the same chemical formula, their differing molecular structures result in distinct physical and chemical properties. Consequently, the ability to accurately identify and quantify the individual isomers in a mixture is crucial for process control, quality assurance, and regulatory compliance. Raman spectroscopy is a powerful analytical technique well-suited for this purpose, offering a non-destructive and rapid method for differentiating and quantifying xylene isomers based on their unique vibrational signatures.[1][2]

This application note provides a detailed protocol for the analysis of xylene isomers using Raman spectroscopy, including characteristic spectral data and a generalized experimental workflow.

Principle of Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that probes the vibrational modes of molecules. When a sample is illuminated with a monochromatic laser, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule and provides a unique spectral fingerprint. Because the three xylene isomers have different arrangements of their methyl groups on the benzene ring, they exhibit distinct Raman spectra, allowing for their individual identification and quantification.

Quantitative Data: Characteristic Raman Peaks

The primary distinguishing features in the Raman spectra of xylene isomers are found in the fingerprint region (below 1700 cm⁻¹). Each isomer possesses a unique set of Raman bands that can be used as markers for its identification. Some peaks are common to all three isomers and can be used for normalization in quantitative analysis.[3][4]

The following tables summarize the characteristic Raman peaks for o-, m-, and p-xylene, compiled from various studies. These values can be used to identify the presence of each isomer in a sample.

Table 1: Unique Raman Peaks for Identification of Xylene Isomers [3][4]

This compound (cm⁻¹)m-Xylene (cm⁻¹)p-Xylene (cm⁻¹)
572527632
7391082801
10411236816
105712521171
1109-1192
1121-1300
1277--

Table 2: Common Raman Peaks in Xylene Isomers [3][4][5]

Raman Shift (cm⁻¹)Assignment
~1365 - 1385Ring vibrational modes
~1600Ring vibrational modes
~3000C-H stretching

Experimental Protocol

This section outlines a general procedure for the analysis of xylene isomers using a benchtop or handheld Raman spectrometer.

1. Materials and Reagents:

  • This compound standard (≥99% purity)

  • m-xylene standard (≥99% purity)

  • p-xylene standard (≥99% purity)

  • Sample of unknown xylene mixture

  • Glass vials or quartz cuvettes[3][6]

2. Instrumentation:

  • Raman Spectrometer (e.g., benchtop confocal or handheld) with a laser excitation source (e.g., 532 nm, 785 nm).[1][3][6]

  • Appropriate safety goggles for the laser wavelength used.

3. Sample Preparation:

  • Ensure all glassware is clean and dry to avoid contamination.

  • For pure standards, transfer a sufficient amount of each xylene isomer into a separate, labeled glass vial or quartz cuvette.

  • For the unknown mixture, transfer the sample into a clean, labeled vial or cuvette.

4. Data Acquisition:

  • Turn on the Raman spectrometer and allow the laser to warm up according to the manufacturer's instructions.

  • Place the sample vial or cuvette in the sample holder of the instrument.

  • Set the data acquisition parameters. These may vary depending on the instrument and sample, but typical starting parameters are:

    • Laser Power: 100-400 mW (adjust to avoid sample heating and fluorescence)[1][3]

    • Integration Time: 1-10 seconds (longer times can improve signal-to-noise ratio)[6]

    • Scans to Average: 1-5

    • Spectral Range: 200 - 1800 cm⁻¹ (to cover the fingerprint region)

  • Acquire the Raman spectrum for each of the pure standards (o-, m-, and p-xylene) and the unknown mixture.

  • Save the spectral data for subsequent analysis.

5. Data Analysis:

  • Qualitative Analysis:

    • Overlay the Raman spectrum of the unknown mixture with the spectra of the pure isomers.

    • Identify the presence of each isomer in the mixture by comparing the unique marker peaks listed in Table 1.[3]

  • Quantitative Analysis:

    • For a quantitative assessment, the intensity or area of a unique peak for each isomer is ratioed against a common peak that is present in all isomers (e.g., ~1365 cm⁻¹).[3] This normalization helps to account for variations in laser power and sample positioning.

    • Create a calibration curve by preparing mixtures of the xylene isomers at known concentrations and plotting the normalized peak intensity/area against the concentration.

    • Determine the concentration of each isomer in the unknown sample by applying the normalization procedure and comparing the results to the calibration curve.

Workflow Diagram

The following diagram illustrates the general workflow for the Raman spectroscopic analysis of xylene isomers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results Pure_Standards Pure Xylene Isomers (o-, m-, p-) Raman_Spectrometer Raman Spectrometer Pure_Standards->Raman_Spectrometer Acquire Spectra Unknown_Mixture Unknown Xylene Mixture Unknown_Mixture->Raman_Spectrometer Qualitative Qualitative Analysis (Peak Identification) Raman_Spectrometer->Qualitative Spectral Data Quantitative Quantitative Analysis (Normalization & Calibration) Raman_Spectrometer->Quantitative Isomer_Identification Isomer Identification Qualitative->Isomer_Identification Isomer_Quantification Isomer Quantification Quantitative->Isomer_Quantification

Caption: Workflow for xylene isomer analysis using Raman spectroscopy.

Conclusion

Raman spectroscopy provides a rapid, reliable, and non-destructive method for the qualitative and quantitative analysis of xylene isomers. The distinct spectral fingerprints of o-, m-, and p-xylene allow for their unambiguous identification. By following the outlined protocol, researchers, scientists, and drug development professionals can effectively utilize this technique for quality control and process monitoring in applications involving xylene. The use of both handheld and benchtop Raman systems makes this analysis accessible in both laboratory and field settings.[3]

References

protocols for handling and storing o-Xylene in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of o-Xylene in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound (1,2-Dimethylbenzene) is a colorless, flammable liquid with a characteristic aromatic odor.[1][2] It is an aromatic hydrocarbon, and one of the three isomers of dimethylbenzene, the others being m-xylene and p-xylene.[3][4] A comprehensive summary of its key properties is provided in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₀[3]
IUPAC Name 1,2-Dimethylbenzene[3]
CAS Number 95-47-6[5]
Molecular Weight 106.2 g/mol [2]
Appearance Colorless liquid[1][2]
Odor Aromatic[1][2]
Boiling Point 144 °C (291.2 °F)[3]
Melting Point -25.2 °C (-13.36 °F)[3]
Flash Point 25 °C (77 °F)[3]
Density 0.88 g/cm³ at 20°C[3]
Vapor Pressure 7 mmHg[2]
Solubility Insoluble in water; miscible with ethanol, ether, acetone, and benzene.[1][3][1][3]
Lower Explosive Limit (LEL) 0.9%[2]
Upper Explosive Limit (UEL) 6.7%[2]
Autoignition Temperature Not specified
NFPA 704 Ratings Health: 3, Flammability: 3, Instability: 0[6]

Health and Safety Information

This compound is a hazardous substance that can cause a range of adverse health effects. Exposure can occur through inhalation, skin contact, and ingestion.[7]

2.1 Hazards

  • Flammable: this compound is a flammable liquid and vapor.[5][8] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][8] It can cause skin irritation, and prolonged or repeated exposure may lead to dermatitis.[9] High concentrations can have a narcotic effect, causing dizziness, incoherence, nausea, and vomiting.[9] It may also cause irritation to the eyes, nose, and respiratory tract.[9]

  • Environmental Hazards: Avoid release to the environment.[6][8]

2.2 Occupational Exposure Limits

  • OSHA PEL: 100 ppm (TWA)

  • ACGIH TLV: 100 ppm (TWA), 150 ppm (STEL)

  • NIOSH REL: 100 ppm (TWA), 150 ppm (STEL)[1][6]

  • IDLH: 900 ppm[1][2]

Experimental Protocols

Handling Protocol

3.1.1 Engineering Controls

  • Work with this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9]

  • Ensure safety showers and eyewash stations are readily accessible.[6][9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[8][10]

3.1.2 Personal Protective Equipment (PPE)

  • Gloves: Wear chemically resistant gloves. Viton or Cobra gloves are recommended.[9] Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are required.[9][11] A face shield should be worn in situations with a high risk of splashing.[11]

  • Skin and Body Protection: Wear a laboratory coat.[9] For larger quantities or tasks with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[6][9] Respirator use requires a formal respiratory protection program.

3.1.3 Handling Procedures

  • Before starting work, ensure all necessary safety equipment is available and in good working order.

  • Transport this compound in closed, properly labeled containers.[9]

  • Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.[8][12][13]

  • Use only non-sparking tools when handling this compound.[8][9]

  • Keep containers tightly closed when not in use to prevent the release of flammable vapors.[8][9]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[9]

Storage Protocol

3.2.1 General Storage Conditions

  • Store this compound in a cool, dry, and well-ventilated area.[12][13]

  • Keep away from direct sunlight, heat, sparks, open flames, and other sources of ignition.[12][13]

  • Store in a designated flammable liquid storage cabinet.[9]

  • Keep containers tightly closed.[8]

  • Store in the original container or a container made of the same material.[8]

3.2.2 Incompatible Materials

  • Store this compound separately from incompatible materials.

  • Incompatibilities: Strong oxidizing agents, strong acids, and nitric acid.[6][12][13]

Emergency Procedures

4.1 Spills

  • Small Spills:

    • Alert personnel in the immediate area.

    • Eliminate all ignition sources.[13]

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[9]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[6]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.[9]

4.2 Fire

  • Use dry chemical, foam, or carbon dioxide fire extinguishers.[12]

  • Do not use water , as it may be ineffective and could spread the fire.[12]

  • If a fire is large or cannot be safely extinguished, evacuate the area and call for emergency services.

4.3 First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them several glasses of water to drink. Seek immediate medical attention.[7][10]

Waste Disposal

  • Collect all this compound waste in a properly labeled, sealed container.[14]

  • The container should be labeled as "Hazardous Waste" and include the chemical name.[9]

  • Dispose of the waste through your institution's hazardous waste management program.[9]

  • Do not pour this compound down the drain.[14]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_transport Transport in Closed Container prep_safety->handle_transport handle_transfer Ground and Bond for Transfer handle_transport->handle_transfer handle_use Use Non-Sparking Tools handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close disposal_collect Collect in Labeled Container handle_use->disposal_collect cleanup_wash Wash Hands Thoroughly handle_close->cleanup_wash cleanup_decontaminate Decontaminate Work Area cleanup_wash->cleanup_decontaminate cleanup_store Return to Storage cleanup_decontaminate->cleanup_store disposal_dispose Dispose via Hazardous Waste Program disposal_collect->disposal_dispose

Caption: Workflow for the safe handling of this compound.

Storage_Decision start This compound for Storage check_container Is container tightly sealed? start->check_container check_location Is storage area cool, dry, and well-ventilated? check_container->check_location Yes remediate_container Seal Container check_container->remediate_container No check_ignition Are ignition sources absent? check_location->check_ignition Yes remediate_location Find Suitable Location check_location->remediate_location No check_incompatible Is it segregated from incompatible materials? check_ignition->check_incompatible Yes remediate_ignition Remove Ignition Sources check_ignition->remediate_ignition No store_cabinet Store in Flammable Liquid Cabinet check_incompatible->store_cabinet Yes remediate_incompatible Segregate Chemicals check_incompatible->remediate_incompatible No remediate_container->check_container remediate_location->check_location remediate_ignition->check_ignition remediate_incompatible->check_incompatible

Caption: Decision-making process for this compound storage.

References

Application Notes and Protocols: o-Xylene in the Synthesis of Dyes and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ortho-xylene (this compound) as a key starting material in the synthesis of various dyes and pharmaceuticals. The protocols and data presented are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. This compound, an aromatic hydrocarbon, is a versatile precursor, primarily utilized through its oxidation to phthalic anhydride, a crucial intermediate in the production of a wide range of commercially significant molecules.[1][2][3][4][5][6]

I. Synthesis of Dyes from this compound Derivatives

The primary route for the application of this compound in dye synthesis is through its conversion to phthalic anhydride.[1][7] This intermediate is then used to produce a variety of dyes, including phthalein, anthraquinone, and phthalocyanine dyes.

Phthalein Dyes: The Case of Phenolphthalein

Phenolphthalein, a well-known pH indicator, is synthesized via the condensation of phthalic anhydride with phenol in the presence of an acid catalyst.[8][9][10]

Application: Acid-base indicator, historically used as a laxative.[9][10]

Quantitative Data Summary:

CatalystTemperature (°C)Reaction Time (hours)Yield (%)Reference
Concentrated H₂SO₄115-12010-1275[11]
p-Toluenesulfonic acid monohydrate1503Not specified[8]
Methanesulfonic acid902Not specified[8]
Anhydrous ZnCl₂Not specifiedNot specifiedHigh (with promoter)[8]

Experimental Protocol: Synthesis of Phenolphthalein using Concentrated Sulfuric Acid [11]

  • Reaction Setup: In a round-bottom flask, carefully prepare a solution of 250 g of phthalic anhydride in 200 g of concentrated sulfuric acid with gentle heating.

  • Addition of Phenol: Cool the solution to 115°C and add 500 g of phenol.

  • Reaction: Heat the mixture at 115-120°C for 10-12 hours, ensuring the temperature does not exceed 120°C.

  • Work-up: Pour the reaction mixture into boiling water. Remove excess phenol by steam distillation.

  • Extraction: Extract the resulting granular yellow solid with dilute caustic soda to dissolve the phenolphthalein.

  • Precipitation: After cooling, filter the solution and acidify with acetic acid, followed by a few drops of hydrochloric acid. Let it stand for 24 hours to precipitate the crude phenolphthalein.

  • Purification: Filter the crude product and recrystallize from absolute alcohol with activated charcoal to obtain pure phenolphthalein.

Experimental Workflow for Phenolphthalein Synthesis

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products o_xylene This compound oxidation Oxidation o_xylene->oxidation Air, Catalyst phenol Phenol condensation Condensation Reaction (115-120°C, 10-12h) phenol->condensation h2so4 Conc. H₂SO₄ h2so4->condensation Catalyst phthalic_anhydride Phthalic Anhydride oxidation->phthalic_anhydride workup Work-up (Steam Distillation) condensation->workup extraction Extraction (Dilute NaOH) workup->extraction precipitation Precipitation (Acidification) extraction->precipitation purification Purification (Recrystallization) precipitation->purification phenolphthalein Phenolphthalein purification->phenolphthalein phthalic_anhydride->condensation

Caption: Workflow for the synthesis of phenolphthalein from this compound.

Anthraquinone Dyes: The Case of Quinizarin

Quinizarin (1,4-dihydroxyanthraquinone) is an important intermediate for many other dyes and is synthesized from phthalic anhydride and p-chlorophenol.[8][10][12][13]

Application: Intermediate for the synthesis of other dyes.

Quantitative Data Summary:

ReactantsCatalyst/ReagentTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Phthalic anhydride, p-chlorophenolH₂SO₄, Boric acid2003.568-74Not specified[8]
Phthalic anhydride, p-chlorophenolH₂SO₄, Boric anhydride2109Not specified91.2[12]
Phthalic anhydride, p-chlorophenolOleum (20% SO₃), Boric anhydride20016Outstanding98-99.5[10]

Experimental Protocol: Synthesis of Quinizarin [8]

  • Reaction Mixture: In a 1.5-L round-bottomed flask, thoroughly mix 115 g (0.9 mole) of p-chlorophenol, 300 g (2.0 moles) of phthalic anhydride, 50 g of crystallized boric acid, and 2 kg of 95% sulfuric acid.

  • Heating: Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes. Maintain the temperature at 200°C for 3.5 hours.

  • Precipitation: After cooling, slowly pour the colored melt into 5 L of cold water with continuous stirring and filter the precipitate.

  • Purification:

    • Boil the precipitate with 10 L of water and filter while hot to remove excess phthalic anhydride.

    • Suspend the residue in 10 L of boiling water and add 10 N potassium hydroxide solution to produce a purple color, followed by an additional 300 cc.

    • Filter the alkaline solution while hot.

    • Saturate the purple quinizarin solution with carbon dioxide to precipitate the quinizarin and filter again.

    • Boil the product with a 10% sodium carbonate solution, cool, and filter.

    • Boil the precipitate with 5% hydrochloric acid to liberate the quinizarin.

    • Cool, filter the final product, wash with cold water, and dry at 100°C.

Experimental Workflow for Quinizarin Synthesis

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Product phthalic_anhydride Phthalic Anhydride reaction Reaction (200°C, 3.5h) phthalic_anhydride->reaction p_chlorophenol p-Chlorophenol p_chlorophenol->reaction h2so4_boric_acid H₂SO₄ / Boric Acid h2so4_boric_acid->reaction Catalyst/Reagent precipitation Precipitation (in water) reaction->precipitation purification_steps Multi-step Purification (Base/Acid Washes) precipitation->purification_steps quinizarin Quinizarin purification_steps->quinizarin

Caption: Workflow for the synthesis of quinizarin from phthalic anhydride.

Phthalocyanine Dyes

Phthalocyanine dyes are large, macrocyclic compounds that are important as commercial pigments. Their synthesis often starts from phthalic anhydride.[14][15][16]

Application: Pigments in inks, coatings, and plastics.

Quantitative Data Summary:

PrecursorMetal SaltCatalystReaction ConditionsYield (%)Reference
Phthalic anhydrideCopper(I) chlorideAmmonium heptamolybdateMicrowave, 250°C, 10 min83[17]
3-Nitrophthalic anhydrideCobalt saltAmmonium molybdateNitrobenzene, 185°C, 4h98
Phthalic anhydrideVarious metal saltsNoneMicrowave (solvent-free)70-90[14]

Experimental Protocol: Synthesis of Copper Phthalocyanine [17]

  • Reactant Mixture: In a reaction flask, combine 5.53 g (92.0 mmol) of urea, 2.67 g (18.0 mmol) of phthalic anhydride, 500 mg (5.00 mmol) of copper(I) chloride, and 75 mg (0.061 mmol) of ammonium heptamolybdate.

  • Microwave Reaction: Add two drops of water and place the flask in a microwave system. Irradiate for 10 minutes at a temperature of 250°C with 1000 W.

  • Purification:

    • After cooling, add 50 mL of ethanol to the crude product and heat under reflux at 80°C for 10 minutes with stirring in the microwave system.

    • Cool to 50°C, filter the product, wash with 20 mL of ethanol, and dry under reduced pressure.

II. Synthesis of Pharmaceuticals from this compound Derivatives

This compound is a precursor for active pharmaceutical ingredients (APIs), primarily through the formation of phthalic anhydride, which is then converted to phthalimide. Phthalimide is a key structural motif in several anticonvulsant and anxiolytic drugs.[2][18][19][20][21][22][23][24][25]

Phthalimide-Based Anticonvulsants

A number of N-substituted phthalimides have been synthesized and evaluated for their anticonvulsant properties.[18][21]

Application: Potential anticonvulsant agents.

Quantitative Data Summary (Selected Compounds): [21]

CompoundAnti-MES ED₅₀ (μmol/kg, mice, i.p.)Protective Index (PI)
4-Amino-N-(2-methylphenyl)phthalimide47.614.2
4-Amino-N-(2,6-dimethylphenyl)phthalimide25.2 (rats, p.o.)>75

Experimental Protocol: General Synthesis of N-Phenylphthalimides

A general method involves the reaction of phthalic anhydride (or a substituted phthalic anhydride) with an appropriate aniline in a suitable solvent, often with heating. The specific conditions and purification methods vary depending on the desired final product.

Logical Relationship for Phthalimide-Based Drug Discovery

G cluster_precursors Precursors cluster_synthesis_and_testing Synthesis & Evaluation cluster_outcome Outcome o_xylene This compound phthalic_anhydride Phthalic Anhydride o_xylene->phthalic_anhydride Oxidation phthalimide Phthalimide phthalic_anhydride->phthalimide Ammonolysis synthesis Synthesis of N-substituted Phthalimides phthalimide->synthesis screening Anticonvulsant Screening (MES, scPTZ) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_compounds Lead Compounds for Anticonvulsant Drugs sar->lead_compounds

Caption: Logical workflow for the development of phthalimide-based anticonvulsants.

Itopride Hydrochloride

Itopride is a prokinetic agent used to treat gastrointestinal symptoms. While its synthesis can start from various precursors, the core benzamide structure can be conceptually linked back to this compound derivatives through phthalic acid chemistry, although direct synthesis from this compound is not the common industrial route.[1][26][27][28][29] The following protocol starts from a more advanced intermediate.

Application: Prokinetic agent for functional dyspepsia.

Quantitative Data Summary: [27]

Reaction StepYield (%)Purity (%)
Itopride to Itopride HCl9399

Experimental Protocol: Synthesis of Itopride Hydrochloride from Itopride [27]

  • Dissolution: In a suitable vessel, charge 19.5 g of Itopride base in 170 ml of isopropanol (IPA) at 25-35°C.

  • Heating: Heat the mixture to 45-50°C.

  • Acidification: Adjust the pH of the reaction mixture to 2 with 15% IPA HCl and maintain for 1 hour at 45-50°C.

  • Crystallization and Filtration: Cool the reaction mixture to 25-35°C, filter the precipitated product, and wash the filtrate with 20 ml of IPA.

  • Drying: Dry the product to obtain Itopride hydrochloride.

III. This compound and Vitamin B2 (Riboflavin)

It is important to note that while the this compound ring is a structural component of riboflavin (Vitamin B2), the industrial production of riboflavin is primarily through fermentation processes using microorganisms like Ashbya gossypii or Bacillus subtilis.[30] The formation of the this compound ring in riboflavin biosynthesis is a complex enzymatic process and does not involve the direct chemical conversion of industrial this compound.[31][32] Therefore, while there is a structural relationship, this compound is not a direct feedstock for the commercial synthesis of riboflavin.

Biosynthetic Pathway of Riboflavin

The biosynthesis of riboflavin is a multi-step enzymatic process starting from GTP and ribulose 5-phosphate. The this compound ring is formed through a unique dismutation reaction of 6,7-dimethyl-8-ribityllumazine.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place. The yields and reaction conditions may vary depending on the specific experimental setup and the purity of the reagents.

References

Application Notes and Protocols: o-Xylene in Gasoline and Aircraft Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Xylene, an aromatic hydrocarbon with the chemical formula C₈H₁₀, is a significant component in the formulation of both gasoline and aircraft fuels.[1] It is primarily derived from petroleum refining processes, such as catalytic reforming, and is also found in coal tar.[1][2] As one of the three isomers of xylene, its specific structural arrangement of two methyl groups on adjacent carbon atoms of a benzene ring imparts distinct physical and chemical properties that influence fuel performance.[1] This document provides detailed application notes on the role of this compound in fuels and protocols for its quantitative analysis.

This compound as a Fuel Component: Application Notes

This compound is blended into gasoline to increase its octane rating, which is a measure of the fuel's resistance to premature ignition, also known as knocking.[3] Aromatic compounds like this compound generally have high octane numbers and are cost-effective blending components for refineries to meet the required octane levels for different grades of gasoline. In aviation gasoline, specific aromatic compounds, including xylenes, are used to achieve the high motor octane numbers (MON) necessary for the demanding conditions of piston-engine aircraft.

The concentration of this compound in fuels is carefully controlled. While it enhances octane, high concentrations of aromatics can negatively impact fuel system components, such as seals and elastomers, and can also lead to increased emissions of certain pollutants.[4] Therefore, fuel specifications, such as those from ASTM International, set limits on the total aromatic content and sometimes on specific aromatic compounds.

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₀[1][5]
IUPAC Name 1,2-Dimethylbenzene[1]
Molar Mass 106.16 g/mol [5]
Appearance Colorless liquid[1][5]
Odor Sweet, aromatic[1][5]
Boiling Point 144.4 °C (291.9 °F)[1][5]
Melting Point -25.2 °C (-13.4 °F)[1][5]
Density 0.88 g/cm³ at 20 °C[1][5]
Flash Point 17 °C (63 °F)[5]
Solubility in Water Insoluble[5]
Vapor Pressure 10 mmHg at 25 °C[5]
Autoignition Temperature 465 °C (869 °F)
Lower Flammability Limit (LFL) 1.0% in Air
Upper Flammability Limit (UFL) 6.0% in Air
Concentration of this compound in Fuels
Fuel TypeThis compound Concentration (wt%)Total Aromatics (vol%)Reference
Gasoline (87 Octane)~2.3% of total nonmethane organic compounds10.0% to 42.0%[5][6]
Gasoline (89 Octane)~2.6% of total nonmethane organic compounds10.0% to 42.0%[5][6]
Mixed Xylenes from Petroleum Reformate~20%-[2]
JP-4 Aviation FuelNot specified individuallyup to 25%[4]
JP-7 Aviation FuelNot specified individuallyup to 5%[4]

Experimental Protocols

Protocol 1: Determination of this compound in Gasoline by GC-MS (Based on ASTM D5769)

This protocol outlines the determination of benzene, toluene, and total aromatics (including this compound) in finished gasolines by Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to gasolines containing oxygenates.[6][7]

1. Scope and Principle: This method uses GC-MS to separate and quantify aromatic compounds in gasoline.[6] Deuterated internal standards are used for accurate quantification.[6]

2. Apparatus:

  • Gas Chromatograph (GC): Capable of temperature programming and equipped with a capillary column inlet system.

  • Mass Spectrometer (MS): Capable of scanning from m/z 35 to 200 and producing electron impact spectra.

  • Capillary Column: A 60 m x 0.25 mm ID fused silica capillary column with a 1.0 µm film of a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Autosampler: For reproducible injections.

3. Reagents and Materials:

  • Carrier Gas: Helium, 99.999% purity.

  • Internal Standards: Benzene-d6, Ethylbenzene-d10, and Naphthalene-d8.

  • Calibration Standards: Certified reference materials of benzene, toluene, ethylbenzene, p-xylene, m-xylene, this compound, and other C9+ aromatics in a suitable solvent.

4. GC-MS Operating Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1.0 µL with a split ratio of 100:1

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 3 °C/minute to 100 °C

    • Ramp 2: 15 °C/minute to 200 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Mode: Full Scan (m/z 35-200)

5. Procedure:

  • Calibration: Prepare a series of calibration standards containing known concentrations of the target aromatics and internal standards. Analyze each standard using the specified GC-MS conditions to establish calibration curves.

  • Sample Preparation: Add a precise amount of the internal standard mixture to a known volume of the gasoline sample.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the aromatic compounds based on their retention times and characteristic mass spectra. Quantify each compound by comparing its peak area to that of the corresponding internal standard and using the calibration curve.

6. Quality Control:

  • Run a quality control sample with a known concentration of aromatics with each batch of samples.

  • The correlation coefficient (R²) for each calibration curve should be ≥ 0.99.[8]

Protocol 2: Analysis of this compound Purity and Impurities in Aviation Fuel Components by GC-FID (Based on ASTM D3797)

This protocol is designed for the analysis of impurities in and the purity of this compound, which can be a component in aviation fuel blends. It utilizes a Gas Chromatograph with a Flame Ionization Detector (GC-FID).[9]

1. Scope and Principle: This method uses high-resolution gas chromatography to separate and quantify impurities commonly found in high-purity this compound.[9] An internal standard is used for accurate quantification.

2. Apparatus:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a capillary column inlet system.

  • Capillary Column: A 50 m x 0.20 mm ID fused silica capillary column coated with a polar stationary phase (e.g., TCEP).

  • Microsyringe: For accurate addition of the internal standard.

3. Reagents and Materials:

  • Carrier Gas: Hydrogen or Helium, chromatographic grade.

  • FID Gases: Hydrogen and Air, chromatographic grade.

  • Internal Standard: A pure compound that is not present in the sample and elutes without interference (e.g., n-nonane).

  • Calibration Standards: Pure compounds for calibration including nonane, toluene, ethylbenzene, p-xylene, m-xylene, and cumene.

4. GC Operating Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 0.6 µL with a split ratio of 100:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 10 minutes

    • Ramp: 2 °C/minute to 140 °C, hold for 10 minutes

  • Detector Temperature: 250 °C

5. Procedure:

  • Calibration: Prepare a synthetic mixture of this compound with known concentrations of the expected impurities and the internal standard. Analyze this mixture to determine the response factors for each impurity relative to the internal standard.

  • Sample Preparation: Add a precise amount of the internal standard to a known volume of the this compound sample.[10]

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis: Measure the peak areas of all impurities and the internal standard. Calculate the concentration of each impurity using the predetermined response factors. The purity of this compound is calculated by subtracting the sum of the impurities from 100%.[10]

Visualizations

experimental_workflow_gcms cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample Gasoline Sample prep_sample Spike Sample with Internal Standard sample->prep_sample is Internal Standard (e.g., Benzene-d6) is->prep_sample cal_standards Calibration Standards gcms GC-MS System cal_standards->gcms prep_sample->gcms data_acq Data Acquisition gcms->data_acq peak_id Peak Identification (Retention Time & Mass Spectra) data_acq->peak_id quant Quantification (Calibration Curve) peak_id->quant report Report Generation (% this compound) quant->report

Caption: Workflow for this compound Analysis in Gasoline by GC-MS.

o_xylene_in_fuel cluster_properties Key Fuel Properties Influenced by this compound fuel Fuel (Gasoline/Aviation Fuel) octane Octane Rating (RON/MON) fuel->octane Increases energy Energy Density fuel->energy emissions Emissions fuel->emissions material Material Compatibility fuel->material o_xylene This compound o_xylene->fuel Component

Caption: Logical Relationship of this compound and Fuel Properties.

References

Application Notes and Protocols for the Selective Nitration of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of o-xylene is a pivotal reaction in synthetic organic chemistry, yielding mononitro-o-xylene isomers that are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] The primary products are 3-nitro-o-xylene and 4-nitro-o-xylene. Traditional nitration methods using mixed sulfuric and nitric acid often result in poor selectivity, producing nearly equimolar mixtures of the two main isomers.[2][3] This lack of selectivity necessitates costly and challenging separation processes. Consequently, the development of highly regioselective procedures, particularly for the commercially valuable 4-nitro-o-xylene, is an area of significant research interest. This document provides detailed experimental protocols for both a classical and a highly selective nitration method for this compound, along with a comparative summary of various reported procedures.

Comparative Data of this compound Nitration Methods

The following table summarizes quantitative data from various experimental procedures for the nitration of this compound, highlighting the differences in selectivity and yield under different catalytic systems and reaction conditions.

Nitrating SystemCatalystTemperature (°C)This compound Conversion (%)4-Nitro-o-xylene Selectivity (%)3-Nitro-o-xylene Selectivity (%)4-/3- Isomer RatioReference
HNO₃ / H₂SO₄None0 - 1572.345550.82[2][4]
HNO₃ / H₂SO₄None40-~40~60~0.67[5]
HNO₃ / H₂SO₄ / P₂O₅None-88.355451.22[3]
Fuming HNO₃None-99Higher selectivity for 4-nitro-o-xyleneLower selectivity for 3-nitro-o-xylene>1[4][6]
Dilute HNO₃ (30%)H-beta Zeolite1506563--
70% HNO₃H-beta Zeolite702863--
98% HNO₃ / PPAH-Y Zeolite2585.471.0--[7]
Liquid NO₂ / O₂H-beta Zeolite (Si/Al₂=500)35-up to 89-7.8[1]
NO₂BiCl₃-SA3552.468.4--[8]

Experimental Protocols

Protocol 1: Classical Nitration of this compound with Mixed Acid

This protocol describes the traditional method for nitrating this compound, which typically results in a mixture of 3- and 4-nitro-o-xylene with low selectivity.

Materials:

  • This compound

  • Concentrated Nitric Acid (66-70%)

  • Concentrated Sulfuric Acid (98%)

  • 5% Sodium Hydroxide Solution

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Ice Bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Preparation of Nitrating Mixture: In a flask, carefully add 2 parts of concentrated sulfuric acid (98%) to 1 part of concentrated nitric acid (66%). Cool this mixture in an ice bath to below 10°C.

  • Reaction Setup: Place this compound in a separate round-bottom flask equipped with a magnetic stirrer and cool it in an ice/salt bath to -10°C.[9]

  • Addition of Nitrating Agent: Slowly add the pre-cooled mixed acid dropwise to the stirred this compound.[9] Maintain the reaction temperature between -10°C and -5°C throughout the addition.[9]

  • Reaction Time: After the addition is complete, continue to stir the mixture for an additional 30 minutes, allowing the reaction to proceed to completion while maintaining the low temperature.[9]

  • Quenching and Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and carefully remove the lower acidic layer.[9]

  • Washing: Wash the organic layer sequentially with cold water, 5% sodium hydroxide solution to neutralize any remaining acid, and finally with water again until the washings are neutral.[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent (if any was used for extraction) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of nitro-o-xylene isomers, can be purified by fractional distillation.[9] This procedure typically yields around 50% 3-nitro-o-xylene.[9]

Protocol 2: Highly Selective Nitration of this compound using a Zeolite Catalyst

This protocol outlines a more modern, environmentally friendly method that achieves high regioselectivity for 4-nitro-o-xylene using a zeolite catalyst. This specific example is based on a vapor-phase reaction.[2]

Materials:

  • This compound

  • Dilute Nitric Acid (e.g., 30%)

  • H-beta Zeolite catalyst

  • Inert gas (Nitrogen)

  • Tubular glass reactor

  • Syringe pumps

  • Condenser

  • Collection receiver

  • Diethyl ether (for extraction)

  • Sodium Bicarbonate solution (mild base)

Procedure:

  • Catalyst Preparation: Load 10 g of H-beta zeolite in extrudate form into a tubular glass reactor (e.g., 15 mm diameter, 25 cm length).[2] The upper part of the reactor should be packed with inert ceramic beads to serve as a preheating zone.[2]

  • Reaction Setup: Set up the reactor for a continuous downflow process.[2] Use syringe pumps to feed this compound and 30% nitric acid into the reactor.[2] Use nitrogen as a carrier gas.[2]

  • Reaction Conditions:

    • Reaction Temperature: 150°C[2]

    • Molar Ratio (this compound/HNO₃): 1.5:1[2]

    • Weight Hourly Space Velocity (WHSV) of this compound: 0.17 h⁻¹[2]

  • Product Collection: The products exiting the reactor are condensed at a low temperature (e.g., 10°C) and collected in a receiver.[2]

  • Work-up:

    • Extract the collected product mixture with diethyl ether.[2]

    • Neutralize the organic extract with a mild base such as sodium bicarbonate solution.[2]

    • Wash with water and dry the organic phase.

  • Analysis: The product composition can be analyzed by gas chromatography to determine the conversion of this compound and the selectivity for 4-nitro-o-xylene.[2] This process demonstrates high selectivity for 4-nitro-o-xylene with minimal byproducts.[2]

Visualizations

Experimental Workflow: Classical vs. Selective Nitration

The following diagram illustrates the logical flow of the two presented experimental procedures, highlighting the key differences in reagents, conditions, and outcomes.

G cluster_0 Protocol 1: Classical Mixed Acid Nitration cluster_1 Protocol 2: Selective Zeolite-Catalyzed Nitration P1_Start Start: this compound P1_Reagents Reagents: - H₂SO₄ - HNO₃ P1_Start->P1_Reagents Add P1_Reaction Reaction: -10°C to -5°C P1_Reagents->P1_Reaction Conditions P1_Workup Work-up: - Water Wash - Base Wash P1_Reaction->P1_Workup P1_Product Product: ~1:1 Mixture of 3- and 4-Nitro-o-xylene P1_Workup->P1_Product P2_Product Product: High Selectivity for 4-Nitro-o-xylene P2_Start Start: this compound P2_Reagents Reagents: - Dilute HNO₃ - H-beta Zeolite P2_Start->P2_Reagents Pass over P2_Reaction Vapor-Phase Reaction: 150°C P2_Reagents->P2_Reaction Conditions P2_Workup Work-up: - Condensation - Extraction - Neutralization P2_Reaction->P2_Workup P2_Workup->P2_Product

Caption: Comparative workflow of classical and selective this compound nitration.

Signaling Pathway: Electrophilic Aromatic Substitution

The underlying chemical transformation for both protocols is electrophilic aromatic substitution. The "signaling" in this context is the chemical pathway from reactants to products.

G cluster_activation Generation of Electrophile cluster_substitution Substitution Reaction HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) Electrophile HNO3->NO2_plus H2SO4 Sulfuric Acid (H₂SO₄) Catalyst Acid Catalyst (H₂SO₄ or Zeolite) Intermediate Arenium Ion Intermediate (Resonance Stabilized) NO2_plus->Intermediate oXylene This compound oXylene->Intermediate Attack by π-electrons Products 3-Nitro-o-xylene & 4-Nitro-o-xylene Intermediate->Products Deprotonation Catalyst->NO2_plus

Caption: Mechanism of electrophilic nitration of this compound.

References

Application Notes and Protocols: o-Xylene Isomerization over Zeolite Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isomerization of o-xylene using zeolite catalysts. This process is of significant industrial importance, primarily for the production of p-xylene, a key precursor in the synthesis of terephthalic acid and subsequently polyethylene terephthalate (PET). The information presented herein is curated for professionals in chemical research and development, offering insights into catalyst selection, synthesis, and performance evaluation.

Introduction to this compound Isomerization

The isomerization of C8 aromatic hydrocarbons, particularly the conversion of this compound to the more valuable p-xylene, is a cornerstone of the petrochemical industry.[1][2] Zeolite catalysts are central to this process due to their unique properties, including high surface area, thermal stability, well-defined microporous structures, and tunable acidity.[1][2] Medium-pore zeolites, such as ZSM-5, are particularly effective as they exhibit shape selectivity, favoring the formation of the desired p-xylene isomer while minimizing unwanted side reactions like disproportionation.[3][4] The catalytic activity and selectivity are intrinsically linked to the zeolite's structural and chemical properties, such as the Si/Al ratio, which dictates the density of Brønsted acid sites responsible for the isomerization mechanism.[1][5]

Reaction Mechanism and Pathways

The isomerization of this compound over zeolite catalysts primarily proceeds through a series of carbenium ion intermediates, catalyzed by the Brønsted acid sites within the zeolite framework. The reaction can follow either an intramolecular or an intermolecular pathway.

  • Intramolecular Pathway: This mechanism involves a 1,2-methyl shift of a protonated xylene molecule (a xylenyl cation) within the zeolite pores. This is generally considered the dominant pathway for xylene isomerization.[1][6]

  • Intermolecular Pathway: This pathway involves the transalkylation between two xylene molecules, leading to the formation of toluene and trimethylbenzene as byproducts. This disproportionation reaction is more prevalent on catalysts with high acid site density or larger pores.[1][5]

The shape selectivity of medium-pore zeolites like ZSM-5 plays a crucial role in favoring the formation of p-xylene. The diffusion rate of p-xylene, having a smaller kinetic diameter, is significantly higher than that of this compound and m-xylene within the zeolite channels.[3][4] This rapid diffusion of the product out of the pores shifts the equilibrium towards p-xylene formation.

reaction_pathway This compound This compound Carbenium Ion Intermediate Carbenium Ion Intermediate This compound->Carbenium Ion Intermediate Protonation on Brønsted Acid Site m-Xylene m-Xylene m-Xylene->Carbenium Ion Intermediate Protonation Toluene + Trimethylbenzene Toluene + Trimethylbenzene m-Xylene->Toluene + Trimethylbenzene Disproportionation (Side Reaction) p-Xylene p-Xylene Carbenium Ion Intermediate->m-Xylene 1,2-Methyl Shift Carbenium Ion Intermediate->p-Xylene 1,2-Methyl Shift

Caption: Reaction pathway for this compound isomerization over a zeolite catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound isomerization, providing a comparative overview of different zeolite catalysts and their performance under various reaction conditions.

Table 1: Properties of Zeolite Catalysts

Zeolite TypeSi/Al RatioCrystal Size (µm)Surface Area (m²/g)Pore Volume (cm³/g)Reference
H-ZSM-512---[2]
H-ZSM-523---[7]
H-ZSM-5>40---[1]
Beta (BEA35)35---[8]
Beta (BEA38)38---[8]
EU-1----[9]

Table 2: Catalytic Performance in this compound Isomerization

CatalystTemperature (°C)WHSV (h⁻¹)This compound Conversion (%)p-Xylene Selectivity (%)m-Xylene Selectivity (%)Reference
H-ZSM-5425-Variable--[3]
Pentasil258 - 450-15 - 57--[7]
HM-ZSM-5500-51.622.4-[10]
Beta (BEA38)220 - 240-~20 - 45~23~55[8]
EU-1---Equilibrium conc. 23.85-[9]
ZSM-4<2500.01 - 10-InhibitedSelectively formed[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative zeolite catalyst (ZSM-5) and the procedure for carrying out the this compound isomerization reaction.

Protocol for Synthesis of H-ZSM-5 Catalyst

This protocol is adapted from the synthesis described by Rollman and Valyocsik.[3]

Materials:

  • Aluminum oxide (Al₂O₃), activated, neutral

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), 96%

  • Tetrapropylammonium bromide (TPABr)

  • Colloidal silica (e.g., LUDOX HS-30, 30 wt% SiO₂)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Barium chloride (BaCl₂) solution

  • Acetone

  • Deionized water

Procedure:

  • Preparation of Sodium Aluminate Solution:

    • In a weighing boat, dissolve 0.20 g of NaOH pellets in 25 mL of deionized water.

    • Add 0.30 g of Al₂O₃ and stir until dissolved.

    • Add an additional 2.95 g of NaOH and stir until a clear solution is obtained.[3]

  • Preparation of Template Solution:

    • In a separate weighing boat, add 1.7 mL of 96% H₂SO₄ to 50 mL of deionized water.

    • Dissolve 4.0 g of tetrapropylammonium bromide in this solution with stirring.[3]

  • Gel Formation:

    • In a polypropylene jar, place 24 mL of colloidal silica.

    • Slowly add the sodium aluminate solution to the silica sol with vigorous stirring.

    • Subsequently, add the template solution to the mixture and continue stirring to form a homogeneous gel.

  • Crystallization:

    • Transfer the gel to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 160-180°C for 24-48 hours under autogenous pressure.[9]

    • After crystallization, cool the autoclave to room temperature.

  • Product Recovery and Calcination:

    • Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral, and dry overnight at 100°C.

    • To remove the organic template, calcine the dried solid in a tube furnace under a flow of nitrogen.[3]

    • Heat at a rate of 4°C/min to 100°C, then increase at 10°C/min to 500°C and hold for at least 2 hours.[3]

  • Ion Exchange to H-form:

    • Stir the calcined Na-ZSM-5 in a 1.0 M (NH₄)₂SO₄ solution (10 mL/g of zeolite) for 10-15 minutes at room temperature.[3]

    • Filter the zeolite and wash with deionized water until the filtrate is free of sulfate ions (tested with BaCl₂ solution).[3]

    • Rinse the solid with acetone and dry.

    • To obtain the acidic H-form, heat the ammonium-exchanged zeolite in air at 500°C for at least 3 hours.[3]

    • Cool the H-ZSM-5 catalyst under a stream of nitrogen and store in a desiccator.[3]

Protocol for this compound Isomerization Reaction

This protocol describes a typical gas-phase isomerization experiment in a fixed-bed reactor.

Equipment:

  • Fixed-bed catalytic reactor (e.g., quartz tube)

  • Tube furnace with temperature controller

  • Mass flow controller for carrier gas (e.g., Nitrogen)

  • Syringe pump for liquid feed

  • Condenser and collection flask

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Packing:

    • Place a known mass of the prepared H-ZSM-5 catalyst (typically pelletized and sieved) into the center of the quartz reactor tube, supported by quartz wool plugs.[3]

  • Catalyst Activation:

    • Heat the catalyst in the reactor under a flow of nitrogen or air to a high temperature (e.g., 500°C) for several hours to remove any adsorbed water and impurities.

    • Cool the catalyst to the desired reaction temperature under a nitrogen flow.

  • Reaction:

    • Set the tube furnace to the desired reaction temperature (e.g., 425°C).[3]

    • Start the flow of nitrogen carrier gas at a controlled rate.

    • Introduce this compound into the reactor at a constant flow rate using a syringe pump. The this compound is vaporized and carried over the catalyst bed by the nitrogen gas.

    • The weight hourly space velocity (WHSV) can be adjusted by changing the this compound flow rate or the catalyst mass.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser (e.g., an ice bath) to liquefy the products.[3]

    • Collect the liquid product in a cooled collection flask.

    • Analyze the composition of the product mixture using a gas chromatograph equipped with a suitable column (e.g., a capillary column for separating aromatic isomers) and detector (e.g., FID).

    • Quantify the conversion of this compound and the selectivity to p-xylene, m-xylene, and any byproducts.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis S1 Prepare Precursor Solutions (Aluminate, Template, Silica) S2 Gel Formation S1->S2 S3 Hydrothermal Crystallization S2->S3 S4 Washing and Drying S3->S4 S5 Calcination (Template Removal) S4->S5 S6 Ion Exchange to H-form S5->S6 C1 XRD (Crystallinity) S6->C1 Characterize C2 SEM (Morphology) S6->C2 Characterize C3 N₂ Physisorption (Surface Area, Porosity) S6->C3 Characterize C4 NH₃-TPD (Acidity) S6->C4 Characterize R1 Catalyst Packing and Activation S6->R1 R2 Set Reaction Conditions (Temp, Pressure, WHSV) R1->R2 R3 Introduce this compound Feed R2->R3 R4 Product Collection R3->R4 A1 Gas Chromatography (GC) R4->A1 A2 Calculate Conversion and Selectivity A1->A2

Caption: Experimental workflow for this compound isomerization over a synthesized zeolite catalyst.

Influence of Catalyst Properties on Performance

The catalytic performance in this compound isomerization is a complex function of several zeolite properties. Understanding these relationships is key to designing more efficient catalysts.

  • Acidity (Si/Al Ratio): The concentration of Brønsted acid sites, which is inversely related to the Si/Al ratio, is a critical parameter. A moderate acid site density is optimal for isomerization.[1] High acidity (low Si/Al ratio) can promote undesirable side reactions like disproportionation and cracking, leading to lower C8 yield.[1][5] Conversely, very low acidity (high Si/Al ratio) results in low catalytic activity.

  • Pore Structure and Shape Selectivity: The pore dimensions of the zeolite are crucial for shape selectivity. Medium-pore zeolites like ZSM-5 (with 10-membered ring channels) are highly effective because they allow for the preferential diffusion of the smaller p-xylene isomer out of the catalyst pores, thereby enhancing its selectivity.[3][4] Large-pore zeolites may lead to higher conversion rates but often exhibit lower selectivity to p-xylene due to reduced diffusional limitations for all isomers and a higher propensity for bimolecular reactions.[8]

  • Crystal Size and Morphology: Smaller zeolite crystals can reduce diffusion path lengths, which can enhance the overall reaction rate by minimizing internal mass transfer limitations. Hierarchical zeolites, which possess both micropores and mesopores, can also improve accessibility to active sites and facilitate the diffusion of bulky molecules, leading to higher activity.[10]

logical_relationship cluster_properties Catalyst Properties cluster_performance Catalytic Performance Acidity Acidity (Si/Al Ratio) Activity Activity (this compound Conversion) Acidity->Activity Optimal range Selectivity Selectivity (p-Xylene Yield) Acidity->Selectivity High acidity can decrease selectivity Stability Stability (Deactivation Rate) Acidity->Stability High acidity can increase coking PoreSize Pore Structure (Shape Selectivity) PoreSize->Activity Diffusion limitations PoreSize->Selectivity Crucial for p-xylene CrystalSize Crystal Size & Mesoporosity CrystalSize->Activity Smaller size increases activity CrystalSize->Stability Mesoporosity can improve stability

Caption: Logical relationship between zeolite catalyst properties and catalytic performance.

References

Troubleshooting & Optimization

Technical Support Center: Purification of o-Xylene from m-Xylene and p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of o-xylene from its isomers, m-xylene and p-xylene.

Data Presentation: Physical Properties of Xylene Isomers

The separation of xylene isomers is challenging due to their similar physical properties.[1] Understanding these properties is crucial for selecting and optimizing a purification method.

PropertyThis compoundm-Xylenep-Xylene
Boiling Point (°C) 144.4[2]139.1138.4
Melting Point (°C) -25.2[2]-47.913.3
Density (g/cm³ at 20°C) 0.8800.8640.861

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Fractional Distillation

Fractional distillation is a common method for separating liquids with close boiling points.[3] Due to the small difference in boiling points between xylene isomers, this process can be challenging.[4]

FAQs & Troubleshooting

  • Q1: Why is the separation of this compound from m- and p-xylene by distillation so difficult?

    • A: The boiling points of this compound (144.4°C), m-xylene (139.1°C), and p-xylene (138.4°C) are very close.[2] Effective separation requires a distillation column with a high number of theoretical plates, which can be energy-intensive and require specialized equipment.[5]

  • Q2: My distillation is resulting in a low yield of pure this compound. What are the possible causes and solutions?

    • A:

      • Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates for adequate separation. Consider using a longer column or a column with more efficient packing material.

      • Incorrect Reflux Ratio: A low reflux ratio can lead to incomplete separation. Try increasing the reflux ratio to improve the purity of the overhead product.

      • Heat Fluctuations: Inconsistent heating can disrupt the vapor-liquid equilibrium in the column. Ensure a stable and uniform heat source.

      • Foaming: The presence of impurities can sometimes cause foaming, which can lead to carryover of less volatile components. Consider using an anti-foaming agent if this is observed.

  • Q3: The purity of my collected this compound is lower than expected. How can I improve it?

    • A:

      • Optimize Distillation Parameters: As mentioned above, adjusting the reflux ratio and ensuring stable heating are crucial.

      • Azeotropic or Extractive Distillation: For very high purity requirements, consider using azeotropic or extractive distillation. These methods involve adding an entrainer or solvent that alters the relative volatilities of the isomers, making separation easier.[6]

Crystallization

Crystallization separates components of a mixture based on differences in their melting points and solubilities.[3] Given the significant difference in the melting point of p-xylene compared to o- and m-xylene, it is often the primary target for removal via crystallization.[4] Subsequent purification of this compound can then be performed on the remaining mixture.

FAQs & Troubleshooting

  • Q1: I am trying to remove p-xylene by crystallization to enrich the this compound content, but the crystal yield is low.

    • A:

      • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and can trap other isomers within the crystal lattice. A slower, controlled cooling rate is recommended.

      • Solvent Issues: If using a solvent, you may have used too much, keeping more of the p-xylene in the solution. Ensure you are using the minimum amount of solvent necessary for dissolution at a higher temperature.

      • Eutectic Formation: Xylene isomers can form eutectic mixtures, which have a lower melting point than the individual components and can prevent complete crystallization of one isomer.[7] Understanding the phase diagram of your specific mixture is important.

  • Q2: The p-xylene crystals formed are impure and contain significant amounts of o- and m-xylene.

    • A:

      • Inadequate Washing: Ensure the crystals are thoroughly washed with a cold, pure solvent to remove the mother liquor containing the other isomers.

      • Recrystallization: For higher purity, a second crystallization step (recrystallization) may be necessary. Dissolve the impure crystals in a minimal amount of hot solvent and cool slowly to form purer crystals.[8]

  • Q3: No crystals are forming even after significant cooling.

    • A:

      • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form. Try evaporating some of the solvent to increase the concentration.

      • Nucleation Issues: Crystal formation requires nucleation sites. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure p-xylene can induce crystallization.

Adsorption

Adsorptive separation utilizes porous materials (adsorbents) that selectively adsorb one isomer over the others.[9] This technique can be highly selective and is widely used in industrial processes.[3]

FAQs & Troubleshooting

  • Q1: What types of adsorbents are effective for separating this compound from its isomers?

    • A: Various materials have been investigated, including zeolites and metal-organic frameworks (MOFs).[9][10] The selectivity depends on the pore size, shape, and surface chemistry of the adsorbent. Some MOFs have shown high selectivity for this compound.[10]

  • Q2: My adsorption column is not providing good separation. What could be the problem?

    • A:

      • Incorrect Adsorbent: The chosen adsorbent may not have the right selectivity for this compound. Research and select an adsorbent specifically designed for C8 aromatic separations.

      • Adsorbent Deactivation: The adsorbent may be contaminated with water or other impurities from the feed, which can block active sites. Ensure the feed is properly dried and purified before it enters the adsorption column.

      • Improper Regeneration: If the adsorbent is reused, it must be properly regenerated to remove all adsorbed species from the previous cycle. Incomplete regeneration will reduce its efficiency.

  • Q3: How do I regenerate the adsorbent after use?

    • A: Regeneration procedures vary depending on the adsorbent. Common methods include:

      • Thermal Swing Adsorption (TSA): Increasing the temperature to desorb the adsorbed xylenes.

      • Pressure Swing Adsorption (PSA): Reducing the pressure to release the adsorbed components.

      • Solvent Washing: Using a suitable solvent to wash the adsorbed xylenes from the adsorbent. The solvent must then be separated from the xylenes and the adsorbent dried.

Experimental Protocols

Fractional Distillation of a Xylene Mixture

Objective: To enrich this compound from a mixture of xylene isomers.

Materials:

  • Mixture of o-, m-, and p-xylene

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the xylene mixture and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the temperature at the top of the column. The temperature should initially stabilize at the boiling point of the most volatile component (p-xylene).

  • Collect the initial fraction, which will be enriched in m- and p-xylene.

  • As the distillation proceeds, the temperature will begin to rise.

  • When the temperature stabilizes at the boiling point of this compound (approx. 144°C), change the receiving flask to collect the this compound-enriched fraction.

  • Continue distillation until only a small amount of liquid remains in the distillation flask.

  • Analyze the collected fractions using a suitable analytical technique (e.g., gas chromatography) to determine the composition.

Crystallization for p-Xylene Removal

Objective: To remove p-xylene from a mixed xylene stream to enrich the concentration of this compound.

Materials:

  • Mixture of o-, m-, and p-xylene

  • Crystallization dish or beaker

  • Cold bath (e.g., ice-salt or dry ice-acetone)

  • Stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the xylene mixture in the crystallization dish.

  • Slowly cool the mixture in the cold bath while gently stirring.

  • Continue cooling until a significant amount of solid (p-xylene crystals) has formed.

  • Quickly filter the cold slurry through the Buchner funnel under vacuum to separate the p-xylene crystals from the mother liquor (which is now enriched in o- and m-xylene).

  • Wash the crystals with a small amount of cold, pure solvent (e.g., pentane) to remove any adhering mother liquor.

  • The filtrate contains the enriched this compound and m-xylene mixture, which can be further purified, for example, by fractional distillation.

Adsorptive Separation of this compound

Objective: To selectively adsorb this compound from a mixture of isomers.

Materials:

  • Mixture of o-, m-, and p-xylene

  • Chromatography column

  • Adsorbent with selectivity for this compound (e.g., a specific type of zeolite or MOF)

  • Solvent for packing the column and for elution

  • Fraction collector

Procedure:

  • Prepare a slurry of the adsorbent in the chosen solvent and pack it into the chromatography column.

  • Equilibrate the column by passing the solvent through it.

  • Carefully load the xylene mixture onto the top of the column.

  • Begin eluting with the solvent and collect fractions using the fraction collector.

  • Due to its stronger interaction with the adsorbent, this compound will move through the column more slowly than m- and p-xylene.

  • Analyze the collected fractions to identify those containing the purified this compound.

  • To recover the adsorbed this compound, a stronger solvent or a change in temperature may be required to desorb it from the column.

Visualizations

experimental_workflow cluster_distillation Fractional Distillation cluster_crystallization Crystallization cluster_adsorption Adsorption dist_start Xylene Mixture dist_process High-Efficiency Fractional Distillation dist_start->dist_process dist_px_mx p- & m-Xylene Enriched (Lower Boiling Fraction) dist_process->dist_px_mx Overhead dist_ox This compound Enriched (Higher Boiling Fraction) dist_process->dist_ox Bottoms cryst_start Xylene Mixture cryst_cool Cooling & Crystallization cryst_start->cryst_cool cryst_filter Filtration cryst_cool->cryst_filter cryst_px p-Xylene Crystals cryst_filter->cryst_px Solid cryst_omx o- & m-Xylene Enriched (Mother Liquor) cryst_filter->cryst_omx Liquid ads_start Xylene Mixture ads_column Adsorption Column (this compound Selective) ads_start->ads_column ads_elute Elution ads_column->ads_elute ads_pmx p- & m-Xylene (Early Fractions) ads_elute->ads_pmx ads_ox This compound (Later Fractions) ads_elute->ads_ox

Caption: Experimental workflows for the purification of this compound.

troubleshooting_logic start Low Purity of this compound method Which purification method was used? start->method distillation Fractional Distillation method->distillation Distillation crystallization Crystallization method->crystallization Crystallization adsorption Adsorption method->adsorption Adsorption dist_q1 Insufficient column efficiency? distillation->dist_q1 cryst_q1 Cooling rate too fast? crystallization->cryst_q1 ads_q1 Incorrect adsorbent? adsorption->ads_q1 dist_a1_yes Use longer column or better packing dist_q1->dist_a1_yes Yes dist_q2 Incorrect reflux ratio? dist_q1->dist_q2 No dist_a2_yes Increase reflux ratio dist_q2->dist_a2_yes Yes dist_q3 Unstable heating? dist_q2->dist_q3 No dist_a3_yes Ensure stable heat source dist_q3->dist_a3_yes Yes cryst_a1_yes Decrease cooling rate cryst_q1->cryst_a1_yes Yes cryst_q2 Inadequate washing? cryst_q1->cryst_q2 No cryst_a2_yes Wash crystals with cold, pure solvent cryst_q2->cryst_a2_yes Yes cryst_q3 Impure crystals? cryst_q2->cryst_q3 No cryst_a3_yes Perform recrystallization cryst_q3->cryst_a3_yes Yes ads_a1_yes Select adsorbent with high this compound selectivity ads_q1->ads_a1_yes Yes ads_q2 Adsorbent deactivated? ads_q1->ads_q2 No ads_a2_yes Pre-treat feed to remove impurities ads_q2->ads_a2_yes Yes ads_q3 Incomplete regeneration? ads_q2->ads_q3 No ads_a3_yes Optimize regeneration procedure ads_q3->ads_a3_yes Yes

Caption: Troubleshooting decision tree for low purity of this compound.

References

identifying and removing impurities in commercial o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities in commercial-grade o-Xylene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound typically contains several impurities, with the most common being its isomers, meta-xylene and para-xylene. Other significant impurities include ethylbenzene, toluene, benzene, cumene, styrene, and various nonaromatic hydrocarbons.[1][2] The concentration of these impurities can vary depending on the manufacturing process and grade of the this compound.

Q2: How can I identify the impurities in my this compound sample?

A2: The standard and most effective method for analyzing impurities in this compound is Gas Chromatography (GC), often equipped with a flame ionization detector (FID).[1][2][3] This technique allows for the separation and quantification of volatile and semi-volatile compounds. For confirmation, Gas Chromatography-Mass Spectrometry (GC/MS) can be used to provide definitive identification of the impurities.[4]

Q3: What is the most suitable method for purifying this compound in a laboratory setting?

A3: The choice of purification method depends on the specific impurities present and the desired final purity. For separating this compound from its isomers (m-xylene and p-xylene) and other hydrocarbons with close boiling points, fractional distillation is a common technique, although it can be challenging due to the small differences in boiling points.[5][6] For more efficient separation, extractive or azeotropic distillation may be employed.[7][8][9][10] Crystallization can also be effective for removing p-xylene, which has a higher freezing point.[11][12] For removal of specific impurities, adsorption or solvent extraction techniques can be utilized.[13][14][15]

Q4: Are there any specific safety precautions I should take when handling and purifying this compound?

A4: Yes, this compound is a flammable liquid and its vapors can form explosive mixtures with air.[16][17][18][19] It is also harmful if inhaled or in contact with skin.[17] Always work in a well-ventilated area, preferably within a fume hood.[16][18] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][18] Keep this compound away from heat, sparks, and open flames.[16][19] Ensure that all equipment is properly grounded to prevent static discharge.[17][18]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor separation of xylene isomers during fractional distillation. Insufficient column efficiency (not enough theoretical plates).- Use a longer fractionating column or one with a more efficient packing material.- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.
Incorrect heating rate.- Apply slow and steady heating to maintain thermal equilibrium within the column. Avoid rapid boiling.
Water contamination in the purified this compound. Incomplete drying of glassware or introduction of atmospheric moisture.- Thoroughly dry all glassware in an oven before use.- Use a drying tube with a suitable desiccant (e.g., calcium chloride) on the distillation apparatus.
Formation of an azeotrope.- Consider using a Dean-Stark apparatus to remove water azeotropically if significant water is present.
Presence of unexpected peaks in the post-purification GC analysis. Contamination from the purification setup (e.g., stopcock grease, residual solvents).- Thoroughly clean all components of the purification apparatus with a suitable solvent and dry them completely.- Use high-vacuum grease sparingly and ensure it is not soluble in xylene.
Thermal decomposition of impurities or this compound.- Ensure the distillation temperature does not significantly exceed the boiling point of this compound. Consider vacuum distillation for heat-sensitive impurities.
Low recovery of purified this compound. Mechanical losses (e.g., leaks in the apparatus, product held up in the column).- Check all joints and connections for a proper seal.- Allow the column to cool and drain completely to recover any condensed liquid.
Inefficient collection of distillate.- Ensure the condenser is efficient enough to condense all the this compound vapor.- Cool the receiving flask to minimize evaporation losses.

Quantitative Data

Table 1: Boiling and Freezing Points of this compound and Common Impurities

CompoundBoiling Point (°C)Freezing Point (°C)
This compound 144.4 -25.2
m-Xylene139.1-47.9
p-Xylene138.413.3
Ethylbenzene136.2-95
Toluene110.6-95
Benzene80.15.5
Styrene145.2-30.6
Cumene (Isopropylbenzene)152.4-96

Note: Data compiled from various chemical and safety data sheets.

Experimental Protocols

Protocol 1: Impurity Identification by Gas Chromatography (GC)

Objective: To identify and quantify impurities in a commercial this compound sample.

Materials:

  • Commercial this compound sample

  • High-purity standards of expected impurities (e.g., m-xylene, p-xylene, ethylbenzene, toluene)

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., CP-Xylenes or CP-Wax 52 CB).[3][20]

  • Microsyringe

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by dissolving known amounts of the impurity standards in high-purity this compound.

  • GC Setup: Set up the gas chromatograph with the appropriate parameters for the column being used (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate). Refer to established methods like ASTM D3797 for guidance.[1]

  • Sample Injection: Inject a small, precise volume (e.g., 1 µL) of the commercial this compound sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Peak Identification: Compare the retention times of the peaks in the sample chromatogram with those of the prepared standards.

  • Quantification: Calculate the concentration of each impurity by comparing the peak areas in the sample to the calibration curves generated from the standards.

Protocol 2: Purification by Fractional Distillation

Objective: To separate this compound from impurities with different boiling points.

Materials:

  • Commercial this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is vertical and packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase surface area.

  • Charging the Flask: Add the commercial this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation: Begin heating the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the distillate in fractions based on the boiling point.

    • The initial fraction will be enriched with lower-boiling impurities like benzene and toluene.

    • As the temperature stabilizes near the boiling point of this compound (approx. 144°C), change the receiving flask to collect the purified product.

    • Discard any fractions that distill at significantly higher temperatures, as they will contain higher-boiling impurities.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Visualizations

Impurity_Identification_and_Removal_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End Product start Commercial this compound gc_analysis Impurity Identification (GC/GC-MS) start->gc_analysis purity_check Purity Acceptable? gc_analysis->purity_check frac_dist Fractional Distillation purity_check->frac_dist No ext_dist Extractive/Azeotropic Distillation purity_check->ext_dist No cryst Crystallization purity_check->cryst No adsorp Adsorption purity_check->adsorp No pure_xylene Purified this compound purity_check->pure_xylene Yes frac_dist->gc_analysis ext_dist->gc_analysis cryst->gc_analysis adsorp->gc_analysis

Caption: Workflow for this compound Impurity Identification and Removal.

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_analysis Final Analysis setup Assemble Fractional Distillation Apparatus charge Charge Flask with this compound & Boiling Chips setup->charge heat Gentle Heating charge->heat vapor_rise Vapor Rises Through Column heat->vapor_rise temp_monitor Monitor Temperature at Column Head vapor_rise->temp_monitor collect_low Collect Low-Boiling Impurities temp_monitor->collect_low Temp < 144°C collect_product Collect Purified this compound Fraction temp_monitor->collect_product Temp ≈ 144°C collect_high Collect High-Boiling Impurities temp_monitor->collect_high Temp > 144°C gc_check Analyze Purity by GC collect_product->gc_check

Caption: Experimental Workflow for Fractional Distillation of this compound.

References

Optimizing o-Xylene Nitration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of o-xylene. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound conversion rate is low. How can I improve it?

A1: Low conversion can stem from several factors. Consider the following troubleshooting steps:

  • Temperature: The reaction is temperature-dependent. Increasing the temperature generally increases the conversion rate. For continuous-flow processes, a temperature range of 50°C to 110°C has been studied, with conversion increasing with temperature.[1]

  • Nitrating Agent Concentration: The molar ratio of the nitrating agent to this compound is critical. An insufficient amount of nitric acid will result in incomplete conversion. In some continuous-flow systems, a mole ratio of HNO₃ to this compound of 1.2 was used during optimization.[1] Using only equimolar concentrations of fuming nitric acid (FNA) may not achieve complete conversion, even at higher temperatures.[2][3]

  • Sulfuric Acid Strength: Sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion (NO₂⁺).[4] Increasing the concentration or strength of sulfuric acid can enhance the conversion rate.[4]

  • Reaction Time/Residence Time: In batch processes, ensure a sufficient reaction time. For continuous-flow systems, a longer residence time typically leads to higher conversion. A residence time of 12.36 minutes has been noted in one optimization study.[2]

  • Mass Transfer: Nitration is often a two-phase reaction (organic and aqueous). Inefficient mixing can limit the reaction rate. In batch reactors, ensure vigorous stirring. Continuous-flow microreactors inherently offer superior mass transfer, which can significantly improve conversion.[2]

Q2: I am getting a poor isomer ratio (selectivity) between 3-nitro-o-xylene and 4-nitro-o-xylene. How can I control this?

A2: The isomer ratio is highly sensitive to the composition of the nitrating agent.

  • Mixed Acid Composition: The ratio of sulfuric acid to nitric acid influences selectivity. It has been observed that nitrating mixtures containing sulfuric acid and fuming nitric acid tend to yield higher selectivity for 3-nitro-o-xylene.[3][5] In one study, a H₂SO₄/HNO₃ mole ratio of 3.0 gave the best product selectivity.[1]

  • Nitrating Agent Type: Using fuming nitric acid (FNA) alone as the nitrating agent has been shown to favor the formation of 4-nitro-o-xylene.[2][3] Conversely, classical nitration with a nitric and sulfuric acid mixture often yields 3-nitro-o-xylene and 4-nitro-o-xylene in nearly equal amounts or favoring the 3-isomer.[6]

  • Catalysts: The use of solid acid catalysts, such as zeolite beta, can regioselectively favor the production of 4-nitro-o-xylene. Another approach involves using polyphosphoric acid and a large-pore zeolite catalyst, which has been shown to be highly selective for para-position nitration.[7]

Q3: My reaction is producing a high percentage of dinitro-o-xylene byproducts. How can I minimize them?

A3: The formation of dinitro derivatives is a common issue resulting from over-nitration. To minimize these byproducts:

  • Control Stoichiometry: Avoid using a large excess of the nitrating agent. A molar ratio of nitric acid to the substrate compound in the range of about 1:1 to 1:1.5 is often recommended.[7]

  • Lower Temperature: Higher temperatures can promote dinitration. Conducting the reaction at the lowest feasible temperature that still provides a reasonable conversion rate is advisable.

  • Reduce Acid Concentration: Very high concentrations of sulfuric acid can increase the rate of dinitration.[4]

  • Continuous-Flow Processing: Some studies have shown that using fuming nitric acid in a continuous-flow reactor can lead to high conversion (99%) with dinitro impurities as low as 7.2%.[1]

Q4: I am observing significant formation of phenolic (oxidative) impurities. What causes this and how can it be prevented?

A4: Phenolic impurities arise from the oxidation of the aromatic ring by nitric acid, a common side reaction.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and high concentrations of nitric acid, can increase the rate of oxidation.

  • Process Type: Continuous-flow processes have demonstrated a significant advantage over traditional batch processes in minimizing these impurities. In one study, phenolic impurity levels were reduced from 2% in a batch process to just 0.1% in a continuous-flow system.[4][8][9] This reduction can simplify the workup process by eliminating the need for an alkaline wash.[8]

Q5: What is the recommended procedure for purifying the final product mixture?

A5: The separation of nitroxylene isomers is challenging due to their similar boiling points and structures.[10]

  • Initial Workup: The reaction is typically quenched by pouring the mixture into ice water. The organic layer is then separated, washed with water, a dilute base (like sodium hydroxide solution) to remove acidic and phenolic impurities, and finally with water again until neutral.[5]

  • Isomer Separation: Industrial separation often relies on fractional distillation or fractional crystallization.[10]

  • Removal of Dinitro Compounds: If dinitro byproducts are present, they can be removed by a selective chemical reduction. Treating the mixture with an aqueous solution of sodium disulfide can reduce the dinitroxylene to aminonitroxylene, which can then be separated from the desired mononitroxylene product by extraction with a strong mineral acid.[11]

Q6: What are the critical safety precautions for this compound nitration?

A6: Nitration reactions are potentially hazardous and must be handled with extreme care.

  • Exothermic Reaction: The reaction is highly exothermic, creating a risk of thermal runaway if not properly controlled.[1] Always ensure adequate cooling and add reagents slowly while carefully monitoring the internal temperature.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive.[6] Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13] Work in a well-ventilated chemical fume hood.[12]

  • Flammable & Toxic Materials: this compound is a flammable liquid.[14] Keep it away from ignition sources. The reactants and products (nitro-o-xylenes) are toxic and may be harmful if inhaled, swallowed, or in contact with skin.[12][14]

  • Enhanced Safety with Flow Chemistry: Continuous-flow reactors enhance safety by minimizing the reaction volume at any given time and providing superior heat transfer, which prevents the formation of hot spots and reduces the risk of thermal runaway.[1][2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from a study on the optimization of a continuous-flow nitration process for this compound.[1][8]

Table 1: Effect of Temperature on Conversion and Selectivity Conditions: H₂SO₄ conc. = 70%, H₂SO₄/HNO₃ mole ratio = 1.0, HNO₃/o-xylene mole ratio = 1.2, this compound flow rate = 10 g/min .

Temperature (°C)This compound Conversion (%)Product Selectivity (%)
50~20~90
70~45~92
90~70~94
100~80~95
110~85~93

Table 2: Effect of H₂SO₄/HNO₃ Mole Ratio on Conversion and Selectivity Conditions: Temperature = 100°C, H₂SO₄ conc. = 70%, HNO₃/o-xylene mole ratio = 1.2, this compound flow rate = 10 g/min .

H₂SO₄/HNO₃ Mole RatioThis compound Conversion (%)Product Selectivity (%)
1.0~80~95
2.0~85~96
3.0~90~97
4.0~93~95
5.0~92~94

Table 3: Effect of H₂SO₄ Concentration on Conversion and Selectivity Conditions: Temperature = 100°C, H₂SO₄/HNO₃ mole ratio = 3.0, HNO₃/o-xylene mole ratio = 1.2, this compound flow rate = 10 g/min .

H₂SO₄ Concentration (wt%)This compound Conversion (%)Product Selectivity (%)
60~75~94
70~90~97
80~95~96
90~98~93

Experimental Protocols

Protocol 1: General Batch Nitration of this compound

  • Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath for cooling.

  • Acid Mixture: Carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, maintaining a low temperature.

  • Reaction Setup: Add this compound to the reaction flask and begin stirring.

  • Addition: Slowly add the pre-cooled nitrating mixture to the this compound via the dropping funnel. Maintain the reaction temperature below the desired setpoint (e.g., <10°C) throughout the addition. The rate of addition must be controlled to prevent a dangerous temperature increase.

  • Reaction: After the addition is complete, allow the mixture to stir at the specified temperature for the required duration (e.g., 1-2 hours). Monitor the reaction progress using TLC or GC analysis.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Workup: Separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate or sodium hydroxide solution (to remove residual acids and phenols), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product mixture of nitro-o-xylenes.

  • Purification: Purify the crude product by fractional distillation or recrystallization as required.

Protocol 2: Continuous-Flow Nitration of this compound

This protocol is based on a setup using a commercial microreactor system.[1]

  • System Setup: Assemble the continuous-flow reactor (e.g., Corning Advanced-Flow Reactor G1) with the necessary pumps, tubing, fluidic modules, and back-pressure regulator.

  • Reagent Preparation: Prepare two separate feed solutions: one of pure this compound and another of the mixed acid (prepared by mixing pre-diluted H₂SO₄ and HNO₃ at the desired ratio).

  • Pumping: Use two separate HPLC pumps to deliver the this compound and the mixed acid into a T-mixer before the entry to the reactor modules. Set the flow rates to achieve the desired molar ratio and residence time.

  • Reaction: Heat the reactor modules to the optimized reaction temperature (e.g., 100°C). The reaction occurs as the mixture flows through the heated modules.

  • Collection: The reaction stream exits the reactor through the back-pressure regulator and is collected in a vessel containing ice water for quenching.

  • Workup and Analysis: The collected biphasic mixture is worked up as described in the batch protocol (separation, washing, drying). The product composition and yield are determined by gas chromatography (GC). Under optimal conditions, a product yield of 94.1% has been achieved.[8]

Visualizations

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Isomer Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus H2SO4 H₂SO₄ H2SO4->NO2_plus Protonation & Dehydration H2O H₂O NO2_plus->H2O HSO4_minus HSO₄⁻ NO2_plus->HSO4_minus oXylene This compound SigmaComplex Arenium Ion (Sigma Complex) oXylene->SigmaComplex + NO₂⁺ Product_3NOX 3-Nitro-o-xylene SigmaComplex->Product_3NOX - H⁺ Product_4NOX 4-Nitro-o-xylene SigmaComplex->Product_4NOX - H⁺

Caption: Mechanism of this compound Nitration.

Experimental_Workflow start Start reagents Reagent Preparation (this compound, Mixed Acid) start->reagents reaction Nitration Reaction (Batch or Flow) reagents->reaction quench Quenching (Ice Water) reaction->quench workup Aqueous Workup (Separation & Washing) quench->workup purify Purification (Distillation / Crystallization) workup->purify analysis Product Analysis (GC, NMR) purify->analysis end End analysis->end

Caption: General Experimental Workflow for this compound Nitration.

References

Technical Support Center: o-Xylene Degradation in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting o-xylene degradation during chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to the stability of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of this compound degradation in my reaction?

A1: The primary indicators of this compound degradation include:

  • Discoloration of the reaction mixture: The appearance of unexpected colors can signal the formation of degradation byproducts.

  • Formation of insoluble materials: Unwanted precipitation or polymerization can lead to a heterogeneous mixture.

  • Inconsistent or lower-than-expected yields: Degradation of the solvent can affect reaction kinetics and lead to the consumption of starting materials in side reactions.

  • Presence of unexpected peaks in analytical data: Chromatographic techniques like GC-MS and HPLC may reveal the formation of byproducts.

Q2: Under what conditions is this compound most likely to degrade?

A2: this compound is generally a stable solvent, but its degradation is most frequently observed under strong oxidizing conditions, high temperatures, and in the presence of certain catalysts. It can also undergo isomerization in the presence of strong acids.

Q3: What are the typical degradation products of this compound?

A3: The degradation products largely depend on the reaction conditions. In oxidation reactions, common byproducts include o-tolualdehyde, phthalide, phthalic anhydride, maleic anhydride, and over-oxidation products like carbon monoxide and carbon dioxide.[1] Under acidic conditions, isomerization to m-xylene and p-xylene can occur.

Troubleshooting Guides

Issue 1: Unexpected Byproduct Formation in an Oxidation Reaction

If you are observing unexpected byproducts during an oxidation reaction where this compound is a reactant or solvent, consider the following troubleshooting steps.

Troubleshooting Workflow

start Unexpected Byproducts Detected check_temp Review Reaction Temperature start->check_temp check_oxidant Evaluate Oxidant Concentration check_temp->check_oxidant Optimal lower_temp Lower Reaction Temperature check_temp->lower_temp Too High check_catalyst Assess Catalyst Activity and Loading check_oxidant->check_catalyst Optimal reduce_oxidant Reduce Oxidant Concentration check_oxidant->reduce_oxidant Too High analyze_byproducts Identify Byproducts (GC-MS/NMR) check_catalyst->analyze_byproducts Optimal optimize_catalyst Optimize Catalyst or Reduce Loading check_catalyst->optimize_catalyst Too High/Active pathway_analysis Determine Degradation Pathway analyze_byproducts->pathway_analysis end Problem Resolved lower_temp->end reduce_oxidant->end optimize_catalyst->end pathway_analysis->end o_xylene This compound (Solvent) m_xylene m-Xylene (Isomerization Product) o_xylene->m_xylene p_xylene p-Xylene (Isomerization Product) o_xylene->p_xylene strong_acid Strong Acid (e.g., AlCl₃/HCl) strong_acid->m_xylene strong_acid->p_xylene high_temp Elevated Temperature (e.g., > 80 °C) high_temp->m_xylene high_temp->p_xylene o_xylene This compound o_tolualdehyde o-Tolualdehyde o_xylene->o_tolualdehyde Oxidation phthalide Phthalide o_tolualdehyde->phthalide Oxidation phthalic_anhydride Phthalic Anhydride (Desired Product) o_tolualdehyde->phthalic_anhydride Oxidation phthalide->phthalic_anhydride Oxidation maleic_anhydride Maleic Anhydride (Byproduct) phthalic_anhydride->maleic_anhydride Over-oxidation co_co2 CO, CO₂ (Over-oxidation) maleic_anhydride->co_co2 Over-oxidation

References

Technical Support Center: o-Xylene Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-xylene based synthesis reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that can lead to low yields or impure products in this compound synthesis.

Low Reaction Yield

Q1: My this compound nitration reaction is resulting in a low yield of the desired mononitro-o-xylene. What are the potential causes and how can I improve it?

Low yields in this compound nitration are frequently due to suboptimal reaction conditions or the formation of side products.[1] Key areas to investigate include:

  • Reaction Conditions: Temperature, reactant concentrations, and reaction time are critical parameters.[2]

  • Reagent Quality: The purity of this compound and the nitrating agents is crucial.

  • Side Reactions: Dinitration and the formation of phenolic impurities are common side reactions that reduce the yield of the desired product.[2]

Troubleshooting Workflow for Low Yield in this compound Nitration

LowYieldTroubleshooting start Low Mononitro-o-xylene Yield check_reagents Verify Purity of this compound & Nitrating Agents start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure purification Refine Purification Protocol check_reagents->purification Impurities Found in Starting Material monitor_reaction Monitor Reaction Progress (TLC, GC-MS) optimize_conditions->monitor_reaction check_side_reactions Analyze for Side Products (e.g., Dinitro-o-xylene, Phenols) monitor_reaction->check_side_reactions Reaction Stalled or Incomplete yield_improved Yield Improved monitor_reaction->yield_improved Reaction Complete, High Purity adjust_temp Adjust Temperature check_side_reactions->adjust_temp Dinitration Observed adjust_ratio Modify Reactant Ratios (H₂SO₄/HNO₃, HNO₃/o-xylene) check_side_reactions->adjust_ratio Unreacted this compound & Side Products adjust_time Optimize Residence/Reaction Time check_side_reactions->adjust_time adjust_temp->monitor_reaction adjust_ratio->monitor_reaction adjust_time->monitor_reaction

Caption: Troubleshooting workflow for low yield in this compound nitration.

Q2: We are experiencing a gradual or sudden drop in phthalic anhydride yield during the catalytic oxidation of this compound. What could be the cause?

A decline in phthalic anhydride yield is often linked to catalyst deactivation or non-ideal reactor conditions.[3] The primary suspects are:

  • Catalyst Deactivation: This can be caused by several factors:

    • Over-reduction: Improper shutdown procedures without sufficient air purging can lead to the reduction of the active vanadium species (e.g., V2O5 to V6O13), rendering the catalyst less active.[3]

    • Coke Formation: High molecular weight carbon deposits can plug the catalyst pores, reducing its specific surface area.[3]

    • Poisoning: Contaminants in the this compound feed, such as alkali metals (Na, K) or iron rust from upstream equipment, can poison the catalyst.[3]

  • Reactor Runaway: Exothermic reactions can lead to "hot spots" in the reactor if heat is not removed efficiently. This can damage the catalyst and promote undesirable side reactions, such as complete oxidation to CO and CO₂.[4]

Logical Relationship for Catalyst Deactivation in this compound Oxidation

CatalystDeactivation yield_drop Decreased Phthalic Anhydride Yield deactivation Catalyst Deactivation yield_drop->deactivation improper_shutdown Improper Unit Shutdown (Insufficient Air Purge) over_reduction Catalyst Over-reduction (e.g., V₂O₅ → V₆O₁₃) improper_shutdown->over_reduction coke_formation Coke Formation (Pore Plugging) improper_shutdown->coke_formation feed_impurities Contaminated this compound Feed poisoning Catalyst Poisoning (e.g., Na, K, Fe) feed_impurities->poisoning reactor_hotspots Reactor Hotspots (Runaway Reaction) thermal_stress Thermal Stress on Catalyst reactor_hotspots->thermal_stress over_reduction->deactivation coke_formation->deactivation poisoning->deactivation thermal_stress->deactivation

Caption: Causes of catalyst deactivation in this compound oxidation.

Product Purity Issues

Q3: My nitration product contains a significant amount of phenolic impurities. How can I prevent their formation?

Phenolic impurities in nitration reactions arise from the oxidation of the aromatic ring. Their formation can be minimized by:

  • Switching to a Continuous-Flow Reactor: Studies have shown that continuous-flow processes can dramatically reduce phenolic impurities from around 2% in batch processes to as low as 0.1%.[2] This often eliminates the need for an alkaline wash step.[2]

  • Controlling Reaction Temperature: Lowering the reaction temperature can help to suppress oxidation side reactions.

  • Optimizing the Nitrating Mixture: The ratio of sulfuric acid to nitric acid can influence the formation of by-products.

Q4: The final phthalic anhydride product from my this compound oxidation reaction is contaminated with by-products like maleic anhydride and benzoic acid. How can I improve selectivity?

The formation of over-oxidation by-products is a common challenge. To improve selectivity towards phthalic anhydride:

  • Optimize Reaction Temperature: The selectivity is highly dependent on the reaction temperature. Increasing the temperature can lead to a decrease in selectivity.[5]

  • Catalyst Choice and Promoters: The composition of the V₂O₅-TiO₂ catalyst, including the use of promoters, is tailored to maximize selectivity.[6]

  • Contact Time: Adjusting the flow rate of the reactants over the catalyst bed can influence the contact time and, consequently, the product distribution. Shorter contact times may reduce the over-oxidation of phthalic anhydride.[7]

II. Frequently Asked Questions (FAQs)

Q5: What is a typical yield for the mononitration of this compound?

With optimized processes, particularly using continuous-flow reactors, yields for mononitro-o-xylenes can be quite high. Reported yields under optimal conditions have reached 94.1% to 97.6%.[2][8]

Q6: What are the main isomers formed during the mononitration of this compound?

The primary products of mononitration are 1,2-dimethyl-3-nitrobenzene and 1,2-dimethyl-4-nitrobenzene.[9] The ratio of these isomers can be influenced by the choice of nitrating agent.[9]

Q7: What is the typical operating temperature for the catalytic oxidation of this compound to phthalic anhydride?

Industrially, this reaction is typically carried out in the temperature range of 360–410°C.[4][10]

Q8: How can I monitor the progress of my this compound synthesis reaction?

Several analytical techniques can be employed:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is a standard method for analyzing the reaction mixture to determine the conversion of this compound and the formation of products and by-products.[11][12][13]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the progress of a reaction, especially in a laboratory setting.[1]

  • Terahertz Time-Domain Spectroscopy (THz-TDS): This technique can be used to monitor isomerization reactions of this compound in real-time.[14][15]

Q9: What are the key safety precautions when working with this compound?

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[16][17][18] Key safety measures include:

  • Working in a well-ventilated area, such as a fume hood.[19][20]

  • Keeping it away from heat, sparks, and open flames.[16][19]

  • Using explosion-proof equipment and grounding containers to prevent static discharge.[17][19]

  • Wearing appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and gloves.[16]

III. Data Presentation

Table 1: Optimization of this compound Nitration in a Continuous-Flow Reactor

ParameterConditionThis compound Conversion (%)Mononitro-o-xylene Yield (%)Reference
Temperature 100 °C~98%>90%[2]
H₂SO₄/HNO₃ Mole Ratio 1.0>95%~92%[2]
H₂SO₄ Concentration 70%>98%>93%[2]
Optimized Overall Two-stage additionNot specified94.1%[2]
Pilot Plant Scale-up 78 °CNot specified97.6%[8]

Table 2: Common By-products in this compound Synthesis Reactions

ReactionBy-productReason for FormationMitigation StrategyReference
Nitration Dinitro-o-xylenesOver-nitration due to harsh conditionsOptimize temperature, reactant ratios, and residence time[2][9]
Phenolic compoundsOxidation of the aromatic ringUse continuous-flow reactor; control temperature[2]
Oxidation PhthalideIncomplete oxidation of this compoundOptimize catalyst and reaction conditions[3][4]
o-TolualdehydeReaction intermediateEnsure sufficient contact time and temperature for conversion[4]
Maleic AnhydrideOver-oxidation of phthalic anhydrideControl temperature; optimize catalyst selectivity[3][4]
Benzoic AcidSide-chain oxidationOptimize catalyst and reaction conditions[3]
CO / CO₂Complete oxidation (combustion)Avoid reactor runaway; control temperature and this compound/air ratio[3][4]

IV. Experimental Protocols

Protocol 1: Continuous-Flow Mononitration of this compound

This protocol is based on optimized conditions reported for high-yield synthesis.[2][8]

Materials:

  • This compound (≥99% purity)

  • Nitric Acid (fuming or concentrated)

  • Sulfuric Acid (concentrated, e.g., 70%)

  • Continuous-flow reactor system with multiple modules, pumps, and temperature control.

  • Quenching solution (e.g., ice-water)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Brine solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • System Setup: Assemble the continuous-flow reactor according to the manufacturer's instructions. Ensure all connections are secure.

  • Reagent Preparation: Prepare the nitrating mixture by carefully adding nitric acid to sulfuric acid in the desired molar ratio (e.g., 1:1) while cooling in an ice bath.

  • Reaction Initiation:

    • Set the reactor temperature (e.g., 78-100 °C).[2][8]

    • Using separate pumps, introduce this compound and the nitrating mixture into the reactor at optimized flow rates to achieve the desired residence time and stoichiometry (e.g., HNO₃/o-xylene mole ratio of 1.2).[2]

  • Steady State: Allow the system to reach a steady state, which may take several minutes.

  • Work-up:

    • Collect the reactor output directly into a flask containing ice-water to quench the reaction.

    • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product using GC-MS to determine the conversion of this compound and the yield of mononitro-o-xylene isomers.[2]

Experimental Workflow for Continuous-Flow Nitration

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) pump_reagents Pump this compound & Nitrating Mixture into Reactor prep_reagents->pump_reagents setup_reactor Set up Continuous-Flow Reactor set_conditions Set Temperature & Flow Rates setup_reactor->set_conditions run_reaction Run Reaction at Steady State pump_reagents->run_reaction set_conditions->pump_reagents quench Quench Reaction (Ice-Water) run_reaction->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate analyze Analyze Product (GC-MS) dry_concentrate->analyze end End analyze->end start Start start->prep_reagents start->setup_reactor

Caption: Step-by-step workflow for continuous-flow nitration of this compound.

Protocol 2: Troubleshooting Catalyst Deactivation in this compound Oxidation

This protocol outlines a systematic approach to investigate and remedy catalyst deactivation.[3]

Objective: To identify the cause of reduced phthalic anhydride yield and restore catalyst performance.

Procedure:

  • Operational Data Review:

    • Analyze historical reactor data: this compound load, air rate, salt bath temperature, and product/by-product concentrations over time.

    • Look for correlations between operational changes (e.g., shutdowns, feed source changes) and performance decline.[3]

  • Systematic Shutdown and Catalyst Sampling:

    • Perform a controlled shutdown, ensuring sufficient and prolonged air purging of the catalyst bed to re-oxidize the catalyst surface and burn off any carbon deposits.[3]

    • If the issue persists, and it is safe to do so, obtain catalyst samples from different layers of the reactor bed for analysis.

  • Catalyst Characterization:

    • Visual Inspection: Check for signs of coking or physical degradation.

    • Surface Area Analysis (BET): Measure the specific surface area to check for pore plugging. A significant loss in surface area suggests coking.[3]

    • Chemical Analysis (XRF/ICP-MS): Analyze for the presence of known catalyst poisons such as sodium (Na), potassium (K), and iron (Fe).[3]

    • X-ray Diffraction (XRD): Determine the crystalline phases of the vanadium oxides. An increased presence of reduced phases like V₆O₁₃ indicates deactivation due to over-reduction.[3]

  • Corrective Actions:

    • Over-reduction/Coking: Implement and strictly follow a proper shutdown procedure with sufficient air purging.

    • Poisoning: Identify and eliminate the source of contamination in the this compound feed. This may involve feed purification or inspection of upstream equipment for corrosion.

    • Thermal Stress: Review and optimize temperature control of the reactor to prevent hotspots and runaway reactions.[4]

  • Performance Monitoring: After implementing corrective actions, closely monitor reactor performance to confirm that yield and selectivity have been restored.

References

Technical Support Center: Catalyst Optimization for Selective Oxidation of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selective oxidation of o-xylene.

Troubleshooting Guides

This section addresses common issues encountered during the selective oxidation of this compound, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Selectivity towards Phthalic Anhydride - Incorrect Reaction Temperature: Temperatures that are too high can lead to over-oxidation, producing undesired by-products like maleic anhydride, benzoic acid, and CO/CO₂.[1][2] - Catalyst Deactivation: Formation of less selective vanadium oxide phases or carbon deposition can alter the reaction pathway.[3][4] - Non-optimal Catalyst Composition: The promoter and active phase loading may not be ideal for the desired selectivity.- Optimize Reaction Temperature: Systematically vary the temperature to find the optimal balance between conversion and selectivity. Lower temperatures generally favor higher selectivity to phthalic anhydride.[5] - Regenerate or Replace Catalyst: If deactivation is suspected, consider catalyst regeneration procedures or replacement. Ensure sufficient air purging during shutdowns to prevent over-reduction.[1][4] - Screen Different Catalyst Formulations: Experiment with catalysts having different promoter elements or varying V₂O₅ loadings.
Catalyst Deactivation - Over-reduction of Catalyst: Insufficient air purging during reactor shutdown can lead to the reduction of active V⁵⁺ species to less active V⁴⁺ or V³⁺ states.[3][4] This is a common issue in industrial settings.[6] - Carbon Deposition (Coking): High molecular weight by-products can deposit on the catalyst surface, blocking active sites and pores.[1][4] - Thermal Sintering: Prolonged exposure to high temperatures can cause the catalyst support (e.g., TiO₂) to sinter, reducing the surface area.[1][4] - Catalyst Poisoning: Impurities in the feed stream can poison the catalyst.- Ensure Sufficient Air Purge: During any planned or unplanned shutdowns, ensure a continuous and sufficient flow of air through the catalyst bed to maintain an oxidative state.[1][4] - Controlled Regeneration: A controlled oxidation treatment can often burn off carbon deposits. - Maintain Temperature Control: Operate within the recommended temperature range for the catalyst to avoid thermal degradation. The slow increase of reactor coolant temperature can compensate for slow deactivation over time.[3] - Purify Feed Stream: Use high-purity this compound and air to avoid introducing catalyst poisons.
Low this compound Conversion - Low Reaction Temperature: The reaction rate is too slow at lower temperatures.[2] - Catalyst Deactivation: A loss of active sites will lead to a decrease in conversion.[2] - Short Residence Time: The contact time between the reactants and the catalyst may be insufficient.- Increase Reaction Temperature: Gradually increase the temperature to enhance the reaction rate, while monitoring selectivity.[2] - Address Catalyst Deactivation: Refer to the "Catalyst Deactivation" section for troubleshooting steps. - Adjust Flow Rates: Decrease the space velocity by reducing the reactant flow rate to increase the residence time.
High Pressure Drop Across Reactor - Catalyst Fines: Attrition of the catalyst particles can lead to the generation of fines that block the gas flow path. - Plugging by Carbon Deposits: Severe coking can physically block the voids in the catalyst bed.[1]- Use Mechanically Stable Catalyst: Select a catalyst with good mechanical strength to minimize attrition. - Catalyst Regeneration: Perform a regeneration cycle to remove carbon deposits.

Frequently Asked Questions (FAQs)

1. What is the most common catalyst system for the selective oxidation of this compound to phthalic anhydride?

The most widely used commercial catalysts are based on vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), typically in the anatase form.[7][8] These catalysts are often promoted with other elements to enhance their activity, selectivity, and stability.

2. What is the Mars-van Krevelen mechanism and how does it apply to this compound oxidation?

The Mars-van Krevelen mechanism describes a redox cycle for catalytic oxidation reactions. In the context of this compound oxidation, this compound adsorbs onto the catalyst surface and is oxidized by lattice oxygen from the vanadium oxide.[3][9] This reduces the catalyst (e.g., V⁵⁺ is reduced to V⁴⁺). The reduced catalyst is then re-oxidized by gas-phase oxygen, completing the catalytic cycle.[1][3][4]

3. How does temperature affect the selectivity and conversion of this compound oxidation?

Temperature has a significant impact on both conversion and selectivity. Generally, increasing the reaction temperature increases the conversion of this compound. However, excessively high temperatures can lead to a decrease in selectivity towards the desired product, phthalic anhydride, and an increase in the formation of over-oxidation products like CO and CO₂.[2]

4. What are the main by-products in the selective oxidation of this compound?

Common by-products include phthalide, o-tolualdehyde, benzoic acid, maleic anhydride, and citraconic anhydride.[1] The complete oxidation of this compound results in the formation of carbon monoxide (CO) and carbon dioxide (CO₂).

5. How can catalyst deactivation be prevented during reactor shutdowns?

A critical step to prevent catalyst deactivation is to ensure sufficient purging of the catalyst bed with air during and after a unit shutdown.[1][4] This prevents the this compound and reaction intermediates remaining on the catalyst surface from consuming lattice oxygen, which leads to over-reduction and irreversible damage to the catalyst.[1][3][4]

Experimental Protocols

Preparation of V₂O₅/TiO₂ Catalyst via Sol-Gel Method

This protocol is a modified sol-gel method for synthesizing V₂O₅/TiO₂ catalysts.[10]

  • Preparation of Solution A: Dissolve the desired amount of ammonium metavanadate (NH₄VO₃) in an aqueous solution.

  • Preparation of Solution B: Prepare a solution of titanium isopropoxide in ethanol.

  • Mixing: Slowly add Solution A to Solution B under vigorous stirring to form a gel.

  • Aging: Age the resulting gel at room temperature for a specified period (e.g., 24 hours).

  • Drying: Dry the gel in an oven at a controlled temperature (e.g., 120°C) overnight to remove the solvent, forming a xerogel.[11]

  • Calcination: Calcine the dried powder in a furnace in a flow of air at a high temperature (e.g., 500-700°C) for several hours to obtain the final catalyst.[10]

Characterization of the Catalyst

  • Surface Area and Porosity: Determined using N₂ adsorption-desorption isotherms (BET method).[10]

  • Crystalline Structure: Analyzed by X-ray Diffraction (XRD) to identify the phases of TiO₂ (anatase, rutile) and to check for crystalline V₂O₅.[10][12]

  • Morphology and Elemental Distribution: Investigated using Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray analysis (EDX).[10]

  • Surface Species: Characterized by Fourier Transform Infrared (FT-IR) spectroscopy or Raman spectroscopy to identify monomeric and polymeric vanadate species.[10]

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_eval Performance Evaluation p1 Prepare Vanadium Precursor Solution p3 Mix Solutions (Sol-Gel Formation) p1->p3 p2 Prepare Titanium Precursor Solution p2->p3 p4 Aging of Gel p3->p4 p5 Drying (Xerogel Formation) p4->p5 p6 Calcination p5->p6 c1 BET (Surface Area) p6->c1 c2 XRD (Crystalline Structure) p6->c2 c3 SEM/EDX (Morphology) p6->c3 c4 FT-IR/Raman (Surface Species) p6->c4 e1 Catalytic Activity Test (this compound Oxidation) p6->e1 e2 Product Analysis (GC) e1->e2 e3 Data Analysis (Conversion, Selectivity, Yield) e2->e3

Caption: Experimental workflow for catalyst synthesis, characterization, and performance evaluation.

catalyst_deactivation insufficient_air Insufficient Air Purge during Shutdown adsorbed_species Adsorbed this compound & Intermediates on Surface insufficient_air->adsorbed_species lattice_o2_consumption Consumption of Lattice Oxygen adsorbed_species->lattice_o2_consumption continues to react carbon_deposition Carbon Deposition (Coking) adsorbed_species->carbon_deposition polymerization/ decomposition catalyst_reduction Over-reduction of Catalyst (V⁵⁺ → V⁴⁺/V³⁺) lattice_o2_consumption->catalyst_reduction inactive_phases Formation of Inactive Phases catalyst_reduction->inactive_phases deactivation Catalyst Deactivation (Loss of Activity & Selectivity) inactive_phases->deactivation carbon_deposition->deactivation

Caption: Logical relationship of catalyst deactivation due to insufficient air purging.

References

minimizing byproduct formation in o-Xylene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving o-xylene.

I. Troubleshooting Guides

A. Oxidation of this compound to Phthalic Anhydride

Issue 1: Low Selectivity for Phthalic Anhydride and High Levels of Over-oxidation Products (Maleic Anhydride, CO, CO₂)

This is a common issue often related to reaction temperature and catalyst performance.

Troubleshooting Workflow:

G start Low Phthalic Anhydride Selectivity check_temp Review Reaction Temperature Profile start->check_temp hot_spots Hot Spots Detected? check_temp->hot_spots reduce_feed Reduce this compound Feed Rate hot_spots->reduce_feed Yes optimize_cooling Optimize Reactor Cooling hot_spots->optimize_cooling Yes no_hot_spots Temperature within Optimal Range? (e.g., 325-402°C for V₂O₅/TiO₂) hot_spots->no_hot_spots No catalyst_eval Evaluate Catalyst Performance reduce_feed->catalyst_eval optimize_cooling->catalyst_eval adjust_temp Adjust Salt Bath Temperature no_hot_spots->adjust_temp No no_hot_spots->catalyst_eval Yes adjust_temp->catalyst_eval catalyst_deactivated Signs of Deactivation? (e.g., color change, coking) catalyst_eval->catalyst_deactivated regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivated->regenerate_catalyst Yes promoter_issue Check Catalyst Promoter Composition catalyst_deactivated->promoter_issue No end_good Selectivity Improved regenerate_catalyst->end_good promoter_issue->end_good G start High Under-oxidation Byproducts check_params Verify Reaction Parameters start->check_params contact_time Contact Time Too Short? check_params->contact_time increase_contact_time Decrease Space Velocity contact_time->increase_contact_time Yes temp_low Temperature Too Low? contact_time->temp_low No end_good Conversion Improved increase_contact_time->end_good increase_temp Gradually Increase Temperature temp_low->increase_temp Yes catalyst_activity Check Catalyst Activity temp_low->catalyst_activity No increase_temp->end_good activity_low Activity Lower Than Expected? catalyst_activity->activity_low check_promoters Analyze Promoter Concentration (e.g., Cs) activity_low->check_promoters Yes activity_low->end_good No replace_catalyst Replace Catalyst Bed check_promoters->replace_catalyst replace_catalyst->end_good G start Poor Regioselectivity in Nitration review_reagents Review Nitrating Agent and Catalyst start->review_reagents mixed_acid Using Mixed Acid (H₂SO₄/HNO₃)? review_reagents->mixed_acid consider_solid_acid Consider Solid Acid Catalyst (e.g., Zeolite H-beta) mixed_acid->consider_solid_acid Yes adjust_acid_ratio Optimize H₂SO₄/HNO₃ Ratio and Concentration mixed_acid->adjust_acid_ratio Yes temp_control Check Temperature Control mixed_acid->temp_control No consider_solid_acid->temp_control adjust_acid_ratio->temp_control temp_high Temperature Too High? temp_control->temp_high lower_temp Lower Reaction Temperature temp_high->lower_temp Yes other_byproducts Presence of Oxidation or Dinitro Byproducts? temp_high->other_byproducts No end_good 4-nitro-o-xylene Selectivity Increased lower_temp->end_good dilute_hno3 Use More Dilute HNO₃ other_byproducts->dilute_hno3 Yes other_byproducts->end_good No dilute_hno3->end_good

Technical Support Center: Separation of o-Xylene and Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on separating o-xylene from ethylbenzene. The close boiling points of these two aromatic hydrocarbons present a significant purification challenge. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental insights to address common issues encountered during separation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound and ethylbenzene by conventional distillation?

A1: The primary challenge lies in their very close boiling points. Ethylbenzene boils at 136°C, while this compound boils at 144-145°C[1][2][3][4]. This small difference in volatility makes achieving high purity separation through simple fractional distillation energy-intensive and often impractical, requiring a large number of theoretical plates[1][2].

Q2: What are the primary methods for separating this compound from ethylbenzene?

A2: The most commonly employed and effective methods include:

  • Extractive Distillation: This is a widely cited method that involves introducing a solvent (an entrainer) to alter the relative volatility of the components, making them easier to separate by distillation[1][2][5].

  • Adsorption: This technique utilizes porous materials, such as zeolites or metal-organic frameworks (MOFs), that selectively adsorb one component over the other based on molecular size, shape, and polarity[6][7][8].

  • Crystallization: While more commonly used for separating p-xylene due to its higher freezing point, fractional crystallization can be explored, though it is generally less efficient for the this compound/ethylbenzene pair[9][10][11].

  • Membrane Separation: This technology uses semi-permeable membranes that allow for the preferential passage of one component, offering a potentially energy-efficient alternative[12][13].

Q3: How does extractive distillation work for this separation?

A3: Extractive distillation works by introducing a high-boiling point solvent that has a different affinity for this compound and ethylbenzene. This solvent interacts differently with each component, increasing the relative volatility between them and making their separation via distillation more feasible[1][2]. The solvent is continuously fed to the distillation column and is recovered from the bottom product for reuse[1][2].

Q4: What are some effective solvents for the extractive distillation of this compound and ethylbenzene?

A4: A variety of solvents have been shown to be effective. The choice of solvent depends on factors like selectivity, cost, and ease of recovery. Some examples include:

  • Phenol and cresols[1][2]

  • Nitrotoluenes[1][2]

  • Cyclododecanol[1][2]

  • Methyl phenylacetate[14]

  • A mixture of pentachlorophenol, benzene hexachloride, and 1,2,4-trichlorobenzene[15]

Q5: Can adsorption be used for bulk separation of this compound and ethylbenzene?

A5: Yes, adsorption processes, often utilizing simulated moving bed (SMB) technology, are used in industrial settings for the separation of aromatic isomers[6][16]. The selection of the adsorbent is critical. For instance, certain metal-organic frameworks (MOFs) like Co2(dobdc) have shown a strong affinity for this compound over ethylbenzene, m-xylene, and p-xylene[6].

Troubleshooting Guides

Issue 1: Poor Separation Efficiency in Extractive Distillation

Symptoms:

  • Low purity of this compound in the bottoms product.

  • Significant presence of ethylbenzene in the bottoms or this compound in the overhead product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Solvent Choice The selected solvent may not be providing a sufficient increase in relative volatility. Review literature for solvents with higher selectivity for the this compound/ethylbenzene system. Consider agents like phenol or nitrotoluenes[1][2].
Inadequate Solvent-to-Feed Ratio The amount of solvent being introduced may be insufficient. Extractive distillation typically requires a solvent-to-feed ratio of 1:1 to 2:1 on each plate[1][2]. Experimentally optimize this ratio.
Insufficient Number of Theoretical Plates The distillation column may not have enough stages to achieve the desired separation, even with an extractive agent. While the agent reduces the required plates, a sufficient number is still necessary. For example, without an agent, 56 actual plates might be needed, whereas with an agent that increases relative volatility to 1.6, only 27 plates may be required[1].
Improper Feed Plate Location The location where the feed and solvent are introduced into the column is crucial. The extractive agent should be introduced near the top of the column[17].
Incorrect Reflux Ratio The reflux ratio may be too low. Increasing the reflux ratio can improve separation but also increases energy consumption. This parameter needs to be optimized.
Issue 2: Adsorbent Fouling or Low Adsorption Capacity

Symptoms:

  • Decreased separation efficiency over time.

  • The adsorbent requires frequent regeneration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Impurities in the Feed The feed mixture may contain contaminants that irreversibly bind to the adsorbent material. Ensure the feed is pre-purified to remove any reactive species.
Improper Regeneration of Adsorbent The regeneration process (e.g., temperature or pressure swing, desorbent use) may not be completely removing the adsorbed components. Review and optimize the regeneration protocol. Reactivation may involve steaming followed by blowing with air at a high temperature[18].
Inappropriate Adsorbent Material The chosen adsorbent may not have the optimal pore size, shape, or surface chemistry for this specific separation. Research alternative adsorbents like different types of zeolites or MOFs with tailored properties for this compound and ethylbenzene separation[6][7].
Operating Outside Optimal Conditions Adsorption is sensitive to temperature and pressure. Ensure the process is operating within the optimal range for the specific adsorbent being used.

Data Presentation

Table 1: Physical Properties of this compound and Ethylbenzene

PropertyThis compoundEthylbenzene
Molecular Weight ( g/mol ) 106.167106.167
Boiling Point (°C) 144.41136.19
Freezing Point (°C) -25.182-94.975
Density @ 25°C (g/cm³) 0.88020.8671

Source:[3]

Table 2: Effect of Extractive Distillation Agents on the Relative Volatility of Ethylbenzene to this compound

Extractive AgentRelative Volatility
None1.25
Phenol1.60
Nitrobenzene1.55
2-Nitrotoluene1.55
3-Nitrotoluene1.55
4-Nitrotoluene1.55
o-Cresol1.60
m-Cresol1.60
p-Cresol1.60
Cyclododecanol1.50

Source: Data derived from a patent on the separation of ethylbenzene from this compound by extractive distillation[1]. The relative volatility without an agent is given as 1.25, and the example with phenol resulted in a relative volatility of 1.60. Other listed effective agents are assumed to provide similar enhancements.

Experimental Protocols

Methodology: Extractive Distillation

  • Apparatus Setup: Assemble a multi-plate rectification column with a reboiler, condenser, and ports for introducing the feed and the extractive agent.

  • Solvent Selection: Choose an appropriate extractive agent from Table 2 or the literature that exhibits a high selectivity for increasing the relative volatility between ethylbenzene and this compound.

  • Feed Preparation: Prepare a mixture of known composition of this compound and ethylbenzene.

  • Operation:

    • Preheat the reboiler and the extractive agent to the approximate temperature of the column plate where it will be introduced.

    • Introduce the this compound and ethylbenzene mixture at the designated feed plate of the column.

    • Continuously feed the extractive agent at a plate above the feed inlet. A typical starting point is a 1:1 ratio of agent to the feed mixture[1].

    • Control the reboiler heat input and the reflux ratio to achieve stable column operation.

  • Product Recovery:

    • Collect the overhead product, which will be enriched in ethylbenzene.

    • Continuously remove the bottoms product, which contains the this compound and the extractive agent[1][2].

  • Solvent Recovery: Separate the this compound from the extractive agent in the bottoms product using a separate distillation column or another suitable separation method[1][2]. The recovered agent can then be recycled.

  • Analysis: Analyze the composition of the overhead and bottoms products using gas chromatography (GC) or a similar analytical technique to determine the separation efficiency.

Visualizations

Extractive_Distillation_Workflow cluster_main_process Extractive Distillation Column cluster_recovery Solvent Recovery Feed Feed (this compound + Ethylbenzene) Column Rectification Column Feed->Column Solvent_In Extractive Solvent In Solvent_In->Column Condenser Condenser Column->Condenser Reboiler Reboiler Column->Reboiler Overhead Overhead Product (Enriched Ethylbenzene) Bottoms Bottoms Product (this compound + Solvent) Recovery_Column Solvent Recovery Column Bottoms->Recovery_Column Condenser->Overhead Reboiler->Bottoms Pure_oXylene Pure this compound Recovery_Column->Pure_oXylene Recycled_Solvent Recycled Solvent Recovery_Column->Recycled_Solvent Recycled_Solvent->Solvent_In

Caption: Workflow for separating this compound and ethylbenzene via extractive distillation.

Separation_Technique_Selection Start Separation of this compound and Ethylbenzene Decision1 High Purity Required? Start->Decision1 Extractive_Dist Extractive Distillation Decision1->Extractive_Dist Yes Adsorption Adsorption (e.g., SMB) Decision1->Adsorption Yes Decision2 Energy Efficiency a Primary Concern? Decision1->Decision2 No Membrane_Sep Membrane Separation Decision2->Membrane_Sep Yes Conventional_Dist Conventional Distillation (Limited Applicability) Decision2->Conventional_Dist No

Caption: Decision tree for selecting a suitable separation technique.

References

Technical Support Center: Addressing Matrix Effects in o-Xylene Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for o-Xylene sample analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A1: A matrix effect is the alteration of the analytical signal of this compound caused by the co-eluting components of the sample matrix.[1] These effects can manifest as either signal suppression (a decrease in signal) or enhancement (an increase in signal), leading to inaccurate quantification.[1] In gas chromatography-mass spectrometry (GC-MS), matrix effects can occur in the injector port where matrix components can interact with the analyte or within the ion source of the mass spectrometer where they can interfere with the ionization of this compound.

Q2: What are the common causes of matrix effects in this compound analysis?

A2: Common causes include:

  • Co-eluting Compounds: Other organic or inorganic substances in the sample that are not fully separated from this compound during the chromatographic run.

  • High Concentrations of Matrix Components: Overloading the system with matrix components can lead to competition for ionization in the MS source.

  • Active Sites in the GC System: Non-volatile matrix components can accumulate in the injector liner or at the head of the analytical column, creating active sites that can interact with this compound, leading to peak tailing and signal loss.[2][3]

Q3: How can I detect the presence of matrix effects in my this compound samples?

A3: You can detect matrix effects using the following methods:

  • Post-Extraction Spike: Analyze a blank matrix extract, the same extract spiked with a known concentration of this compound, and a pure solvent standard of this compound at the same concentration. A significant difference between the signal in the spiked matrix and the pure solvent indicates a matrix effect.

  • Comparison of Calibration Curves: Generate two calibration curves: one in a pure solvent and another in a blank matrix extract (matrix-matched). A statistically significant difference in the slopes of these two curves suggests the presence of a matrix effect.

Q4: What is an internal standard and why is it recommended for this compound analysis?

A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (this compound) that is added to all samples, standards, and blanks at a constant concentration.[4] It is used to correct for variations in sample preparation, injection volume, and instrument response. For this compound analysis by GC-MS, a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d10) or a structurally similar compound (e.g., toluene-d8, ethylbenzene-d10) is often used.[4][5] The use of an IS is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus improving the accuracy and precision of quantification.

Q5: When should I use matrix-matched calibration?

A5: Matrix-matched calibration is recommended when a blank matrix (a sample of the same type that is free of the analyte) is available.[6][7] This method involves preparing your calibration standards in the blank matrix extract. This ensures that the standards and the samples are affected by the matrix in a similar way, thereby compensating for the matrix effect.[6]

Q6: What is the standard addition method and when is it appropriate?

A6: The standard addition method involves adding known amounts of an this compound standard to aliquots of the sample itself.[8] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard. This method is particularly useful for complex or unknown matrices where a suitable blank matrix is not available.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, with a focus on mitigating matrix effects.

ProblemPotential Cause(s) Related to Matrix EffectsSuggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the GC inlet liner or column due to accumulation of non-volatile matrix components.[2][3]- Replace the inlet liner. - Trim the first few centimeters of the analytical column. - Use a deactivated inlet liner and a column designed for trace analysis.[3]
Low or Inconsistent Analyte Response - Signal suppression due to co-eluting matrix components. - Inconsistent sample cleanup leading to variable matrix effects.- Improve sample preparation to remove interferences (see Experimental Protocols). - Use an appropriate internal standard (e.g., this compound-d10). - Employ matrix-matched calibration or the standard addition method.[6][8]
High Background Noise or Ghost Peaks - Contamination of the GC system from previous injections of complex matrices.[2]- Bake out the column at a high temperature (within the column's limits). - Clean the injector port. - Run solvent blanks between sample injections to wash the system.[9]
Poor Reproducibility - Variable matrix effects between different samples. - Inconsistent extraction efficiency.- Homogenize samples thoroughly before extraction. - Standardize the entire analytical procedure, from sample preparation to injection. - Use an internal standard to compensate for variability.[4]

Data Presentation

Table 1: Illustrative Recovery of this compound with Different Sample Preparation Techniques

This table provides representative data on the effectiveness of common sample preparation techniques in recovering this compound from a spiked soil sample. Actual recoveries may vary depending on the specific matrix and experimental conditions.

Sample Preparation TechniqueAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Liquid-Liquid Extraction (LLE)7512
Solid-Phase Extraction (SPE)925
QuEChERS887

Table 2: Illustrative Accuracy of this compound Quantification with Different Internal Standards

This table illustrates the impact of different internal standards on the accuracy of this compound quantification in a complex water matrix.

Internal StandardMeasured Concentration (µg/L)True Concentration (µg/L)Accuracy (%)
None (External Standard)7.810.078
Toluene-d89.510.095
Ethylbenzene-d109.710.097
This compound-d10 (SIL-IS)9.910.099

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol describes a general procedure for extracting this compound from water samples using a reversed-phase SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[10]

  • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound with two 2 mL aliquots of a suitable organic solvent, such as dichloromethane or a mixture of acetone and hexane.

  • Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen and then reconstituted in a suitable solvent for GC-MS analysis.

Protocol 2: Matrix-Matched Calibration for this compound Analysis

This protocol outlines the preparation of matrix-matched calibration standards.

  • Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using the same procedure as for the unknown samples.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).

  • Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution.

  • Spike Blank Matrix Extract: Add a small, known volume of each working standard to aliquots of the blank matrix extract to create a series of matrix-matched calibration standards at different concentration levels.

  • Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as for the samples to construct the calibration curve.[6]

Protocol 3: Standard Addition Method

This protocol describes the application of the standard addition method for a single sample.

  • Sample Aliquoting: Divide the sample extract into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of an this compound standard solution.

  • Dilution to Constant Volume: Dilute all aliquots to the same final volume with a suitable solvent.

  • Analysis: Analyze all prepared aliquots by GC-MS.

  • Data Analysis: Plot the measured peak area against the concentration of the added standard. The absolute value of the x-intercept of the resulting linear regression line represents the concentration of this compound in the original sample.[8]

Visualizations

Matrix_Effect_Causes cluster_sample Sample Matrix cluster_analysis Analytical Process cluster_effect Matrix Effect Matrix Complex Matrix (e.g., soil, plasma) Components Matrix Components (lipids, proteins, humic acids) Matrix->Components Injection GC Injection Port Components->Injection Co-injection Separation Chromatographic Separation Injection->Separation Ionization MS Ion Source Separation->Ionization Co-elution Suppression Signal Suppression Ionization->Suppression Enhancement Signal Enhancement Ionization->Enhancement

Figure 1. Causes of matrix effects in sample analysis.

Troubleshooting_Workflow Start Inaccurate this compound Quantification Check_ME Assess for Matrix Effect? Start->Check_ME No_ME Investigate Other Issues (e.g., instrument calibration, standard preparation) Check_ME->No_ME No ME_Present Matrix Effect Confirmed Check_ME->ME_Present Yes Strategy Select Mitigation Strategy ME_Present->Strategy Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) Strategy->Optimize_SP Use_IS Use Internal Standard (IS) Strategy->Use_IS Use_Cal Use Advanced Calibration (Matrix-Matched or Standard Addition) Strategy->Use_Cal Revalidate Re-validate Method Optimize_SP->Revalidate Use_IS->Revalidate Use_Cal->Revalidate End Accurate Quantification Revalidate->End

Figure 2. Troubleshooting workflow for matrix effects.

Calibration_Decision_Tree Start Need to Compensate for Matrix Effect Blank_Available Is a Blank Matrix Available? Start->Blank_Available Use_MM Use Matrix-Matched Calibration Blank_Available->Use_MM Yes Use_SA Use Standard Addition Method Blank_Available->Use_SA No Consider_IS In all cases, strongly consider using a Stable Isotope-Labeled Internal Standard (SIL-IS) for best accuracy. Use_MM->Consider_IS Use_SA->Consider_IS

Figure 3. Decision tree for selecting a calibration strategy.

References

Validation & Comparative

comparative analysis of o-Xylene, m-Xylene, and p-Xylene properties

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of o-, m-, and p--Xylene for Researchers

This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of xylene, focusing on their distinct physical, chemical, and spectroscopic properties. The information is intended for researchers, scientists, and professionals in drug development who utilize xylenes as solvents, reagents, or starting materials. All data is presented in a clear, comparative format, supplemented by detailed experimental protocols for property determination and a workflow visualization for isomer analysis.

Comparative Analysis of Physical and Chemical Properties

The three isomers of xylene, while sharing the same chemical formula (C₈H₁₀), exhibit notable differences in their physical properties due to the varied substitution patterns of the two methyl groups on the benzene ring.[1] These differences are most pronounced in their melting points, a direct consequence of their molecular symmetry and how they pack into a crystal lattice.[2] p-Xylene, with its highly symmetrical structure, packs more efficiently into a crystal structure, resulting in a significantly higher melting point compared to its isomers.[2][3] Their boiling points, however, are quite similar, making their separation by simple distillation challenging.[1]

All three isomers are colorless, flammable liquids with a characteristic sweet odor and are less dense than water.[1][2][4][5][6] They are practically insoluble in water but are miscible with many non-polar organic solvents like alcohol, ether, and acetone.[2][4]

Table 1: Comparison of Key Physical and Chemical Properties of Xylene Isomers

Propertyo-Xylenem-Xylenep-Xylene
IUPAC Name 1,2-Dimethylbenzene1,3-Dimethylbenzene1,4-Dimethylbenzene
CAS Number 95-47-6108-38-3106-42-3
Molar Mass (g·mol⁻¹) 106.168106.168106.168
Melting Point (°C) -25.2[1]-47.9[7]13.26[2]
Boiling Point (°C) 144.4[1]139.1[1]138.3[4]
Density (g/mL at 20°C) 0.880[1]0.860[1]0.861[4]
Solubility in Water (g/L at 25°C) 0.1710.1610.185
Vapor Pressure (mmHg at 20°C) 7[8]9[8]9[8]
Flash Point (°C) 322727[4]
Refractive Index (n D at 20°C) 1.5058[9]1.4972[10]1.4958[11]
Dipole Moment (D) 0.620.370

Spectroscopic Properties: Fluorescence

The isomers can also be distinguished by their photophysical properties. When dissolved in water, each isomer exhibits a distinct fluorescence intensity, even though their excitation and emission wavelengths are very similar. Experimental data shows the fluorescence peak for o- and m-xylene occurs at an excitation/emission wavelength of approximately 260/285 nm, while p-xylene's peak is at 265/290 nm.[12][13][14] The key differentiator is the fluorescence intensity at the same concentration, which follows the order: p-xylene > this compound > m-xylene.[13][14] This suggests that p-xylene has the highest quantum yield of the three.[14]

Industrial Significance and Applications

The distinct chemical properties of each isomer lead to different industrial applications.

  • This compound is primarily used as a precursor for the production of phthalic anhydride, a key component in the synthesis of plasticizers.[2][15]

  • m-Xylene is used to produce isophthalic acid, which is utilized in the manufacturing of certain resins and polymers.[16]

  • p-Xylene is the most commercially significant isomer, serving as the principal precursor to terephthalic acid and dimethyl terephthalate.[2] These monomers are essential for producing polyethylene terephthalate (PET), which is widely used for plastic bottles and polyester fibers.[2]

Experimental Protocols

Accurate determination of the properties of xylene isomers is critical for their application and quality control. Below are summaries of standard experimental methodologies.

Melting Point Determination (Thiele Tube Method)

The melting point, a crucial indicator of purity, can be determined using a Thiele tube.

  • Apparatus: Thiele tube, thermometer, capillary tubes, rubber band, heating oil (silicone or paraffin oil), and a Bunsen burner or other heat source.[1]

  • Procedure:

    • A small amount of the finely powdered solid sample is packed into a sealed-end capillary tube to a height of 1-2 mm.[17]

    • The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[1] The rubber band should remain above the level of the heating oil to prevent melting.[1]

    • The thermometer and capillary assembly are suspended in the Thiele tube filled with heating oil.

    • The side arm of the Thiele tube is gently and uniformly heated at a rate of about 2°C per minute, especially near the expected melting point.[1][2] The tube's design facilitates convection currents, ensuring even temperature distribution.[1]

    • The temperature at which the substance first begins to liquefy (t₁) and the temperature at which it completely melts (t₂) are recorded.[17]

    • The melting point range is reported as t₁-t₂. A pure compound will have a sharp melting range of 0.5-1.0°C.[2]

Density Measurement (Pycnometer Method - ASTM D3505)

This method provides a simplified procedure for measuring the density of pure liquid chemicals.[8][18][19]

  • Apparatus: Pycnometer (a glass flask of a specific, accurately known volume), analytical balance, and a constant-temperature bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined.

    • The pycnometer is filled with the xylene isomer, taking care to avoid air bubbles.

    • The filled pycnometer is placed in a constant-temperature bath (e.g., at 20°C) until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is removed.

    • The filled pycnometer is weighed again to determine the mass of the liquid.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Water Solubility Determination

A qualitative or semi-quantitative determination of solubility can be performed through direct observation.

  • Apparatus: Small test tubes, graduated pipette, spatula.

  • Procedure:

    • Add a small, measured amount of the xylene isomer (e.g., 0.05 mL of liquid or 25 mg of solid) to a test tube.[5]

    • Add a specific volume of deionized water (e.g., 0.75 mL) in small portions.[5]

    • After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).[5][20]

    • Observe the mixture. If the xylene forms a separate layer, it is considered immiscible (insoluble).[20] If it dissolves completely to form a single homogeneous phase, it is soluble. The degree of solubility can be estimated based on the amount of substance that dissolves in a given volume of water.

Isomer Separation and Identification by Gas Chromatography (GC)

Due to their similar boiling points, separating xylene isomers requires high-resolution gas chromatography.

  • Apparatus: Gas chromatograph (GC) with a Flame Ionization Detector (FID), a high-resolution capillary column (e.g., SLB®-IL60 ionic liquid column or Agilent CP-Chirasil-DEX CB).[15]

  • Procedure (Example Conditions):

    • Column: SLB-IL60, 30 m x 0.25 mm I.D., 0.20 µm film thickness.

    • Carrier Gas: Helium with a constant flow or pressure.[15]

    • Injector: Split injection (e.g., 100:1 split ratio) at 250°C. A small volume (e.g., 1 µL) of the sample (diluted in a solvent like pentane) is injected.

    • Oven Program: An initial temperature of 40°C is held for 4 minutes, then the temperature is ramped up at 8°C/min to 200°C and held for 5 minutes. This temperature programming allows for the separation of the isomers based on their differential interaction with the column's stationary phase.

    • Detector: FID at 250°C.

    • Identification: The isomers are identified by comparing their retention times to those of known standards. The typical elution order on many columns is p-xylene, followed by m-xylene, and then this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the separation and analysis of a mixed xylene isomer sample.

G cluster_prep Sample Preparation cluster_separation Separation & Analysis cluster_data Data Processing sample Mixed Xylene Isomer Sample dilution Dilute Sample in Pentane sample->dilution injection Inject into GC dilution->injection 1 µL Injection gc_column High-Resolution Capillary Column injection->gc_column detection FID Detection gc_column->detection chromatogram Generate Chromatogram detection->chromatogram Signal Output analysis Identify Peaks by Retention Time chromatogram->analysis quantification Quantify Isomers by Peak Area analysis->quantification report Final Report: Isomer Composition (%) quantification->report

Caption: Workflow for the separation and quantification of xylene isomers using Gas Chromatography.

References

o-Xylene vs. Toluene: A Comparative Guide for Solvent Selection in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in the success of a chemical reaction, influencing reaction rates, yields, and product selectivity. Among the myriad of available solvents, aromatic hydrocarbons like o-xylene and toluene are frequently employed in organic synthesis due to their ability to dissolve a wide range of organic compounds and their relatively high boiling points, which allow for a broad range of reaction temperatures. This guide provides an objective comparison of this compound and toluene as solvents in common chemical reactions, supported by physicochemical data and representative experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. Toluene consists of a benzene ring substituted with a single methyl group, while this compound has two methyl groups attached to adjacent carbons on the benzene ring.[1] This seemingly small structural difference leads to notable variations in their physical properties, as summarized below.

PropertyThis compoundTolueneReference(s)
Molecular Formula C₈H₁₀C₇H₈[2][3]
Molecular Weight ( g/mol ) 106.1692.14[4][5]
Boiling Point (°C) 144.4110.6[6][7]
Melting Point (°C) -25.2-95[6][7]
Density (g/cm³ at 20°C) 0.880.8669[2][3]
Flash Point (°C) 324[4][5]
Vapor Pressure (mmHg at 20°C) 722[5][8]
Solubility in Water InsolubleInsoluble[4][5]
Solubility in Organic Solvents MiscibleMiscible[9][10]

The higher boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be advantageous for reactions with high activation energies. Conversely, the lower boiling point of toluene simplifies its removal from the reaction mixture post-reaction. The lower flash point of toluene indicates a higher flammability risk compared to this compound.

Performance in Key Chemical Reactions

While the choice of solvent is highly reaction-dependent, some general trends can be observed for this compound and toluene in common organic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Both toluene and this compound are commonly used as solvents in this reaction. The higher boiling point of this compound can be beneficial, particularly for less reactive aryl chlorides, by allowing for higher reaction temperatures which can lead to increased reaction rates and yields.

Reaction ParameterThis compoundToluene
Typical Reaction Temperature 100-120°C80-110°C
Relative Reaction Rate Potentially faster for challenging substratesGenerally sufficient for many substrates
Product Yield Often comparable to or higher than toluene, especially for less reactive substratesGenerally good, but may be lower for challenging couplings
Work-up Considerations Higher boiling point requires more energy for removalEasier to remove due to lower boiling point
Grignard Reaction

The formation and reaction of Grignard reagents are highly sensitive to the solvent. While ethers are the traditional solvents for Grignard reactions, aromatic hydrocarbons like toluene are sometimes used as co-solvents or in specific applications. The use of this compound in Grignard reactions is less common. The primary role of the ether is to solvate the magnesium center, which is crucial for the formation and reactivity of the Grignard reagent. Aromatic hydrocarbons do not possess this coordinating ability.

Reaction ParameterThis compoundToluene
Suitability as Primary Solvent Not generally suitableNot generally suitable; often used with a co-solvent like THF
Effect on Reagent Formation May hinder formation due to lack of coordinationMay hinder formation due to lack of coordination
Potential Advantages Higher reaction temperatures possible in mixed-solvent systemsCan help to dissolve starting materials and products
Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. The choice of solvent can influence the regioselectivity of the reaction. While a variety of solvents can be used, non-polar solvents are often preferred. Both toluene and this compound can serve as solvents, although they can also participate in the reaction as substrates. The additional methyl group in this compound makes it more electron-rich and thus more reactive than toluene in electrophilic aromatic substitution, which can lead to side products if it acts as the substrate.

Reaction ParameterThis compoundToluene
Potential for Solvent Participation Higher, due to increased nucleophilicityLower, but still possible
Effect on Regioselectivity Can influence isomer distributionCan influence isomer distribution
Typical Reaction Conditions Often carried out at or below room temperatureOften carried out at or below room temperature

Experimental Protocols

The following are representative experimental protocols for the aforementioned reactions.

Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Add 20 mL of toluene (or This compound ) to the flask.

  • Heat the reaction mixture to 100°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add 30 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Grignard Reaction of Bromobenzene with Benzaldehyde

Experimental Protocol:

  • Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Place magnesium turnings (1.2 g, 50 mmol) in the flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of bromobenzene (5.0 mL, 47.5 mmol) in 20 mL of anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate, gently warm the flask.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0°C in an ice bath.

  • In a separate flask, dissolve benzaldehyde (4.5 mL, 44.2 mmol) in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the benzaldehyde solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain diphenylmethanol.

Friedel-Crafts Acylation of Anisole with Acetyl Chloride

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add aluminum chloride (1.5 g, 11.2 mmol) and 20 mL of dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, place a solution of acetyl chloride (0.7 mL, 9.8 mmol) in 10 mL of dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred suspension.

  • After the addition is complete, add a solution of anisole (1.0 mL, 9.2 mmol) in 10 mL of dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1 hour.[11]

  • Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the methoxyacetophenone product.[11]

Visualizing Workflows and Solvent Properties

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Assemble Glassware B Add Reactants & Solvent A->B C Heating/Cooling B->C D Stirring & Monitoring (TLC) C->D E Quenching D->E F Extraction E->F G Drying F->G H Solvent Removal G->H I Chromatography/Recrystallization H->I J Characterization (NMR, MS) I->J

A typical experimental workflow in organic synthesis.

G Solvent Choice Solvent Choice This compound This compound Solvent Choice->this compound Higher Temp Rxns Toluene Toluene Solvent Choice->Toluene Easier Removal Higher Boiling Point (144°C) Higher Boiling Point (144°C) This compound->Higher Boiling Point (144°C) Slower Evaporation Slower Evaporation This compound->Slower Evaporation Higher Flash Point (32°C) Higher Flash Point (32°C) This compound->Higher Flash Point (32°C) Similar Polarity Similar Polarity This compound->Similar Polarity Lower Boiling Point (111°C) Lower Boiling Point (111°C) Toluene->Lower Boiling Point (111°C) Faster Evaporation Faster Evaporation Toluene->Faster Evaporation Lower Flash Point (4°C) Lower Flash Point (4°C) Toluene->Lower Flash Point (4°C) Toluene->Similar Polarity

Key property comparison of this compound and toluene.

Conclusion

Both this compound and toluene are valuable aromatic hydrocarbon solvents for a range of chemical reactions. The primary distinguishing factor is the higher boiling point of this compound, which makes it a suitable choice for reactions requiring elevated temperatures to proceed at a reasonable rate. However, this advantage is offset by the increased difficulty of its removal during product purification. Toluene, with its lower boiling point, is often a more convenient choice for reactions that proceed efficiently at temperatures up to 110°C. The higher flammability of toluene, as indicated by its lower flash point, necessitates more stringent safety precautions. Ultimately, the optimal solvent choice will depend on the specific requirements of the reaction, including the reactivity of the substrates, the desired reaction temperature, and the practicalities of the post-reaction work-up.

References

A Comparative Guide to the Validation of o-Xylene Purity by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of o-Xylene purity against alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for purity assessment. The information presented is supported by experimental data and detailed methodologies.

Introduction to this compound Purity Analysis

This compound is a critical raw material in the synthesis of phthalic anhydride, which is a precursor for many plasticizers, polymers, and resins. The purity of this compound is paramount as impurities can affect reaction yields, catalyst performance, and the quality of the final product. Common impurities include its isomers (m-xylene and p-xylene), ethylbenzene, toluene, benzene, and other nonaromatic hydrocarbons.[1] Gas Chromatography (GC) is the standard technique for analyzing this compound, with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) providing quantitative and qualitative information.[1][2]

This guide focuses on the validation of this compound purity using GC-MS, a powerful technique that combines the separation capabilities of GC with the definitive identification power of MS.

Comparison of Analytical Techniques

While GC-MS is a highly specific and sensitive method, other techniques are also employed for the analysis of this compound purity. The following table compares GC-MS with Gas Chromatography-Flame Ionization Detection (GC-FID), a widely used alternative.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.Separates compounds similarly to GC-MS, but detection is based on the ionization of analytes in a hydrogen flame.
Selectivity High; provides structural information for definitive peak identification. Mass spectra can distinguish between co-eluting compounds with different fragmentation patterns.Moderate to High; relies on chromatographic resolution for selectivity. Co-eluting peaks can be difficult to distinguish.
Sensitivity High; capable of detecting impurities at parts-per-billion (ppb) levels or lower, especially with selected ion monitoring (SIM).[3]High; generally sensitive to hydrocarbons, with typical detection limits in the low ppm range.
Quantitative Accuracy Excellent; when using appropriate internal standards (e.g., isotopically labeled analytes).[4]Excellent; provides a linear response over a wide concentration range for hydrocarbons.
Confirmation of Identity Unambiguous; mass spectral libraries can be used to confirm the identity of known and unknown impurities.Tentative; based on retention time matching with standards.
Applicability Ideal for method validation, impurity profiling, and research where definitive identification is crucial.Suitable for routine quality control and assays where impurities are known and well-separated.
Cost & Complexity Higher initial instrument cost and more complex operation and maintenance.Lower instrument cost and simpler operation.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are representative experimental protocols for the validation of this compound purity by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a composite based on established methods for the analysis of impurities in xylenes.[5][6][7][8]

1. Sample Preparation:

  • Prepare a stock solution containing known concentrations of potential impurities (e.g., benzene, toluene, ethylbenzene, m-xylene, p-xylene, cumene, styrene) in a suitable solvent like pentane.

  • Prepare a calibration blend by diluting the stock solution in high-purity this compound to create a series of standards at different concentration levels.

  • The sample of this compound to be tested is typically injected directly or after a simple dilution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A capillary column suitable for xylene isomer separation, such as an Agilent J&W VF-WAXms (60 m x 0.25 mm, 0.25 µm) or a similar polar column is recommended for resolving m- and p-xylene.[7] For general impurity profiling, a non-polar column like a DB-1 or DB-5 can also be used.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless inlet at 250°C with a split ratio of 100:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: 8°C/min to 200°C.

    • Hold: 5 minutes at 200°C.[5]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

3. Data Analysis:

  • Identify impurities by comparing their retention times and mass spectra with those of the prepared standards and with reference spectra from a library (e.g., NIST).

  • Quantify the impurities using the external standard method, constructing a calibration curve for each impurity. The concentration is determined by comparing the peak area of the impurity in the sample to the calibration curve.

Data Presentation

The following table summarizes typical performance data for the GC-MS validation of this compound purity.

AnalyteRetention Time (min) (Approximate)Characteristic m/z IonsLimit of Detection (LOD)Limit of Quantification (LOQ)
Benzene5.578, 77, 51~1 ng/mL~5 ng/mL
Toluene8.292, 91, 65~1 ng/mL~5 ng/mL
Ethylbenzene10.8106, 91~1 ng/mL~5 ng/mL
p-Xylene11.0106, 91~1 ng/mL~5 ng/mL
m-Xylene11.2106, 91~2.3 ng/mL~5 ng/mL
This compound12.1106, 91~1 ng/mL~5 ng/mL
Styrene13.5104, 103, 78~1 ng/mL~5 ng/mL
Cumene14.2120, 105~1 ng/mL~5 ng/mL

Note: Retention times are approximate and depend on the specific column and conditions used. LOD and LOQ values are based on a validated method for xylene isomers in a biological matrix and are representative of the sensitivity of the technique.[4]

Visualizations

Experimental Workflow for GC-MS Validation

The following diagram illustrates the key steps in the validation of this compound purity using GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample This compound Sample Injection Sample Injection Sample->Injection Standards Impurity Standards Cal_Curve Calibration Curve Standards Standards->Cal_Curve Cal_Curve->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection & Ionization GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Purity Report Library_Search->Report Quantification->Report

Caption: Workflow for this compound purity validation by GC-MS.

Logical Comparison of Analytical Methods

This diagram outlines the decision-making process when choosing an analytical method for this compound purity testing.

Method_Comparison Start Start: this compound Purity Analysis Required Question1 Need for definitive impurity identification? Start->Question1 Question2 Routine QC or Research/Validation? Question1->Question2 No GC_MS Use GC-MS Question1->GC_MS Yes Question2->GC_MS Research/ Validation GC_FID Use GC-FID Question2->GC_FID Routine QC

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of this compound purity by Gas Chromatography-Mass Spectrometry offers unparalleled specificity and sensitivity, making it the gold standard for comprehensive impurity profiling and method validation. While GC-FID is a robust and cost-effective alternative for routine quality control of known impurities, GC-MS provides the definitive identification necessary for regulatory compliance, troubleshooting, and research and development. The choice of method should be guided by the specific requirements of the analysis, including the need for unambiguous identification of impurities and the context of the testing (e.g., routine QC versus product development).

References

Navigating the Maze of Xylene Isomer Separation: A Comparative Guide to Adsorbent Performance

Author: BenchChem Technical Support Team. Date: December 2025

The separation of xylene isomers—p-xylene, m-xylene, and o-xylene—is a critical yet challenging task in the chemical industry due to their nearly identical boiling points and molecular structures. Adsorption-based separation has emerged as a promising, energy-efficient alternative to traditional distillation. This guide provides an objective comparison of the performance of three major classes of adsorbents: Metal-Organic Frameworks (MOFs), zeolites, and activated carbons, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.

The search for highly selective and efficient adsorbents is paramount for producing high-purity xylene isomers, which are key building blocks for a vast array of materials, including plastics, synthetic fibers, and pharmaceuticals. This comparison focuses on the key performance indicators of adsorbent materials: adsorption capacity and selectivity, primarily for the commercially valuable p-xylene isomer.

Quantitative Performance Comparison of Adsorbents

The following tables summarize the quantitative data for the adsorption of xylene isomers on various MOFs, zeolites, and activated carbons. The data has been compiled from numerous studies to provide a clear, side-by-side comparison.

Table 1: Performance of Metal-Organic Frameworks (MOFs) for Xylene Isomer Separation

AdsorbentIsomerAdsorption Capacity (mmol/g)Selectivity (p-xylene/m-xylene)Selectivity (p-xylene/o-xylene)ConditionsReference
MIL-120(Al)p-xylene~1.5~17~31Liquid phase[1]
m-xylene~0.09[1]
This compound~0.05[1]
Co2(dobdc)This compound~3.6--Vapor phase, ~7 mbar[2][3]
m-xylene~3.2--[2][3]
p-xylene~3.1--[2][3]
MIL-53(Cr)This compound8.19--Liquid phase[4]
m-xylene-8.01 (OX/MX)-[4]
p-xylene--13.75 (OX/PX)[4]
HIAM-201p-xylene1.192.4510.47150 °C, Vapor phase[5]
m-xylene0.58[5]
This compound0.32[5]

Table 2: Performance of Zeolites for Xylene Isomer Separation

AdsorbentIsomerAdsorption Capacity (mmol/g)Selectivity (p-xylene/m-xylene)Selectivity (p-xylene/o-xylene)ConditionsReference
BaX Zeolitep-xylene~1.0--Liquid phase, 175 °C[6]
m-xylene~1.0--[6]
This compound~1.0--[6]
Faujasite-typep-xylene-3.022.84Parex process conditions[7]
Zeolite BetaEthylbenzene~0.8 ( g/100g )--125 °C, Vapor phase[8]
This compound> p-xylene > m-xyleneVery lowVery low[8]
HZSM-5@4%S-1p-xylene->80% selectivity-Toluene Methylation[9]

Table 3: Performance of Activated Carbon for Xylene Isomer Separation

AdsorbentIsomerAdsorption Capacity (mg/g)ConditionsReference
Palm Kernel Activated Charcoalxylene (mixed)23.48Aqueous solution[10]
Granular Activated Carbonxylene (mixed)-Vapor phase, 2400–6200 ppm
Activated Carbon (AC40)m-xylene~670 (6290 µmol/g)-[11]
Activated Carbonm-xylene-Supercritical CO2[12]

Experimental Protocols

To ensure a standardized understanding of how the presented data is generated, detailed methodologies for key experiments are provided below.

Adsorption Isotherm Determination (Gravimetric Method)

This protocol outlines the determination of single-component adsorption isotherms, a fundamental experiment to quantify the adsorption capacity of a material.

  • Adsorbent Activation: A known mass of the adsorbent material is placed in a sample holder of a gravimetric analyzer. The adsorbent is then activated by heating under vacuum to a specific temperature for a set duration to remove any pre-adsorbed species. The activation conditions (temperature and time) are crucial and depend on the thermal stability of the adsorbent.

  • Isotherm Measurement: After activation and cooling to the desired experimental temperature, the xylene isomer vapor is introduced into the sample chamber at a controlled pressure. The uptake of the adsorbate by the adsorbent is measured as a weight change using a high-precision microbalance.

  • Equilibrium Criteria: The pressure is incrementally increased, and the weight uptake is recorded at each step. Equilibrium is considered to be reached when the weight of the sample remains constant over a specified period.

  • Data Analysis: The amount of adsorbed xylene isomer (in mmol/g or mg/g) is plotted against the equilibrium pressure to generate the adsorption isotherm. This process is repeated for each xylene isomer (p-xylene, m-xylene, and this compound) at a constant temperature.

Dynamic Column Breakthrough Experiments

Breakthrough experiments simulate the performance of an adsorbent in a continuous flow system, providing crucial information on selectivity and dynamic adsorption capacity.

  • Column Packing: A fixed-bed column of a specific diameter and length is uniformly packed with a known amount of the adsorbent material. The bed is typically supported by inert materials like quartz wool at both ends.

  • System Saturation: The packed column is first saturated with a stream of an inert carrier gas (e.g., helium or nitrogen) at the desired experimental temperature and pressure.

  • Adsorbate Introduction: A gas mixture containing a known concentration of the xylene isomer(s) in the carrier gas is then introduced into the column at a constant flow rate.

  • Effluent Analysis: The concentration of the xylene isomer(s) in the effluent stream exiting the column is continuously monitored over time using a suitable analytical technique, such as gas chromatography (GC).

  • Breakthrough Curve Generation: The normalized outlet concentration (C/C₀, where C is the outlet concentration and C₀ is the inlet concentration) is plotted against time. The "breakthrough time" is the time at which the outlet concentration reaches a certain percentage (e.g., 5%) of the inlet concentration.

  • Data Interpretation: The shape of the breakthrough curve and the breakthrough times for different isomers provide information on the dynamic adsorption capacity and selectivity of the adsorbent under the tested conditions. For a mixture of isomers, the component that breaks through first is the least strongly adsorbed.

Visualizing the Comparison Workflow

The logical process for comparing different adsorbents for xylene isomer separation can be visualized as a workflow. This diagram illustrates the key steps from material selection to performance evaluation.

Adsorbent_Comparison_Workflow start Start: Define Separation Goal (e.g., p-xylene purification) select_adsorbents Select Adsorbent Candidates (MOFs, Zeolites, Activated Carbon) start->select_adsorbents characterization Material Characterization (Surface Area, Pore Size, etc.) select_adsorbents->characterization isotherm Adsorption Isotherm Determination (Single Component) characterization->isotherm breakthrough Dynamic Breakthrough Experiments (Mixed Isomers) characterization->breakthrough data_analysis Data Analysis (Capacity, Selectivity, Breakthrough Time) isotherm->data_analysis breakthrough->data_analysis comparison Comparative Performance Evaluation data_analysis->comparison end End: Select Optimal Adsorbent comparison->end

Caption: Workflow for comparing adsorbents for xylene isomer separation.

Signaling Pathways in Adsorbent-Adsorbate Interactions

The selective separation of xylene isomers is governed by a complex interplay of factors at the molecular level. The following diagram illustrates the key signaling pathways or interaction mechanisms that dictate the adsorption selectivity.

Xylene_Adsorption_Pathways cluster_mechanisms Separation Mechanisms xylene_isomers Xylene Isomers (p-, m-, this compound) size_sieving Molecular Sieving (Size/Shape Exclusion) xylene_isomers->size_sieving Kinetic Diameter thermodynamic Thermodynamic Interactions (Host-Guest Chemistry) xylene_isomers->thermodynamic Polarizability, Dipole Moment kinetic Kinetic Diffusion (Differential Mobility) xylene_isomers->kinetic Molecular Shape adsorbent Adsorbent (Porous Material) adsorbent->size_sieving Pore Aperture adsorbent->thermodynamic Framework-Adsorbate Interactions adsorbent->kinetic Pore Tortuosity selectivity Adsorption Selectivity size_sieving->selectivity thermodynamic->selectivity kinetic->selectivity

Caption: Key mechanisms governing selective xylene isomer adsorption.

References

Spectroscopic Showdown: A Comparative Guide to Differentiating o-, m-, and p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a cornerstone of rigorous scientific practice, ensuring the purity, efficacy, and safety of chemical entities. Xylene, a ubiquitous solvent and key industrial precursor, exists as three distinct isomers: ortho-xylene (this compound), meta-xylene (m-xylene), and para-xylene (p-xylene). Although they share the same chemical formula, their unique structural arrangements give rise to subtle yet definitive differences in their spectroscopic profiles. This guide provides an objective comparison of the spectroscopic characteristics of this compound and its isomers, supported by experimental data and detailed methodologies, to aid in their unambiguous identification.

At a Glance: Key Spectroscopic Differences

The primary spectroscopic techniques for differentiating xylene isomers—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—exploit the differences in molecular symmetry among the three compounds. Due to the varying substitution patterns of the two methyl groups on the benzene ring, each isomer possesses a unique set of equivalent and non-equivalent atoms and bonds, leading to distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Symmetry

NMR spectroscopy is arguably the most powerful tool for distinguishing between the xylene isomers, owing to the direct correlation between the number of signals and the molecular symmetry.

¹H NMR Spectroscopy

In ¹H NMR, the chemical environment of the aromatic and methyl protons differs for each isomer. The highly symmetrical nature of p-xylene results in the simplest spectrum, with single peaks for both the aromatic and methyl protons. In contrast, the lower symmetry of this compound and m-xylene leads to more complex splitting patterns in the aromatic region, although the methyl protons in each still appear as a single peak.[1]

¹³C NMR Spectroscopy

¹³C NMR provides an even clearer distinction based on the number of unique carbon environments in each isomer.[2] Due to its high symmetry, p-xylene exhibits the fewest signals. This compound, with its adjacent methyl groups, has a moderate number of signals, while m-xylene, being the least symmetrical, displays the most signals.[3][4] This direct correspondence between the number of signals and the isomer's structure makes ¹³C NMR a definitive identification method.[2]

IsomerAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Number of ¹³C Signals (Aromatic)Number of ¹³C Signals (Aliphatic)
This compound MultipletSinglet41
m-Xylene MultipletSinglet51
p-Xylene SingletSinglet21

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the xylene isomers. The differences in their molecular structures lead to unique vibrational frequencies that serve as diagnostic markers.

Infrared (IR) Spectroscopy

The substitution pattern on the benzene ring significantly influences the out-of-plane C-H bending vibrations, which appear in the fingerprint region of the IR spectrum. Each isomer displays a characteristic absorption band in this region, allowing for their differentiation.[5] For instance, ortho-substitution typically gives rise to a band between 735-770 cm⁻¹, meta-substitution between 750-810 cm⁻¹, and para-substitution between 790-850 cm⁻¹.[5]

Raman Spectroscopy

Raman spectroscopy is another powerful technique for distinguishing xylene isomers, often providing sharper and more resolved peaks than IR spectroscopy for these non-polar molecules.[6][7] Each isomer possesses a set of unique and characteristic Raman bands. For example, m-xylene has several distinct peaks at 527, 1082, 1236, and 1252 cm⁻¹, while this compound shows unique bands at 572, 1041, 1109, and 1277 cm⁻¹.[8] Similarly, p-xylene can be identified by its characteristic peaks at 632, 801, 816, 1171, 1192, and 1300 cm⁻¹.[8]

IsomerKey IR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
This compound ~740 (ortho-substitution)572, 1041, 1109, 1277
m-Xylene ~770 (meta-substitution)527, 1082, 1236, 1252
p-Xylene ~815 (para-substitution)632, 801, 816, 1171, 1192, 1300

Mass Spectrometry: A Challenge for Conventional Methods

Standard 70 eV electron impact mass spectrometry (EI-MS) is generally not suitable for distinguishing between xylene isomers as they produce nearly identical mass spectra.[9][10] However, more advanced techniques can be employed for their differentiation. Methods such as ion-molecule reactions in a Fourier transform mass spectrometer or the use of femtosecond laser mass spectrometry (FLMS) can induce isomer-specific fragmentation patterns, enabling their identification.[9][11][12]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Prepare a solution of the xylene isomer (or mixture) in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 128-1024 (or more, depending on concentration).

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of the neat xylene sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Prepare a dilute solution (e.g., 5% v/v) in a suitable solvent like cyclohexane.[13]

Data Acquisition (FTIR):

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Collect a background spectrum of the clean salt plates or the solvent before running the sample.

Raman Spectroscopy

Sample Preparation:

  • Place the liquid xylene sample in a glass vial or a quartz cuvette.[14]

Data Acquisition:

  • Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).[14]

  • Parameters:

    • Integration time: 1-10 seconds.[14]

    • Number of scans: 1-10.

    • Laser power: Adjust to avoid sample heating or degradation.

Visualizing the Differentiation Logic

The following diagrams illustrate the molecular structures of the xylene isomers and the logical workflow for their spectroscopic differentiation.

Xylene_Isomers cluster_o This compound cluster_m m-Xylene cluster_p p-Xylene o_xylene C₈H₁₀ o_struct 1,2-dimethylbenzene m_xylene C₈H₁₀ m_struct 1,3-dimethylbenzene p_xylene C₈H₁₀ p_struct 1,4-dimethylbenzene

Caption: Molecular structures of o-, m-, and p-xylene.

Spectroscopic_Differentiation start Xylene Isomer Mixture nmr NMR Spectroscopy start->nmr vibrational Vibrational Spectroscopy start->vibrational c13_nmr ¹³C NMR: Number of Signals nmr->c13_nmr h1_nmr ¹H NMR: Aromatic Splitting nmr->h1_nmr ir IR Spectroscopy: C-H Bending Region vibrational->ir raman Raman Spectroscopy: Unique Fingerprint Peaks vibrational->raman o_xylene This compound c13_nmr->o_xylene 4 aromatic C m_xylene m-Xylene c13_nmr->m_xylene 5 aromatic C p_xylene p-Xylene c13_nmr->p_xylene 2 aromatic C ir->o_xylene ~740 cm⁻¹ ir->m_xylene ~770 cm⁻¹ ir->p_xylene ~815 cm⁻¹

Caption: Workflow for differentiating xylene isomers.

References

assessing the performance of different catalysts in o-Xylene isomerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in o-Xylene Isomerization for Researchers and Drug Development Professionals

The isomerization of this compound is a critical process in the chemical industry, primarily aimed at producing p-xylene, a key precursor for terephthalic acid and subsequently polyethylene terephthalate (PET). The efficiency of this process hinges on the performance of the catalyst employed. This guide provides a comparative assessment of different catalysts used in this compound isomerization, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding and selecting optimal catalytic systems.

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the conversion of this compound and the selectivity towards the desired isomers, mainly p-xylene and m-xylene. Key performance indicators include this compound conversion (%), p-xylene selectivity (%), m-xylene selectivity (%), and catalyst stability over time. The following table summarizes the performance of various catalysts based on reported experimental data.

Catalyst TypeSupportActive MetalTemperature (°C)This compound Conversion (%)p-Xylene Selectivity (%)m-Xylene Selectivity (%)Key Findings & Remarks
ZeoliteZSM-5H+300 - 450Varies with Si/Al ratioHighModerateShape selectivity of ZSM-5 favors p-xylene formation.[1][2][3] Acidity plays a crucial role; higher acidity can lead to undesired side reactions like disproportionation.[2]
ZeoliteMordeniteH+300 - 400HighModerateHighMordenite's larger pore structure can sometimes lead to lower p-xylene selectivity compared to ZSM-5 due to reduced shape selectivity.
ZeoliteY-TypeH+, La3+, Ni2+Not specifiedHighImproved with La3+ and Ni2+HighMulticationic zeolites show potential for enhanced p-xylene yield.[1]
Platinum-basedγ-Al2O3Pt430 - 520VariesStereoselectivity observedStereoselectivity observedPrimarily studied for hydrogenation, but isomerization also occurs.[4] The presence of platinum can enhance ethylbenzene conversion, a common impurity in xylene feedstocks.[5]
Platinum-basedZeolite (ZSM-5)Pt360 - 400High~23.9% (p-xylene/xylenes ratio)Not specifiedPt-modified zeolites can exhibit high activity and stability, with the metal function aiding in hydrogenation/dehydrogenation steps that can be part of the isomerization mechanism on bifunctional catalysts.[3]
Transition Metal Sulfideγ-Al2O3CoMoSx, NiMoSxNot specifiedLow (<1%) under N2Not specifiedNot specifiedIn the absence of hydrogen, these catalysts show very low isomerization activity.[6] Their primary application is in hydrotreating, where acidity influences isomerization as a side reaction.[6]

Experimental Protocols

A standardized experimental setup is crucial for the accurate assessment of catalyst performance in this compound isomerization. Below is a generalized methodology for conducting such experiments in a laboratory setting.

Catalyst Preparation and Characterization
  • Catalyst Synthesis: Synthesize or procure the desired catalyst (e.g., H-ZSM-5, Pt/Al2O3). For synthesized catalysts, follow established procedures, such as hydrothermal synthesis for zeolites.

  • Calcination: The synthesized catalyst is typically calcined in air at high temperatures (e.g., 500-550 °C) to remove organic templates and ensure structural stability.

  • Ion Exchange (for Zeolites): To introduce acidity, the catalyst may undergo ion exchange with an ammonium salt solution (e.g., NH4NO3) followed by calcination to obtain the protonated form (H-form).

  • Metal Impregnation (for supported catalysts): For catalysts like Pt/Al2O3, the support is impregnated with a solution of a metal precursor (e.g., chloroplatinic acid), followed by drying and reduction under a hydrogen flow.

  • Characterization: Characterize the catalyst using techniques such as X-ray Diffraction (XRD) for crystal structure, Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution, and Temperature Programmed Desorption of ammonia (NH3-TPD) to determine acidity.

Catalytic Performance Evaluation
  • Reactor Setup: The isomerization reaction is typically carried out in a fixed-bed continuous flow reactor. A schematic of the experimental setup is shown below.

  • Catalyst Loading: A known amount of the catalyst is packed into the reactor, usually supported by quartz wool.

  • Pre-treatment: The catalyst is pre-treated in situ, often by heating under an inert gas flow (e.g., nitrogen) to a specific temperature to remove any adsorbed impurities. For metal-containing catalysts, a reduction step under hydrogen flow is performed.

  • Reaction:

    • Introduce the this compound feed into the reactor. This is typically done by bubbling a carrier gas (e.g., nitrogen or hydrogen) through liquid this compound maintained at a constant temperature to ensure a constant vapor pressure and feed rate.

    • Set the reaction temperature, pressure, and Weight Hourly Space Velocity (WHSV), which is the mass flow rate of the feed divided by the mass of the catalyst.

  • Product Analysis:

    • The reaction products are passed through a condenser to collect the liquid products.

    • The composition of the product stream is analyzed using Gas Chromatography (GC) equipped with a suitable column (e.g., a capillary column) and a Flame Ionization Detector (FID).

  • Data Analysis:

    • Calculate the this compound conversion, and the selectivity for p-xylene and m-xylene using the following formulas:

      • This compound Conversion (%) = [(moles of this compound in - moles of this compound out) / moles of this compound in] * 100

      • p-Xylene Selectivity (%) = [moles of p-xylene formed / (moles of this compound in - moles of this compound out)] * 100

      • m-Xylene Selectivity (%) = [moles of m-xylene formed / (moles of this compound in - moles of this compound out)] * 100

Visualizations

Experimental Workflow for Catalyst Performance Assessment

The following diagram illustrates the typical workflow for assessing the performance of a catalyst in this compound isomerization.

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_data Data Analysis synthesis Synthesis/Procurement calcination Calcination synthesis->calcination modification Modification (Ion Exchange/Impregnation) calcination->modification characterization Characterization (XRD, BET, NH3-TPD) modification->characterization loading Catalyst Loading in Reactor characterization->loading pretreatment In-situ Pre-treatment loading->pretreatment reaction Isomerization Reaction pretreatment->reaction analysis Product Analysis (GC) reaction->analysis calculation Calculate Conversion & Selectivity analysis->calculation comparison Performance Comparison calculation->comparison

Experimental workflow for catalyst assessment.
Logical Relationship in this compound Isomerization

The isomerization of this compound over an acid catalyst involves a complex reaction network that includes the desired isomerization to m-xylene and p-xylene, as well as competing side reactions like disproportionation and transalkylation. This is further complicated by the presence of ethylbenzene in typical feedstocks, which can also undergo various reactions.

reaction_pathway o_xylene This compound m_xylene m-Xylene o_xylene->m_xylene Isomerization disproportionation_products Toluene + Trimethylbenzenes o_xylene->disproportionation_products Disproportionation m_xylene->o_xylene Isomerization p_xylene p-Xylene m_xylene->p_xylene Isomerization m_xylene->disproportionation_products Disproportionation p_xylene->m_xylene Isomerization p_xylene->disproportionation_products Disproportionation

Key reactions in this compound isomerization.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for o-Xylene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical techniques for the detection and quantification of o-Xylene. Robust and validated analytical methods are crucial for ensuring the quality and safety of pharmaceutical products and for accurate environmental monitoring. This document outlines the performance attributes of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and provides a framework for their cross-validation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation based on boiling point and polarity; detection by ionization in a hydrogen flame.Separation based on boiling point and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by UV absorbance.
Selectivity Moderate; relies on chromatographic retention time for identification.High; provides structural information for definitive identification.[1]Moderate; separation of xylene isomers can be challenging.[2]
Linearity (r²) ≥ 0.99≥ 0.99[1]≥ 0.98[3]
Accuracy (RE %) Typically within ±15%≤ 15.3%[1]Typically within ±15%
Precision (RSD %) Typically ≤ 15%≤ 10.8%[1]Typically ≤ 15%
Limit of Detection (LOD) 8.4 pg/sample[4]1.0 ng/mL (in blood)[1]Generally higher than GC methods.
Limit of Quantitation (LOQ) Typically in the low ng/mL range.5 ng/mL (in blood)[1]Typically in the µg/mL range.[5]
Instrumentation Cost Low to moderate.High.Moderate.
Ease of Use Relatively straightforward for routine analysis.Requires more expertise for method development and data interpretation.Well-established and widely used in pharmaceutical analysis.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of these analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for routine quality control and purity analysis of this compound.[6]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a split/splitless injector.

  • Column: Agilent J&W FactorFour VF-WAXms, 60 m x 0.25 mm, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant pressure of 2.0 bar.[7]

  • Oven Temperature Program: Initial temperature of 55°C, ramp to 150°C at 4°C/min.[7]

  • Injector Temperature: 250°C.[7]

  • Detector Temperature: 275°C.[7]

  • Injection Volume: 0.1 µL with a split ratio of 75:1.[7]

  • Sample Preparation: For purity analysis, the this compound sample can be directly injected. For quantification in a matrix, a suitable extraction method (e.g., liquid-liquid extraction with n-hexane for water samples) is required, followed by the addition of an internal standard.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and sensitivity, making it ideal for confirmation and trace-level quantification, particularly in complex matrices like biological samples.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Optimized for the separation of xylene isomers from matrix components. A typical program might start at 40°C and ramp up to 200°C.[9]

  • Injector Temperature: 250°C.[9]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 91, 106).

  • Sample Preparation: For biological samples like blood, headspace analysis is common. This involves heating the sample in a sealed vial to allow volatile compounds like this compound to partition into the headspace, which is then injected into the GC.[1] An internal standard (e.g., deuterated this compound) should be used for accurate quantification.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

While less common for volatile compounds like this compound, HPLC can be used, particularly for samples in aqueous matrices.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent. Filtration of the sample prior to injection is recommended.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two different analytical procedures are equivalent.[10][11] This is critical when transferring a method between laboratories or when comparing results from different analytical techniques.

Cross-Validation Workflow PrimaryMethod Primary Method (e.g., Validated GC-MS) AnalyzeSamples Analyze Identical Samples (QCs at Low, Mid, High Conc.) PrimaryMethod->AnalyzeSamples SecondaryMethod Secondary Method (e.g., GC-FID or HPLC-UV) SecondaryMethod->AnalyzeSamples DefineCriteria Define Acceptance Criteria (Accuracy, Precision) CompareResults Statistically Compare Results (e.g., F-test, t-test) DefineCriteria->CompareResults AnalyzeSamples->CompareResults Decision Methods Equivalent? CompareResults->Decision Pass Equivalence Demonstrated Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No

References

Comparative Guide to Metal-Organic Frameworks for Ortho-Xylene Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of xylene isomers is a critical yet challenging process in the chemical and pharmaceutical industries. Ortho-xylene (this compound), a key precursor for the synthesis of phthalic anhydride and various pharmaceuticals, must be isolated from its isomers, meta-xylene (m-xylene) and para-xylene (p-xylene), as well as ethylbenzene. Due to their similar boiling points and molecular sizes, traditional distillation methods are energy-intensive and inefficient. Metal-Organic Frameworks (MOFs) have emerged as promising materials for the adsorptive separation of xylenes, offering high selectivity and capacity under milder conditions. This guide provides a comparative analysis of several high-performing MOFs for this compound separation, supported by experimental data.

Performance Comparison of MOFs for this compound Separation

The following table summarizes the key performance metrics of selected MOFs that exhibit preferential adsorption of this compound. The data is compiled from various research publications and presented to facilitate a direct comparison.

MOF MaterialThis compound Adsorption CapacityThis compound/m-Xylene SelectivityThis compound/p-Xylene SelectivityThis compound/Ethylbenzene SelectivityExperimental Conditions
Al-based MOF 2.14 mmol/g[1]8.1[1]>1>1Liquid Phase, 298 K[1]
SYUCT-110 71 mg/g (~0.67 mmol/g)[2]2.63[3]1.58[3]5.51[3]Liquid Phase[3]
MIL-53(Cr) 8.19 mmol/g[4]8.01[4]13.75[4]-Liquid Phase[4][5]
Co2(dobdc) ->13.9[6]1.21[6]Liquid Phase, 306 K[6]

Experimental Protocols

Detailed methodologies for the synthesis of the MOFs and the execution of separation experiments are crucial for reproducing and building upon existing research.

Synthesis of MOFs

1. Synthesis of Co2(dobdc): A solution of 2,5-dihydroxyterephthalic acid (H4dobdc) in tetrahydrofuran (THF) is added to a solution of cobalt(II) acetate tetrahydrate in deionized water. The mixture is sealed in a Teflon-lined reactor and heated in an oven at 110 °C for five days to yield pink needle-shaped single crystals. The resulting crystals are then soaked in dimethylformamide (DMF) and subsequently in methanol for purification. Finally, the crystals are fully desolvated by heating under a dynamic vacuum at 180 °C for 24 hours[6].

2. Synthesis of MIL-53(Cr): Chromium(III) nitrate nonahydrate and terephthalic acid are dissolved in deionized water. The mixture is placed in a Teflon-lined stainless steel autoclave and heated at 220 °C for 4 days. The resulting solid is recovered by filtration, washed with deionized water and ethanol, and dried. The as-synthesized material is then calcined in air to remove any residual organic matter[7].

Separation Experiments

1. Liquid Phase Competitive Adsorption: In a typical experiment, a known mass of the activated MOF is added to a solution containing an equimolar mixture of this compound, m-xylene, p-xylene, and ethylbenzene in a solvent such as n-heptane. The mixture is agitated at a constant temperature (e.g., 306 K for Co2(dobdc)) until equilibrium is reached. The concentrations of the isomers in the liquid phase before and after adsorption are determined using gas chromatography (GC). The amount of each isomer adsorbed by the MOF and the selectivities are then calculated[6].

2. Breakthrough Experiments: A fixed-bed column is packed with the activated MOF material. A continuous stream of a multi-component vapor mixture of xylene isomers with a carrier gas (e.g., nitrogen or helium) at a specific flow rate and temperature is passed through the column. The composition of the effluent stream is monitored over time using an online gas chromatograph. The breakthrough curves, which are plots of the normalized outlet concentration of each component versus time, are used to determine the dynamic adsorption capacity and selectivity of the MOF for each isomer[4][6]. For instance, in the case of Co2(dobdc), a nitrogen stream was bubbled through an equimolar mixture of the four C8 aromatics to generate the vapor feed[6].

Visualizing the MOF Selection and Separation Process

To better understand the workflow of utilizing MOFs for this compound separation and the underlying scientific principles, the following diagrams are provided.

MOF_Selection_Workflow Workflow for MOF Evaluation in this compound Separation cluster_screening Initial Screening cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Selection A Database Mining & Computational Screening C MOF Synthesis A->C B Literature Review of Known MOFs B->C D Structural & Porosity Characterization (PXRD, BET) C->D E Single Component Adsorption Isotherms D->E F Competitive Liquid Phase Adsorption E->F G Dynamic Breakthrough Experiments F->G H Determination of Selectivity & Capacity G->H I Selection of Lead MOF Candidate H->I

Caption: A flowchart illustrating the systematic process for identifying, synthesizing, and evaluating promising MOF candidates for this compound separation.

Separation_Factors Key Factors Influencing this compound Separation in MOFs cluster_mof MOF Properties cluster_guest Adsorbate Properties cluster_conditions Operating Conditions center This compound Separation Performance pore_size Pore Size & Geometry pore_size->center surface_chem Framework-Guest Interactions (π-π, H-bonding) surface_chem->center flexibility Framework Flexibility flexibility->center mol_size Molecular Size & Shape mol_size->center polarity Polarity & Polarizability polarity->center temp Temperature temp->center pressure Pressure / Concentration pressure->center

References

evaluating the efficiency of different adsorbents for Xylene isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The separation of xylene isomers—ortho-xylene (oX), meta-xylene (mX), and para-xylene (pX)—is a critical yet challenging process in the chemical and pharmaceutical industries. Due to their nearly identical boiling points and molecular sizes, traditional distillation is often inefficient and energy-intensive.[1][2][3][4] This guide provides a comparative analysis of different classes of adsorbents, offering a valuable resource for researchers and professionals seeking efficient separation solutions. We will delve into the performance of zeolites, metal-organic frameworks (MOFs), and activated carbons, supported by experimental data and detailed protocols.

Performance Comparison of Adsorbents

The efficiency of an adsorbent is primarily evaluated based on its adsorption capacity and selectivity for a specific xylene isomer. The following tables summarize the performance of various materials reported in recent literature.

Metal-Organic Frameworks (MOFs)

MOFs have emerged as highly promising materials for xylene separation due to their tunable pore sizes, high surface areas, and tailored chemical functionalities.[1][2][5][6]

AdsorbentXylene IsomerAdsorption Capacity (mg/g)SelectivityReference
HIAM-201 (Ca-based MOF)p-Xylene126.7pX/mX: 2.45, pX/oX: 10.47[7]
Al-MOFThis compound~227 (2.14 mmol/g)oX/mX: 8.1[8]
MIL-101(Cr)This compound-Preferential adsorption[9]
MFM-300 seriesm-Xylene-Preferential adsorption[1][7]

Note: Adsorption conditions such as temperature and pressure significantly influence performance and should be considered when comparing these values.

Zeolites

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them effective molecular sieves for separating xylene isomers.[3][4][10][11]

AdsorbentXylene IsomerSeparation Factor/SelectivityCommentsReference
b-oriented MFI Zeolite Membranep-Xylenep-/o-xylene separation factor up to 515Performance is dependent on xylene activity[10][12]
K-Y Zeolitep-XyleneSelective adsorptionUsed in vapor phase separation[3]
Zeolite BETAEthylbenzene > this compound > p-Xylene > m-XyleneLow selectivityAdsorption hierarchy determined[4]
ZSM-5 Zeolite Membranep-Xylenep-xylene/o-xylene separation factors as high as 400Optimized for xylene pervaporation[11]
Activated and Microporous Carbons

Activated carbons, particularly those with tailored pore size distributions, offer a cost-effective alternative for xylene separation.

AdsorbentXylene IsomerAdsorption Capacity (mg/g)SelectivityReference
Nano-activated carbons (NACs)Xylene (general)205.2High removal efficiency (98.5%)[13][14]
Commercial activated carbons (ACs)Xylene (general)116.8Lower removal efficiency (76.55%)[13][14]
Palm kernel activated charcoalXylene (general)23.48-[15]
Ultramicroporous carbon spheres (UMC-xyl)p-Xylene91p-xylene/m-xylene selectivity of 53[16][17]

Experimental Protocols

The evaluation of adsorbent performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Vapor-Phase Adsorption Experiments

Objective: To determine the single-component adsorption isotherms and selectivity of an adsorbent for different xylene isomers in the vapor phase.

Apparatus: A custom-built breakthrough apparatus connected to a gas chromatograph (GC).[18]

Procedure:

  • Adsorbent Activation: A known mass of the adsorbent is packed into a column and activated by heating under a vacuum or inert gas flow to remove any adsorbed impurities.[18]

  • Vapor Generation: A stream of inert gas (e.g., N₂) is passed through a bubbler containing a specific xylene isomer to generate a vapor stream of known concentration.[18]

  • Adsorption: The xylene vapor stream is then passed through the adsorbent bed at a controlled temperature and flow rate.

  • Analysis: The composition of the gas exiting the column is continuously monitored using a GC. The time at which the xylene isomer is detected at the outlet is known as the breakthrough time.

  • Isotherm Determination: By varying the concentration of the xylene isomer in the feed stream, the amount adsorbed at equilibrium can be calculated, allowing for the construction of adsorption isotherms.

  • Selectivity Calculation: The experiment is repeated for each xylene isomer. The selectivity is then calculated as the ratio of the amounts of two different isomers adsorbed under the same conditions.

Liquid-Phase Adsorption Experiments

Objective: To evaluate the adsorption capacity and selectivity of an adsorbent in a liquid mixture of xylene isomers.

Apparatus: Batch reactor (e.g., sealed vials or flasks), shaker or magnetic stirrer, and a GC or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Adsorbent Preparation: The adsorbent is dried to remove moisture.

  • Solution Preparation: A stock solution containing a mixture of xylene isomers in a suitable solvent (e.g., n-heptane) is prepared at a known concentration.[8]

  • Adsorption: A precise amount of the adsorbent is added to a known volume of the xylene isomer solution. The mixture is then agitated at a constant temperature for a specific period to reach equilibrium.[15]

  • Sample Analysis: After reaching equilibrium, the solid adsorbent is separated from the liquid by centrifugation or filtration. The concentration of each xylene isomer remaining in the liquid phase is then determined using GC or HPLC.

  • Capacity and Selectivity Calculation: The amount of each isomer adsorbed is calculated from the difference between the initial and final concentrations in the solution. The selectivity is determined by the ratio of the distribution coefficients of the different isomers between the adsorbent and the liquid phase.

Visualizing the Process

To better understand the workflow and decision-making process in evaluating adsorbents, the following diagrams are provided.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion Adsorbent_Synthesis Adsorbent Synthesis/ Procurement Characterization Material Characterization (XRD, SEM, BET) Adsorbent_Synthesis->Characterization Activation Activation/Degassing Characterization->Activation Vapor_Phase Vapor-Phase Adsorption Activation->Vapor_Phase Gas Phase Studies Liquid_Phase Liquid-Phase Adsorption Activation->Liquid_Phase Liquid Phase Studies Isotherms Adsorption Isotherms Vapor_Phase->Isotherms Kinetics Adsorption Kinetics Vapor_Phase->Kinetics Selectivity Selectivity Calculation Liquid_Phase->Selectivity Capacity Capacity Determination Liquid_Phase->Capacity Breakthrough Dynamic Breakthrough Experiments Optimal_Adsorbent Optimal Adsorbent Selection Breakthrough->Optimal_Adsorbent Isotherms->Selectivity Kinetics->Breakthrough Selectivity->Optimal_Adsorbent Capacity->Optimal_Adsorbent

Caption: Experimental workflow for evaluating adsorbent efficiency.

Logical_Relationship cluster_properties Adsorbent Properties cluster_performance Separation Performance cluster_outcome Desired Outcome Pore_Size Pore Size & Distribution Selectivity Selectivity Pore_Size->Selectivity Surface_Area Surface Area Adsorption_Capacity Adsorption Capacity Surface_Area->Adsorption_Capacity Surface_Chemistry Surface Chemistry Surface_Chemistry->Selectivity Efficient_Separation Efficient Isomer Separation Adsorption_Capacity->Efficient_Separation Selectivity->Efficient_Separation Kinetics Adsorption Kinetics Kinetics->Efficient_Separation

Caption: Key adsorbent properties influencing separation performance.

Conclusion

The separation of xylene isomers is a complex challenge that necessitates the development of advanced adsorbent materials. Metal-organic frameworks currently show exceptional promise due to their high tunability, leading to impressive selectivity for different xylene isomers. Zeolites remain a robust and commercially relevant option, with ongoing research focused on optimizing their structure and orientation for enhanced performance. Activated carbons, particularly those with engineered microporosity, present a potentially scalable and cost-effective solution.

The choice of the optimal adsorbent will ultimately depend on the specific process requirements, including the desired purity of the target isomer, economic considerations, and the operational conditions (vapor vs. liquid phase). This guide provides a foundational understanding of the current landscape of adsorbent technologies, empowering researchers and professionals to make informed decisions in their pursuit of efficient xylene isomer separation.

References

quantitative comparison of o-Xylene reaction yields with different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the yield and selectivity of a chemical reaction. This guide provides a quantitative comparison of reaction yields for o-xylene in different solvents across various reaction types, supported by experimental data and detailed protocols.

Nitration of this compound: A Quantitative Look at Solvent Effects

The nitration of this compound is a fundamental reaction in organic synthesis, leading to the formation of nitro-o-xylene isomers, which are valuable intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals. The choice of solvent can impact the overall yield of the nitrated products.

Quantitative Yield Data for Nitration of this compound
SolventProduct(s)Yield (%)Reference
Ethylene Dichloride4-Nitro-o-xylene54% selectivity at 74% conversion[1]
DichloromethaneMononitro-o-xyleneNot specified[2]
Acetic AnhydrideNot specifiedNot specified[3]
HexaneDinitronaphthalene (from naphthalene)78%[1]
Solvent-Free4-Nitro-o-xylene71%[2]
Experimental Protocol: Nitration of this compound in Ethylene Dichloride

This protocol is based on the regioselective nitration of this compound using nitric acid over solid acid catalysts.[1]

Materials:

  • This compound

  • 70% Nitric Acid

  • Zeolite H-beta (catalyst)

  • Ethylene Dichloride (solvent)

  • Standard laboratory glassware for reflux reactions

  • Analytical equipment for product analysis (e.g., Gas Chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add zeolite H-beta catalyst.

  • Add this compound and ethylene dichloride to the flask.

  • Heat the mixture to 70°C with continuous stirring.

  • Slowly add 70% nitric acid to the reaction mixture.

  • Maintain the reaction at 70°C for the desired reaction time.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture using Gas Chromatography to determine the conversion of this compound and the selectivity for 4-nitro-o-xylene.

Bromination of this compound: Influence of Solvent on Product Yield

The bromination of this compound is another key electrophilic aromatic substitution reaction. While detailed quantitative yield comparisons across a broad spectrum of solvents are not extensively documented in single studies, the choice of solvent is known to be a critical factor.

Insights from Experimental Observations

One study on the bromination of this compound noted that while some solvent effects on the isomeric ratio of the products were observed in polar solvents such as acetonitrile, nitromethane, and nitrobenzene, the results were not substantially different from those obtained in other media.[4] Another study highlighted the importance of the solvent in N-Bromosuccinimide (NBS) brominations, where dichloromethane provided excellent selectivity for the desired product.

Experimental Protocol: Bromination of this compound in Dichloromethane

The following is a general procedure for the bromination of this compound using bromine and a catalyst in dichloromethane, as inferred from patent literature.[4]

Materials:

  • This compound

  • Bromine

  • Iron(III) bromide (FeBr₃) catalyst

  • Dichloromethane (DCM) (solvent)

  • Standard laboratory glassware for reactions at controlled temperatures

  • Gas trap for hydrogen bromide (HBr) gas

  • Analytical equipment for product analysis (e.g., Gas Chromatography)

Procedure:

  • In a four-necked round-bottomed flask equipped with a stirrer, a condenser, a dropping funnel, and a thermometer, dissolve this compound in dichloromethane.

  • Add the FeBr₃ catalyst to the stirred solution.

  • Cool the mixture to the desired reaction temperature (e.g., between -10°C and -30°C) in complete darkness.

  • Attach a trap to the top of the condenser to absorb the HBr gas released during the reaction.

  • Slowly add bromine to the reaction mixture via the dropping funnel, maintaining the temperature.

  • After the addition is complete, continue stirring for the specified reaction time.

  • Upon completion, terminate the reaction by raising the temperature to 0°C to consume any remaining bromine.

  • Add water to the reaction mixture and stir to quench the reaction and dissolve the catalyst.

  • Separate the organic layer, wash it with water, and dry it over an anhydrous salt.

  • Analyze the product composition by Gas Chromatography to determine the yield of brominated products.

Visualizing the Experimental Workflow

To provide a clearer understanding of the typical experimental process for a reaction such as the nitration of this compound, the following workflow diagram has been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Charge Reactor with this compound and Solvent B Add Catalyst A->B C Heat to Reaction Temperature B->C D Add Nitrating Agent C->D E Maintain Temperature and Stir D->E F Cool Reaction Mixture E->F G Quench and Wash F->G H Separate Organic Layer G->H I Dry Organic Layer H->I J Analyze Product by GC/HPLC I->J

A typical experimental workflow for the nitration of this compound.

This guide underscores the importance of solvent selection in optimizing the yield of this compound reactions. While comprehensive comparative data across a wide array of solvents for a single reaction is not always available in a consolidated format, the provided protocols and data offer valuable insights for researchers to design and execute their experiments effectively. Further investigation into specific reaction classes, such as Friedel-Crafts acylation or Suzuki coupling, may reveal more detailed solvent-yield correlations.

References

Safety Operating Guide

Proper Disposal of o-Xylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of o-xylene is critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, this compound requires strict adherence to established disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its hazards and take appropriate safety measures. This compound is a flammable liquid and vapor that can cause serious health effects.[1][2][3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or PVA for more than incidental contact), safety goggles or a face shield, and a fully-buttoned lab coat.[1][3][5]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2][3][5][6]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][6][7] Use only non-sparking tools and explosion-proof equipment when handling this chemical.[1][7]

  • Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[1][3][7][8]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the work area.[1]

Step-by-Step this compound Disposal Procedure

This compound and materials contaminated with it are considered hazardous waste and must be disposed of following specific procedures.[5][7][9] Do not pour this compound down the drain or mix it with non-hazardous waste.[1][7]

  • Waste Identification and Classification:

    • This compound waste is classified as a hazardous material.[7][9] Depending on its use, it may be categorized as an ignitable waste (D001) or a spent solvent waste (F003).[10] For instance, xylene used in tissue fixing is considered a process intermediate and is characterized as D001 ignitable hazardous waste.[10]

    • Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][11]

  • Waste Collection and Segregation:

    • Collect waste this compound and solutions containing it in a dedicated, sealable, and airtight waste container made of a compatible material (e.g., mild steel, stainless steel).[5][8]

    • Do not mix this compound waste with other types of chemical waste, especially incompatible materials like strong oxidizing agents or strong acids.[1][5][7]

  • Container Labeling:

    • Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]

    • The label should clearly identify the contents as "this compound, Waste" and include the appropriate hazard pictograms (e.g., flammable, health hazard).

  • Storage of Waste Containers:

    • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible chemicals.[3][5]

    • Keep the container tightly closed and store it away from direct sunlight and sources of ignition.[2][3][5]

    • Store the container in a designated waste accumulation area.[5]

  • Arranging for Disposal:

    • Dispose of the contents and the container through an approved and licensed waste disposal contractor.[1][3][4][6]

    • When the container is full, complete a chemical collection request form as per your institution's guidelines to have it removed by the environmental health and safety (EH&S) department or a certified waste management company.[5]

Accidental Spill Response

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and your supervisor.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[2][3][9]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][6]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[1][2][6][9] This can be done by covering drains or using spill containment berms.[2][9]

  • Absorption:

    • For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[2][7][9]

    • For large spills, consider initial downwind evacuation of at least 300 meters (1000 feet).[12]

  • Collection and Disposal:

    • Carefully collect the absorbent material and spilled substance using non-sparking tools.[1]

    • Place the contaminated material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1][2][3][7][9]

    • Contaminated clothing should be removed immediately and sealed in a vapor-tight bag for eventual disposal.[12]

Quantitative Data for this compound

The following table summarizes key quantitative data relevant to the handling and transportation of this compound.

PropertyValueCitations
UN Number 1307[1][6][9][11]
Hazard Class 3 (Flammable Liquid)[1][6][7][11]
Packing Group III[1]
Flash Point 31 °C / 87.8 °F[1]
Explosive Limits 0.9% (Lower), 6.7% (Upper)[1][12]
Autoignition Temperature 465 °C / 869 °F[1]
Reportable Quantity (RQ) 100 lbs[6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

o_Xylene_Disposal_Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Chemicals C->D E Collect in a Designated, Compatible Container D->E F Attach Hazardous Waste Label E->F G Store in Cool, Dry, Well-Ventilated Area F->G H Container Full or No Longer in Use G->H I Arrange for Pickup by Certified Waste Vendor H->I J Document Waste Disposal I->J Spill Spill Occurs Spill_Evac Evacuate & Alert Spill->Spill_Evac Enter Waste Stream Spill_Contain Contain Spill & Remove Ignition Sources Spill_Evac->Spill_Contain Enter Waste Stream Spill_Absorb Absorb with Inert Material Spill_Contain->Spill_Absorb Enter Waste Stream Spill_Collect Collect Waste in Sealed Container Spill_Absorb->Spill_Collect Enter Waste Stream Spill_Collect->E Enter Waste Stream

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Handling o-Xylene in the laboratory demands a stringent safety protocol to protect researchers, scientists, and drug development professionals from its hazardous properties. This guide provides essential, immediate, and procedural information on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe working environment. Adherence to these guidelines is critical to mitigate risks of exposure and ensure regulatory compliance.

I. Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause severe eye irritation. Therefore, appropriate eye and face protection is mandatory.

  • Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn whenever handling this compound.

  • Enhanced Protection: For operations with a higher risk of splashing, such as transferring large volumes or working with heated this compound, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

II. Skin and Body Protection: A Barrier Against Dermal Exposure

This compound can be absorbed through the skin and may cause irritation and dermatitis. A comprehensive approach to skin and body protection is essential.

Gloves: The selection of appropriate gloves is critical, as no single material offers universal protection. The choice should be based on the breakthrough time (BTT) and permeation rate for this compound. It is recommended to consult the glove manufacturer's specific chemical resistance data. For incidental contact, nitrile gloves may be used, but they should be changed immediately upon contamination. For extended contact, more resistant materials are required.

Table 1: Glove Material Compatibility with this compound

Glove MaterialBreakthrough Time (minutes)Permeation RateRecommendation
Viton®> 480LowExcellent for prolonged contact
Polyvinyl Alcohol (PVA)> 480LowExcellent, but not water-resistant
Nitrile Rubber~ 30ModerateSuitable for splash protection only; change immediately upon contact
Neoprene< 15HighNot Recommended
Natural Rubber (Latex)< 15HighNot Recommended
Butyl Rubber< 15HighNot Recommended

Protective Clothing: To prevent skin contact with this compound, appropriate protective clothing should be worn.

  • Laboratory Coats: A standard lab coat is suitable for minor splash risks.

  • Chemical-Resistant Aprons: For tasks with a higher potential for splashes, a chemical-resistant apron made of a material compatible with this compound should be worn over the lab coat.

  • Full Body Protection: In situations with a significant risk of widespread exposure, such as a large spill, a full-body chemical-resistant suit is necessary.

III. Respiratory Protection: Preventing Inhalation Hazards

This compound vapors can cause respiratory irritation, dizziness, and other central nervous system effects. The need for respiratory protection is determined by the concentration of this compound in the air relative to occupational exposure limits (OELs).

Table 2: NIOSH Respirator Recommendations for this compound

This compound ConcentrationMinimum Respirator TypeAssigned Protection Factor (APF)
≤ 900 ppmChemical cartridge respirator with organic vapor cartridge(s)10
≤ 2250 ppmPowered, air-purifying respirator with organic vapor cartridge(s)25
≤ 4500 ppmSupplied-air respirator50
> 4500 ppm or unknownSelf-contained breathing apparatus (SCBA) with a full facepiece10,000

Note: This table is a summary of NIOSH recommendations. A full respiratory protection program, including fit testing and training, is required when respirators are used.

IV. Experimental Protocols for PPE Efficacy

The data presented in the tables above are derived from standardized testing methodologies to ensure reliability and comparability.

ASTM F739 - Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases Under Conditions of Continuous Contact:

This is a standard laboratory test to measure the breakthrough time and permeation rate of a chemical through a protective clothing material.

  • A sample of the glove material is placed in a test cell, acting as a barrier between a challenge chamber and a collection chamber.

  • The challenge chamber is filled with this compound.

  • A collecting medium (gas or liquid) is circulated through the collection chamber.

  • The collecting medium is continuously monitored by an analytical instrument to detect the first appearance of this compound and its subsequent concentration over time.

  • The "normalized breakthrough time" is the time elapsed from the initial contact of the chemical with the material until the chemical's permeation rate reaches a specified level.

EN 374 - Protective Gloves Against Chemicals and Micro-organisms:

This European standard specifies the capability of gloves to protect the user against chemicals and/or micro-organisms. It includes three main tests:

  • Penetration Resistance (EN 374-2): This test assesses the integrity of the glove for any imperfections (e.g., pinholes) through which a chemical could leak. This is typically done using an air leak or water leak test.

  • Permeation Resistance (EN 16523-1, formerly EN 374-3): Similar to ASTM F739, this test measures the breakthrough time of a chemical at a molecular level through the glove material. The performance is rated on a scale from 1 to 6 based on the breakthrough time.

  • Degradation Resistance (EN 374-4): This test measures the deterioration of the glove material upon contact with a chemical. This is determined by measuring the change in the material's physical properties (e.g., puncture resistance) after chemical exposure.

V. Operational and Disposal Plans

A systematic approach to the use and disposal of PPE is crucial to prevent contamination and ensure safety.

PPE Selection and Use Workflow

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_planning Planning Phase cluster_operation Operational Phase cluster_disposal Disposal Phase Hazard_Assessment 1. Conduct Hazard Assessment (Quantity, concentration, task) Consult_SDS 2. Consult Safety Data Sheet (SDS) for this compound Hazard_Assessment->Consult_SDS Select_PPE 3. Select Appropriate PPE (Gloves, Eye/Face, Body, Respirator) Consult_SDS->Select_PPE Inspect_PPE 4. Inspect PPE for Damage (Before each use) Select_PPE->Inspect_PPE Donning 5. Proper Donning of PPE Inspect_PPE->Donning Handling 6. Handle this compound Donning->Handling Doffing 7. Proper Doffing of PPE Handling->Doffing Segregate 8. Segregate Contaminated PPE Doffing->Segregate Dispose 9. Dispose in Labeled Hazardous Waste Container Segregate->Dispose

Caption: Logical workflow for the selection, use, and disposal of PPE when handling this compound.

Step-by-Step Disposal Plan for Contaminated PPE:

  • Immediate Removal: If PPE becomes contaminated with this compound, remove it immediately, taking care to avoid contact with skin.

  • Designated Waste Container: Place all contaminated PPE (gloves, lab coats, aprons, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Waste - this compound Contaminated PPE".[1]

  • Segregation: Do not mix contaminated PPE with general laboratory waste.[1]

  • Container Management: Keep the hazardous waste container closed except when adding waste.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with local, state, and federal regulations.[1]

  • Hand Hygiene: After disposing of PPE, wash hands thoroughly with soap and water.

By implementing these comprehensive safety measures, laboratories can significantly reduce the risks associated with handling this compound and foster a culture of safety and responsibility.

References

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